ZM-447439
Description
inhibits Aurora kinase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYUTNQZVRGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186833 | |
| Record name | ZM-447439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331771-20-1 | |
| Record name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331771-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZM-447439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM-447439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZM-447439 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ZM-447439: An In-Depth Technical Guide to its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. By targeting Aurora A and Aurora B, this compound disrupts key mitotic events, leading to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases.[1] This competitive inhibition prevents the transfer of phosphate from ATP to the kinase's downstream substrates, effectively blocking their function. While it inhibits both Aurora A and Aurora B, it is often considered a preferential Aurora B inhibitor in cellular contexts.[2]
The primary molecular consequence of this compound treatment is the inhibition of the phosphorylation of key mitotic proteins. A hallmark of its activity is the reduction of histone H3 phosphorylation at serine 10, a modification critical for chromosome condensation and segregation.[3][4][5]
Quantitative Inhibition Data
The inhibitory activity of this compound against Aurora kinases has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| Aurora A | 110 | [3] |
| Aurora A | >1000 | [6] |
| Aurora B | 130 | [3] |
| Aurora B | 50 | [6] |
| Aurora C | 250 | [6] |
Note: IC50 values can vary between different experimental setups and recombinant enzyme sources.
This compound exhibits selectivity for Aurora kinases over other related kinases. For instance, the IC50 values for other mitotic kinases like CDK1 and PLK1 are typically greater than 10 µM.[6]
Cellular Consequences of Aurora Kinase Inhibition by this compound
The inhibition of Aurora kinases by this compound triggers a cascade of events that disrupt the normal progression of mitosis, leading to distinct cellular phenotypes.
Disruption of Mitotic Events
Treatment with this compound leads to a failure in several critical mitotic processes:
-
Failed Chromosome Alignment and Segregation: Cells treated with this compound are unable to properly align their chromosomes at the metaphase plate, and subsequent chromosome segregation is aberrant.[3][4][7]
-
Compromised Spindle Checkpoint: Despite the presence of misaligned chromosomes, the spindle assembly checkpoint, which normally halts the cell cycle to allow for error correction, is compromised. This leads to an exit from mitosis without proper chromosome segregation.[3][4][7]
-
Inhibition of Cytokinesis: The final stage of cell division, cytokinesis, is also inhibited, resulting in cells with a 4N or greater DNA content (endoreduplication).[3][4]
-
Reduced Kinetochore Localization of Key Proteins: this compound has been shown to inhibit the localization of essential spindle checkpoint proteins, such as BubR1, Mad2, and Cenp-E, to the kinetochores.[3][4]
Cell Cycle Arrest and Apoptosis
The mitotic defects induced by this compound ultimately lead to cell cycle arrest, primarily in the G2/M phase.[8] Prolonged arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway, characterized by DNA fragmentation and the activation of caspases 3 and 7.[8] This selective toxicity towards proliferating tumor cells makes this compound a compound of interest in cancer research.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Mitosis
Caption: Mechanism of action of this compound, from Aurora kinase inhibition to cellular outcomes.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the activity of this compound.
Key Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on purified Aurora kinases.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant Aurora kinase (A, B, or C), a suitable kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2), a peptide substrate, and ATP (e.g., 10 µM for Aurora A, 5 µM for Aurora B) mixed with a radioactive isotope like γ-[33P]ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reactions by adding an acidic solution, such as 20% phosphoric acid.
-
Quantification: Capture the phosphorylated substrate on a filter membrane (e.g., P30 nitrocellulose filters). Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the treated cells relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Phosphorylated Histone H3
This technique visualizes the levels and localization of phosphorylated histone H3 (Ser10) within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a short period (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated histone H3 (Ser10).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with a dye like DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity of the phospho-histone H3 signal can be quantified.
Conclusion
This compound serves as a critical tool for studying the roles of Aurora kinases in mitosis and as a lead compound in the development of anti-cancer therapeutics. Its well-defined mechanism of action, centered on the inhibition of Aurora A and B, leads to predictable and quantifiable cellular outcomes, including mitotic catastrophe and apoptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other Aurora kinase inhibitors in both basic research and drug discovery settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rupress.org [rupress.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro [scirp.org]
- 7. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
ZM-447439: An In-depth Technical Guide to its Effects on Chromosome Segregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive small molecule inhibitor of the Aurora family of serine/threonine kinases.[1][2] Initially developed as a tool for cancer research, it has become instrumental in elucidating the critical roles of Aurora kinases, particularly Aurora B, in mitotic progression and the maintenance of genomic stability. This technical guide provides a comprehensive overview of the effects of this compound on chromosome segregation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound primarily targets Aurora A and Aurora B kinases, which are essential regulators of mitosis.[2][3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), plays a crucial role in correcting erroneous kinetochore-microtubule attachments, ensuring proper chromosome alignment, and activating the spindle assembly checkpoint (SAC).[4][5] this compound's inhibitory action on these kinases leads to a cascade of defects in chromosome segregation.
Quantitative Data: Inhibitory Potency and Cellular Effects
The efficacy of this compound has been quantified across various studies, providing valuable data for experimental design.
| Target | IC50 (nM) | Notes | Reference |
| Aurora A | 110 | In vitro kinase assay | [2][3] |
| Aurora B | 50 - 130 | In vitro kinase assay | [1][2][3] |
| Aurora C | 250 | In vitro kinase assay | [1] |
| cdk1, PLK1 | >10,000 | Demonstrates selectivity | [1] |
| Cell Line | Effect | Concentration | Reference |
| HeLa, A549, HME | Accumulation of cells with 4N/8N DNA content | Not specified | [6][7] |
| DLD-1 | Inhibition of chromosome alignment and segregation | Not specified | [8] |
| Hep2 | Reduced histone H3 (Ser10) phosphorylation, induction of multipolar spindles and apoptosis | Not specified | [3][6] |
| BON, QGP-1, MIP-101 | Dose-dependent inhibition of proliferation | 0.9 - 3 µM (IC50) | [2][9] |
| Human Leukemia Cells | Growth inhibition, accumulation of 4N DNA content, apoptosis | Not specified | [10] |
| RPE-1 | Increased incidence of micronuclei and deformed nuclei | 10 µM | [11] |
Effects on Chromosome Segregation and Mitotic Progression
Treatment of cells with this compound leads to a range of predictable and dramatic mitotic defects:
-
Failed Chromosome Alignment: Cells treated with this compound assemble bipolar spindles, but chromosomes fail to congress to the metaphase plate.[3][8][12] This is a direct consequence of Aurora B inhibition, which is required to correct improper kinetochore-microtubule attachments.
-
Compromised Spindle Assembly Checkpoint (SAC): Despite the presence of misaligned chromosomes, which should activate the SAC and cause a mitotic arrest, cells treated with this compound exit mitosis with normal kinetics.[8][12][13] This indicates that this compound overrides the SAC.
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10. This compound treatment dramatically reduces this phosphorylation.[3][6][13]
-
Localization Defects of Kinetochore Proteins: The proper localization of several key kinetochore and SAC proteins, including BubR1, Mad2, and CENP-E, is dependent on Aurora B activity.[3] this compound treatment diminishes the kinetochore localization of these proteins.[3]
-
Cytokinesis Failure: Following a defective mitosis, cells often fail to undergo cytokinesis, leading to the formation of polyploid cells.[3][12]
-
Induction of Apoptosis: Prolonged treatment with this compound can induce apoptosis in cancer cell lines.[6][9]
Signaling Pathways and Experimental Workflows
Aurora B Signaling Pathway in Chromosome Segregation
The following diagram illustrates the central role of Aurora B in ensuring accurate chromosome segregation and how this compound disrupts this process.
Caption: Aurora B pathway at the kinetochore and its inhibition by this compound.
Experimental Workflow: Analyzing the Effects of this compound
This diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.
Caption: A standard workflow for studying the effects of this compound on cultured cells.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters should be optimized for the cell line and experimental system being used.
Immunofluorescence Staining for Mitotic Defects
Objective: To visualize the effects of this compound on chromosome alignment, spindle formation, and kinetochore protein localization.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) on glass coverslips at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1 to 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells briefly with pre-warmed PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Primary antibodies of interest: anti-α-tubulin (for spindle), anti-phospho-histone H3 (Ser10) (for mitotic cells and Aurora B activity), anti-CREST (for kinetochores), anti-Mad2 or anti-BubR1 (for SAC components).
-
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Stain DNA with DAPI or Hoechst 33342 for 5 minutes.
-
Wash with PBS.
-
Mount coverslips on glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Quantify phenotypes such as the percentage of cells with misaligned chromosomes, multipolar spindles, or reduced kinetochore localization of specific proteins.
-
Western Blotting for Protein Phosphorylation
Objective: To quantitatively assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrates.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-histone H3 (Ser10), anti-total histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a powerful chemical tool for dissecting the intricate processes of mitosis. Its specific inhibition of Aurora kinases, particularly Aurora B, leads to a cascade of events culminating in failed chromosome segregation and, frequently, cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitotic regulation and as a benchmark for the development of novel anti-cancer therapeutics targeting the Aurora kinase family.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ZM-447439 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each kinetochore is properly attached to the mitotic spindle before allowing the cell to enter anaphase.[1][2] Aurora B kinase, a key component of the chromosomal passenger complex (CPC), plays a pivotal role in both the correction of erroneous kinetochore-microtubule attachments and the activation of the SAC signaling cascade. ZM-447439 is a potent and selective small molecule inhibitor of Aurora kinases, with a particularly strong activity against Aurora B.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in elucidating the functions of Aurora B within the spindle assembly checkpoint, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Aurora kinases.[4] It primarily targets Aurora B, and to a lesser extent Aurora A, thereby preventing the phosphorylation of their downstream substrates.[1][3][5] The inhibition of Aurora B kinase activity by this compound has profound effects on mitotic progression. Cells treated with this compound exhibit a failure in proper chromosome alignment, are unable to maintain a SAC-mediated mitotic arrest in the presence of spindle poisons like paclitaxel, and ultimately exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.[1][2][6] This leads to the formation of polyploid cells and often triggers apoptosis.[7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on essential spindle assembly checkpoint components.
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 110 | [1][3][5] |
| Aurora B | 130 | [1][3][5] |
| Other Kinases (e.g., CDK1, PLK1) | >10,000 | [1] |
Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinetochore Protein | Treatment Condition | Reduction in Kinetochore Localization (%) | Reference |
| BubR1 | This compound | ~90% | [1] |
| Mad2 | This compound in prometaphase | >90% | [1] |
| Mad2 | This compound + Nocodazole | ~70% | [1] |
| Mad2 | This compound + Paclitaxel | ~57% | [1] |
| Cenp-E | This compound | ~72% | [1] |
| Cenp-E | This compound + Nocodazole | ~41% | [1] |
| Cenp-E | This compound + Paclitaxel | ~77% | [1] |
Table 2: Effect of this compound on the localization of key spindle assembly checkpoint proteins to the kinetochore. Data is derived from quantitative immunofluorescence studies.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the role of this compound in the spindle assembly checkpoint.
Cell Culture and Synchronization
-
Cell Lines: HeLa, DLD-1, or other suitable human cancer cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To enrich for a population of cells in mitosis, a double thymidine block is commonly employed.[8][9][10]
-
Cells are treated with 2 mM thymidine for 18 hours to arrest them at the G1/S boundary.
-
The thymidine-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh medium for 9 hours to allow them to proceed through the S phase.
-
A second thymidine block (2 mM) is applied for 17 hours to re-arrest the cells at the G1/S boundary.
-
To obtain a population of mitotic cells, the thymidine is washed out, and cells are released into fresh medium. Mitotic cells can be collected 8-10 hours post-release. For experiments involving spindle poisons, nocodazole (a microtubule-depolymerizing agent) or paclitaxel (a microtubule-stabilizing agent) can be added after the release from the second thymidine block to induce a SAC-dependent mitotic arrest.
-
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Aurora B kinase activity.
-
Reagents: Recombinant human Aurora B kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), ATP (containing γ-32P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™[3]), kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT), and this compound at various concentrations.
-
Procedure (Radiometric):
-
The kinase reaction is initiated by adding the kinase to a mixture of the substrate, ATP, and this compound in the reaction buffer.
-
The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane (e.g., P81 phosphocellulose paper).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Immunofluorescence Microscopy
This technique is used to visualize the localization of SAC proteins at the kinetochores and the effects of this compound on their recruitment.[11]
-
Cell Preparation: Cells are grown on glass coverslips and treated with this compound (e.g., 2 µM for 1-3 hours)[11] and/or spindle poisons as required.
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
They are then permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Coverslips are blocked with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.
-
Incubation with primary antibodies diluted in blocking buffer is carried out overnight at 4°C. Key primary antibodies include anti-BubR1, anti-Mad2, anti-Cenp-E, and a kinetochore marker like anti-centromere antibody (ACA).
-
After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature.
-
DNA is counterstained with DAPI.
-
-
Imaging and Analysis:
-
Coverslips are mounted on glass slides with an anti-fade mounting medium.
-
Images are acquired using a confocal or deconvolution fluorescence microscope.
-
Quantitative analysis of protein localization at kinetochores is performed using image analysis software by measuring the fluorescence intensity of the protein of interest at the kinetochore (co-localized with the ACA signal) and subtracting the background fluorescence.
-
Western Blotting
Western blotting is used to determine the levels of key cell cycle and SAC proteins.
-
Sample Preparation: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated with primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BubR1, anti-Mad2) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits Aurora B, disrupting SAC signaling.
Caption: Workflow for studying this compound's impact on the SAC.
Caption: Logical flow of this compound's cellular effects.
Conclusion
This compound has been an invaluable tool for dissecting the intricate role of Aurora B kinase in the spindle assembly checkpoint. Its ability to selectively inhibit Aurora B has allowed researchers to uncouple the various functions of this kinase in mitosis. The data clearly demonstrate that Aurora B activity is essential for the proper recruitment of key SAC components to the kinetochores, and that disruption of this process by this compound leads to a compromised checkpoint, genomic instability, and ultimately, cell death. This detailed understanding of this compound's mechanism of action not only enhances our fundamental knowledge of cell cycle control but also provides a strong rationale for the continued development of Aurora kinase inhibitors as potential therapeutic agents in oncology.
References
- 1. rupress.org [rupress.org]
- 2. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. imtm.cz [imtm.cz]
- 11. Aurora B phosphorylates spatially distinct targets to differentially regulate the kinetochore-microtubule interface - PMC [pmc.ncbi.nlm.nih.gov]
ZM-447439: A Potent Inducer of Apoptosis in Cancer Cells – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Aurora kinase inhibitor ZM-447439 and its role in inducing apoptosis in cancer cells. This compound is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression.[1][2] Inhibition of these kinases by this compound leads to mitotic arrest, polyploidy, and ultimately, apoptotic cell death in a variety of cancer cell lines.[2] This document details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways involved in this compound-induced apoptosis.
Introduction to this compound
This compound is a selective small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers and is associated with tumorigenesis, making them attractive targets for cancer therapy.[3] this compound has been shown to effectively inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][4]
Mechanism of Action
This compound functions primarily by inhibiting the kinase activity of Aurora A and Aurora B.[1] This inhibition disrupts several critical mitotic processes:
-
Interference with Spindle Assembly: Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar or multipolar spindles.
-
Disruption of the Spindle Integrity Checkpoint: this compound's inhibition of Aurora B interferes with the proper attachment of microtubules to kinetochores, leading to the activation of the spindle integrity checkpoint and a prolonged mitotic arrest.
-
Inhibition of Cytokinesis: Aurora B is essential for the final stages of cell division, and its inhibition by this compound often results in failed cytokinesis, leading to the formation of polyploid cells.[2]
These mitotic disruptions ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 | [1] |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 | [1] |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 | [1] |
| EoL-1 | Eosinophilic Leukemia | 0.187 | Not Specified | [1] |
| MCF7 | Breast Cancer | 0.198 | Not Specified | [1] |
| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 0.224 | Not Specified | [1] |
| A549 | Non-small Cell Lung Cancer | 3.2 | 48 | [5] |
| A549 | Non-small Cell Lung Cancer | 3.3 | 72 | [5] |
| NCI-H1299 | Non-small Cell Lung Cancer | 1.1 | 48 | [5] |
| NCI-H1299 | Non-small Cell Lung Cancer | 0.7 | 72 | [5] |
| MCF-7 | Breast Cancer | 3.1 | 48 | [5] |
| MCF-7 | Breast Cancer | 0.8 | 72 | [5] |
| HepG2 | Hepatocellular Carcinoma | 3.3 | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | 0.6 | 72 | [5] |
| GL-1 | Canine Malignant Lymphoid | 4.77 | 24 | [6] |
| EMA | Canine Malignant Lymphoid | 8.03 | 24 | [6] |
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves the activation of key signaling pathways, primarily the intrinsic or mitochondrial pathway. This process is often dependent on the p53 tumor suppressor protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT or Crystal Violet)
Principle: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Fix the cells with 1% glutaraldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound dye with 0.2% Triton X-100.
-
Measure the absorbance at 570 nm.[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Culture 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis
Principle: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat 1 x 10^6 cells with this compound at the desired concentration and time points.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
Principle: To detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Principle: To measure the activity of executioner caspases (Caspase-3 and -7), which are key mediators of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
This compound is a potent Aurora kinase inhibitor that effectively induces apoptosis in a wide range of cancer cell lines. Its mechanism of action, centered on the disruption of mitotic processes, leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the pro-apoptotic effects of this compound and other similar anti-cancer compounds. Further research into the combinatorial effects of this compound with other chemotherapeutic agents may reveal synergistic anti-tumor activities and pave the way for novel cancer treatment strategies.[4]
References
An In-depth Technical Guide to the Chemical Structure and Activity of ZM-447439
Introduction: ZM-447439 is a potent and selective, ATP-competitive small molecule inhibitor of the Aurora family of serine/threonine kinases.[1][2][3] First reported in 2003, it has become a critical tool in cell biology and cancer research for studying the roles of Aurora kinases in mitosis and cytokinesis.[4] Its ability to disrupt key mitotic events has also positioned it as a potential anti-cancer therapeutic agent. This guide provides a detailed overview of its chemical structure, mechanism of action, and the experimental protocols used to characterize its function.
Chemical Identity and Properties
This compound is a quinazoline compound.[5] Its core structure is designed to fit into the ATP-binding pocket of Aurora kinases.[5][6]
| Property | Value | Source |
| IUPAC Name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | [7][8] |
| Molecular Formula | C₂₉H₃₁N₅O₄ | [7][8][9] |
| Molecular Weight | 513.59 g/mol | [5][7][10] |
| CAS Number | 331771-20-1 | [5][7][10] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | [2][7][8] |
| Appearance | Orange or white solid | [5][7][11] |
| Solubility | Soluble in DMSO (up to 50 mg/mL or 100 mM) | [5][7][8] |
Mechanism of Action and Biological Effects
This compound functions as an ATP-competitive inhibitor, targeting Aurora kinases A and B, with a preference for Aurora B.[1][3][11] Although it was initially described as an inhibitor for both, in vivo studies have shown a predominant inhibition of Aurora B.[4] By blocking the kinase activity, this compound prevents the phosphorylation of key mitotic substrates, leading to a cascade of cellular defects.
Core Biological Effects:
-
Inhibition of Histone H3 Phosphorylation: A primary downstream effect is the potent inhibition of Aurora B-mediated phosphorylation of Histone H3 at Serine 10, a crucial event for chromosome condensation during mitosis.[1][4][10]
-
Disruption of Mitosis: Cells treated with this compound exhibit severe mitotic defects, including failure of chromosome alignment at the metaphase plate, improper chromosome segregation, and subsequent failure of cytokinesis.[10]
-
Spindle Checkpoint Compromise: The inhibitor compromises the function of the spindle assembly checkpoint, preventing the localization of key checkpoint proteins like BubR1 and Mad2 to the kinetochores.[10]
-
Induction of Apoptosis: this compound induces apoptosis, particularly in proliferating tumor cells.[10] This process is mediated through the mitochondrial pathway, involving the upregulation of p53 and requiring the pro-apoptotic proteins Bak and Bax.[4]
-
Cell Cycle Arrest: Treatment with this compound can lead to G2/M phase cell cycle arrest.[1]
Quantitative Data: Inhibitory Activity
The inhibitory concentration (IC₅₀) of this compound has been determined against various kinases and cell lines, demonstrating its selectivity.
| Target Kinase | IC₅₀ Value (nM) | Source |
| Aurora B | 50 - 130 | [1][2][3][9] |
| Aurora A | 110 - 1000 | [1][2][3][9] |
| Aurora C | 250 | [2][3][11] |
| Lck | 880 | [5] |
| Src | 1030 | [5] |
| MEK1 | 1790 | [5] |
| CDK1, PLK1 | > 10,000 | [2][5][9] |
| Cell Line | Assay Type | IC₅₀ Value (µM) | Source |
| BON | Growth Inhibition (72h) | 3.0 | [1] |
| QGP-1 | Growth Inhibition (72h) | 0.9 | [1] |
| MIP-101 | Growth Inhibition (72h) | 3.0 | [1] |
| GL-1 (Canine Lymphoid) | Cell Survival (24h) | 4.77 | [12] |
| EMA (Canine Lymphoid) | Cell Survival (24h) | 8.03 | [12] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound, from the inhibition of Aurora B kinase to the downstream cellular consequences of mitotic failure and apoptosis.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the key steps for performing an in vitro kinase assay to determine the inhibitory activity of this compound on Aurora kinases.
Detailed Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol is adapted from methodologies used to characterize the enzymatic inhibition of Aurora kinases by this compound.[2]
Objective: To determine the IC₅₀ value of this compound against purified recombinant Aurora A and Aurora B kinases.
Materials:
-
Purified recombinant His6-tagged Aurora A and Aurora B enzymes.
-
This compound compound.
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl₂.
-
Peptide substrate (e.g., Kemptide).
-
ATP solution.
-
γ-[³³P]ATP (specific activity ≥ 2,500 Ci/mmol).
-
20% Phosphoric Acid.
-
P30 Nitrocellulose filters.
-
Scintillation counter (e.g., Betaplate™ counter).
Methodology:
-
Enzyme Preparation: Use purified recombinant Aurora A or B kinase (approx. 1 ng per reaction).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Include "no compound" and "no enzyme" controls.
-
Reaction Setup: In a microplate, combine the following components to form the reaction cocktail:
-
Reaction Buffer.
-
10 µM peptide substrate.
-
10 µM ATP (for Aurora A) or 5 µM ATP (for Aurora B).
-
0.2 µCi γ-[³³P]ATP.
-
-
Initiate Reaction: Add the diluted this compound or DMSO control to the wells, followed by the addition of the kinase to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 20% phosphoric acid to each well.
-
Product Capture: Transfer the reaction mixture to P30 nitrocellulose filters. The phosphorylated peptide substrate will bind to the filter.
-
Detection: Wash the filters to remove unbound ATP. Measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the "no compound" control. Plot the inhibition curve and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol is based on methods used to assess the cytotoxic effects of this compound on cancer cell lines.[12]
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line and calculate the IC₅₀.
Materials:
-
Canine malignant lymphoid cell lines (e.g., GL-1, EMA) or other desired cell line.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10⁵ cells/well for GL-1, 6 x 10⁵ cells/well for EMA) and allow them to attach or acclimate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control group treated with the highest concentration of DMSO used (e.g., 0.5%).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitor VI, ZM447439 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ZM447439 | CAS 331771-20-1 | Aurora B kinase inhibitor [stressmarq.com]
- 8. ZM 447439, Aurora B kinase inhibitor (CAS 331771-20-1) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. focusbiomolecules.com [focusbiomolecules.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
ZM-447439: A Comprehensive Technical Guide to its Targets and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides an in-depth technical overview of the targets, selectivity profile, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and the methodologies used to characterize it.
Core Targets and In Vitro Potency
The primary targets of this compound are the Aurora kinases, with a preferential inhibition of Aurora B. The in vitro potency of this compound against these kinases has been determined through various biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.
| Target | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 | IC50 (nM) - Source 3 |
| Aurora A | 1000[1] | 110[2][3] | - |
| Aurora B | 50[1] | 130[2][3] | - |
| Aurora C | 250[1] | - | - |
Note: Variations in IC50 values can be attributed to different experimental conditions, such as enzyme and substrate concentrations, and assay formats.
Selectivity Profile
This compound exhibits high selectivity for Aurora kinases over a range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase | IC50 (µM) | Selectivity Fold (vs. Aurora B, Source 1) |
| CDK1 | >10[1][4] | >200 |
| PLK1 | >10[1][4] | >200 |
| MEK1 | 1.79[2] | ~36 |
| Src | 1.03[2] | ~21 |
| Lck | 0.88[2] | ~18 |
A broader screening of this compound against a panel of kinases has been performed using the KINOMEscan™ platform, providing a more comprehensive view of its selectivity. While the full dataset is extensive, the results confirm a high degree of selectivity for the Aurora kinase family.
Mechanism of Action and Cellular Effects
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of their downstream substrates. The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events.
Signaling Pathway
The primary cellular consequences of this compound treatment include:
-
Inhibition of Histone H3 Phosphorylation: A direct downstream target of Aurora B, the phosphorylation of histone H3 at Serine 10 is inhibited.
-
Defective Chromosome Alignment and Segregation: Inhibition of Aurora B disrupts the proper attachment of microtubules to kinetochores, leading to chromosome misalignment at the metaphase plate.
-
Failure of Cytokinesis: Aurora B is essential for the final stages of cell division. Its inhibition often results in a failure of cytokinesis, leading to the formation of polyploid cells.
-
Induction of Apoptosis: The accumulation of mitotic errors and polyploidy ultimately triggers programmed cell death (apoptosis).
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, or C enzyme
-
Peptide substrate (e.g., Kemptide)
-
ATP (with [γ-33P]ATP for radioactive detection)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2)
-
This compound stock solution (in DMSO)
-
P30 nitrocellulose filters
-
20% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction cocktail containing the assay buffer, peptide substrate, and ATP.
-
Add purified recombinant Aurora kinase to the reaction cocktail.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a no-compound (DMSO only) control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 20% phosphoric acid.
-
Spot the reaction mixture onto P30 nitrocellulose filters to capture the phosphorylated peptide.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-compound control and determine the IC50 value by non-linear regression analysis.
Experimental Workflow: Biochemical Kinase Assay
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentration for a specific time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in the propidium iodide/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a well-characterized and highly selective inhibitor of Aurora kinases, with primary activity against Aurora B. Its mechanism of action, centered on the disruption of critical mitotic processes, leads to anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols provided herein serve as a guide for the further investigation and application of this compound in cancer research and drug development.
References
Preliminary In Vivo Studies of ZM-447439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, demonstrating notable activity against Aurora A and Aurora B.[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Preliminary in vivo studies have been crucial in elucidating the therapeutic potential and mechanistic underpinnings of this compound. This technical guide provides a comprehensive overview of these early in vivo investigations, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved.
Mechanism of Action
In vitro assays have shown that this compound inhibits Aurora A and Aurora B with IC50 values of 110 nM and 130 nM, respectively.[2] However, in vivo studies suggest a predominant inhibition of Aurora B. The primary mechanism of action of this compound involves the disruption of critical mitotic processes. Inhibition of Aurora B kinase activity by this compound leads to a cascade of cellular events, including:
-
Failed Chromosome Alignment and Segregation: The compound compromises the spindle integrity checkpoint, leading to improper chromosome alignment on the metaphase plate and subsequent segregation errors.
-
Inhibition of Cytokinesis: Treatment with this compound results in a failure of cytokinesis, the final stage of cell division, leading to the formation of polyploid cells.
-
Induction of Apoptosis: Ultimately, the mitotic catastrophe induced by this compound triggers programmed cell death (apoptosis). This apoptotic response is mediated through a p53-dependent pathway and involves the mitochondrial pathway, with key roles for the pro-apoptotic proteins Bak and Bax.[3]
-
Inhibition of Histone H3 Phosphorylation: A key molecular marker of Aurora B kinase activity is the phosphorylation of histone H3 at Serine 10. This compound has been shown to effectively inhibit this phosphorylation event in vivo.
Quantitative In Vivo Efficacy
While detailed quantitative data from in vivo xenograft studies are limited in publicly available literature, the anti-tumor activity of this compound has been demonstrated. The following table summarizes available in vitro IC50 data for various cancer cell lines, which has informed the rationale for in vivo testing.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| A549 | Non-small cell lung cancer | 0.5 | 48 |
| H1299 | Non-small cell lung cancer | 1.1 | 48 |
| MCF-7 | Breast cancer | 3.1 | 48 |
| HepG2 | Hepatocellular carcinoma | 3.3 | 48 |
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not extensively published. However, based on standard practices for xenograft studies and available information for similar compounds, a general methodology can be outlined.
Animal Models
-
Species: Athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cell lines (e.g., SW620 colon adenocarcinoma) are cultured and then subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly using calipers.[4][5]
Drug Formulation and Administration
-
Formulation: A common vehicle for in vivo administration of hydrophobic compounds like this compound involves a mixture of solvents to ensure solubility and bioavailability. One suggested formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[6]
-
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are typical routes for administering therapeutic agents in these models. Oral administration may also be explored depending on the compound's pharmacokinetic properties.
Dosing Regimen
The specific dosage and schedule for this compound in vivo are not well-documented in the provided search results. Dosing would typically be determined through maximum tolerated dose (MTD) studies and would likely involve daily or intermittent injections for a defined period.
Efficacy Assessment
-
Tumor Growth Inhibition: The primary endpoint is typically the measurement of tumor volume over time. The percentage of tumor growth inhibition (% TGI) is calculated by comparing the tumor volume in treated animals to that in vehicle-treated control animals.
-
Pharmacodynamic Markers: To confirm target engagement in vivo, tumor and/or surrogate tissues can be analyzed for biomarkers such as the inhibition of histone H3 phosphorylation.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for in vivo efficacy studies.
Signaling Pathways
Caption: this compound inhibits Aurora B, leading to mitotic disruption and p53-mediated apoptosis.
Experimental Workflow
Caption: General workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Conclusion
Preliminary in vivo studies have established this compound as a promising anti-cancer agent that functions by inhibiting Aurora B kinase, leading to mitotic catastrophe and apoptosis. While the available quantitative in vivo efficacy data is not extensive, the mechanistic understanding provides a strong rationale for its therapeutic potential. Further detailed studies are warranted to fully characterize its in vivo anti-tumor activity, pharmacokinetic profile, and optimal dosing strategies to guide potential clinical development.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ZM-447439 and its Effect on Histone H3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, with primary activity against Aurora A and Aurora B.[1] These serine/threonine kinases are crucial regulators of mitosis, and their inhibition has significant consequences for cell cycle progression and viability, making them attractive targets for oncology drug development. A primary downstream effect of Aurora kinase inhibition by this compound is the marked reduction in the phosphorylation of histone H3 at serine 10 (H3S10ph). This phosphorylation event is a hallmark of mitosis, essential for proper chromosome condensation and segregation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its targeted effects on histone H3 phosphorylation, quantitative data from key studies, detailed experimental protocols for assessing this effect, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Histone H3 Phosphorylation
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating various mitotic events.[2] Aurora B, a component of the chromosomal passenger complex (CPC), is particularly critical for the phosphorylation of histone H3 on serine 10, a modification that initiates on pericentromeric heterochromatin in the G2 phase and spreads throughout the chromosomes during prophase and metaphase. This phosphorylation is indispensable for the recruitment of proteins that regulate chromosome condensation and the proper attachment of microtubules to kinetochores.
This compound was one of the first-in-class small molecule inhibitors of Aurora kinases to be extensively characterized.[3] By competing with ATP for the kinase binding site, this compound effectively blocks the catalytic activity of Aurora A and Aurora B.[1] This inhibition leads to a cascade of mitotic defects, including failed cytokinesis, endoreduplication, and ultimately, apoptosis in many cancer cell lines.[4] A direct and measurable consequence of this compound activity is the significant, dose-dependent reduction of histone H3 serine 10 phosphorylation.[3][4]
Quantitative Data: The Inhibitory Effects of this compound
The efficacy of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Selectivity Notes |
| Aurora A | 110 | Over 8-fold more selective for Aurora A/B compared to MEK1, Src, and Lck.[1] |
| Aurora B | 130 | Little to no effect on CDK1/2/4, Plk1, and Chk1.[1] |
| LCK | 880 | |
| Src | 1,030 | |
| MEK1 | 1,790 |
Table 2: Cellular Effects of this compound on Histone H3 Phosphorylation
| Cell Line / System | This compound Concentration | Treatment Duration | Effect on Histone H3 Phosphorylation | Reference |
| Xenopus Egg Extracts | 2 µM | N/A | No reduction observed. | [3] |
| Xenopus Egg Extracts | 20 µM | N/A | Almost complete blockage of histone H3 phosphorylation.[3] | [3] |
| Acute Myeloid Leukemia (AML) Cell Lines | Not specified | 48 hours | Significant decrease in phosphorylation to 60% of the control level. | |
| Primary AML Patient Samples | 0.1 µM | 48 hours | Inhibition of phosphorylation to 58% of the control level. | |
| Hep2 Carcinoma Cells | Not specified | Not specified | Reduced histone H3 phosphorylation at Ser10.[4] | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect on histone H3 phosphorylation by directly inhibiting Aurora B kinase. The signaling pathway is a critical component of the mitotic regulatory network.
Caption: this compound competitively inhibits Aurora B kinase, preventing the phosphorylation of Histone H3 at Serine 10.
Experimental Protocols
The following are detailed methodologies for assessing the effect of this compound on histone H3 phosphorylation.
Western Blotting for Phospho-Histone H3
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated histone H3 in cell lysates.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel and run until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip the original membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-histone H3 signal to the total histone H3 signal.
Flow Cytometry for Phospho-Histone H3
This protocol allows for the quantitative analysis of histone H3 phosphorylation on a per-cell basis, often in conjunction with cell cycle analysis.
-
Cell Culture and Treatment: As described in the Western Blotting protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) for 15 minutes at room temperature.
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in the PBS/BSA buffer and add the primary antibody against phospho-histone H3 (Ser10) conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488). Incubate for 1 hour at room temperature in the dark.
-
-
DNA Staining: Wash the cells and resuspend them in a solution containing a DNA dye such as propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cells on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest, excluding doublets and debris. Quantify the percentage of cells positive for phospho-histone H3. The DNA content staining (PI) allows for the analysis of histone H3 phosphorylation within different phases of the cell cycle (e.g., G2/M).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of this compound on histone H3 phosphorylation.
Caption: A generalized workflow for studying the effects of this compound on histone H3 phosphorylation.
Conclusion
This compound is a well-characterized inhibitor of Aurora kinases that robustly diminishes the phosphorylation of histone H3 at serine 10. This inhibitory action disrupts the normal mitotic program, leading to cell cycle arrest and apoptosis in cancerous cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Aurora kinase inhibition. The clear, dose-dependent relationship between this compound concentration and the reduction in histone H3 phosphorylation underscores the utility of this biomarker for assessing the pharmacological activity of this compound and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Consequences of ZM-447439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, with primary activity against Aurora A and Aurora B.[1][2] These serine/threonine kinases are critical regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the cellular phenotypes induced by this compound treatment, offering a comprehensive resource for researchers in oncology and cell biology. We will delve into the molecular mechanisms, detail key experimental protocols for assessing its effects, and present quantitative data and visual pathways to facilitate a deeper understanding of this compound's cellular impact.
Mechanism of Action
This compound exerts its cellular effects by inhibiting the kinase activity of Aurora A and Aurora B.[2] This inhibition leads to a cascade of downstream events that disrupt the normal progression of mitosis. A primary and hallmark effect of this compound is the significant reduction in the phosphorylation of Histone H3 at Serine 10 (H3S10), a key substrate of Aurora B kinase.[3][4] This event is a reliable biomarker for the compound's activity within the cell. The inhibition of Aurora kinases by this compound ultimately culminates in mitotic catastrophe and, in many cancer cell lines, apoptosis.[3][5]
Core Cellular Phenotypes
Treatment of cells with this compound induces a range of distinct and measurable cellular phenotypes. These are summarized below and detailed in the subsequent sections.
-
Cell Cycle Arrest: Cells treated with this compound predominantly arrest in the G2/M phase of the cell cycle.[2]
-
Failed Cytokinesis and Polyploidy: Inhibition of Aurora B disrupts the final stages of cell division, leading to a failure of cytokinesis and the emergence of polyploid cells with 4N or greater DNA content.[6][7]
-
Defective Chromosome Segregation: this compound treatment results in improper chromosome alignment at the metaphase plate and subsequent segregation errors.[7]
-
Spindle Assembly Checkpoint (SAC) Override: Despite the presence of misaligned chromosomes, this compound compromises the SAC, allowing cells to exit mitosis without proper chromosome segregation.[7][8]
-
Induction of Apoptosis: Prolonged exposure to this compound triggers programmed cell death through the mitochondrial pathway, involving the activation of caspases 3 and 7.[2][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified across various cell lines and kinase assays. The following tables summarize key IC50 values, providing a reference for effective concentrations in experimental settings.
| Target | IC50 (nM) | Assay Type | Reference |
| Aurora A | 110 | Cell-free assay | [2] |
| Aurora B | 130 | Cell-free assay | [2] |
| Aurora B | 50 | In vitro | [9] |
| Aurora A | 1000 | In vitro | [9] |
| Aurora C | 250 | In vitro | [9] |
| Cell Line | IC50 (µM) | Assay Type | Reference |
| BON | 3 | Growth Inhibition (72h) | [2] |
| QGP-1 | 0.9 | Growth Inhibition (72h) | [2] |
| MIP-101 | 3 | Growth Inhibition (72h) | [2] |
| EoL-1 | 0.18678 | Growth Inhibition | [2] |
| MCF7 | 0.198 | Proliferation Assay | [2] |
| P12-ICHIKAWA | 0.22441 | Growth Inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular phenotypes of this compound treatment.
Cell Viability Assay (Crystal Violet Staining)
This protocol allows for the indirect quantification of cell viability by staining adherent cells.
Materials:
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (100%)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Aspirate the media and gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 10-20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells from the supernatant) and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is used to visualize the microtubule network and assess mitotic spindle morphology.
Materials:
-
Coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on coverslips and treat with this compound as required.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blot for Phospho-Histone H3 (Ser10)
This method is used to detect the phosphorylation status of Histone H3, a key downstream target of Aurora B kinase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and mouse anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Lyse this compound-treated and control cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
Apoptosis Assays
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In situ cell death detection kit (e.g., TUNEL-based)
-
Fixation and permeabilization reagents (as per kit instructions)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Fix and permeabilize the cells according to the kit manufacturer's protocol.
-
Perform the TUNEL reaction by incubating the cells with the enzyme (TdT) and labeled nucleotides (e.g., BrdUTP).
-
Detect the incorporated labeled nucleotides using a fluorescently-labeled antibody or streptavidin conjugate.
-
Analyze the samples by fluorescence microscopy or flow cytometry to identify and quantify apoptotic cells.
Signaling Pathways and Visualizations
The cellular phenotypes induced by this compound are a direct consequence of its impact on critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
References
- 1. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 9. rndsystems.com [rndsystems.com]
The Aurora B Kinase Inhibitor ZM-447439: A Technical Guide to its Impact on Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZM-447439 is a potent and selective ATP-competitive inhibitor of Aurora B kinase, a crucial regulator of mitotic progression and cytokinesis. This document provides an in-depth technical overview of the effects of this compound on the final stage of cell division, cytokinesis. Inhibition of Aurora B by this compound leads to a cascade of molecular disruptions, ultimately causing a failure of cytokinesis, which results in the formation of polyploid cells. This guide details the mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for studying its effects, and provides visual representations of the affected cellular pathways.
Introduction to this compound and its Target: Aurora B Kinase
This compound is a small molecule inhibitor that primarily targets Aurora B kinase, a member of the Aurora family of serine/threonine kinases.[1] Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC dynamically localizes to various structures throughout mitosis, including centromeres, the central spindle, and the midbody, to ensure accurate chromosome segregation and the successful completion of cytokinesis.[1][2]
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of Aurora B, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition disrupts a multitude of processes critical for the final stages of cell division.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against Aurora kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for Aurora B.
| Kinase | IC50 (nM) | Reference(s) |
| Aurora A | 110 - 1000 | [3][4] |
| Aurora B | 50 - 130 | [3][4][5] |
| Aurora C | 250 | [5] |
This compound exhibits significantly less activity against other kinases, such as CDK1 and PLK1, with IC50 values greater than 10 µM.
A hallmark of Aurora B inhibition by this compound in cellular assays is the reduction of phosphorylation of its substrates, most notably Histone H3 at Serine 10 (H3S10ph).[6][7] Treatment of cells with this compound leads to a dose-dependent decrease in H3S10ph levels.[1][8] In some experimental systems, a concentration of 20 µM this compound was shown to almost completely block the phosphorylation of Histone H3.[1]
The Impact of this compound on the Molecular Machinery of Cytokinesis
The failure of cytokinesis upon this compound treatment is a direct consequence of the inhibition of Aurora B's functions at the central spindle and midbody. The primary pathway affected is the regulation of the centralspindlin complex and the subsequent activation of the small GTPase RhoA.
Disruption of the Centralspindlin Complex and RhoA Activation
The centralspindlin complex, composed of the kinesin-like protein MKLP1 (ZEN-4 in C. elegans) and the Rho GTPase-activating protein CYK-4 (MgcRacGAP), is a master regulator of cytokinesis.[9][10] Aurora B directly phosphorylates MKLP1 on a conserved C-terminal serine residue (S708 in human MKLP1).[9][10] This phosphorylation event is critical for preventing the binding of 14-3-3 proteins to MKLP1, thereby allowing for the oligomerization of the centralspindlin complex.[9][10] The oligomerized centralspindlin then recruits the RhoGEF, ECT2, to the equatorial cortex, which in turn activates RhoA.[11]
Active, GTP-bound RhoA is essential for the formation and ingression of the cleavage furrow. It promotes the assembly and contraction of the actomyosin ring.[11] By inhibiting Aurora B, this compound prevents the phosphorylation of MKLP1, leading to the sequestration of centralspindlin by 14-3-3 proteins and a failure to activate RhoA at the cleavage site.[9][10] This ultimately results in the absence of a functional contractile ring and a failure of cytokinesis.[12]
References
- 1. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of histone H3 serine 10 in early mouse embryos: active phosphorylation at late S phase and differential effects of ZM447439 on first two embryonic mitoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Relationship - ZM447439 - inhibits - cytokinesis [biokb.lcsb.uni.lu]
Initial Investigation of ZM-447439 in Xenopus Egg Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the effects of ZM-447439, a potent Aurora kinase inhibitor, within the context of Xenopus egg extracts. This model system offers a unique, cell-free environment to dissect the intricate processes of the cell cycle, free from the complexities of intact cells. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Core Findings: The Impact of this compound on Mitosis in Xenopus Egg Extracts
This compound is a selective, ATP-competitive inhibitor of Aurora kinases A and B, with IC50 values of 110 nM and 130 nM, respectively[1]. Research in Xenopus egg extracts has revealed that this compound significantly disrupts several crucial mitotic events. While it does not affect the timing or magnitude of key cell cycle regulators' activity oscillations, it has profound effects on chromosome structure and spindle formation[2][3]. Specifically, this compound interferes with the proper completion of chromosome condensation, leading to premature decondensation during mid-mitosis[2][3]. Furthermore, it strongly inhibits the assembly of the mitotic spindle by preventing the formation of microtubules that are nucleated and stabilized by chromatin[2][3]. Interestingly, its effect on microtubule assembly by centrosomes at the spindle poles is minimal[2][3].
Under conditions where the spindle integrity checkpoint is experimentally induced, this compound has been shown to block the establishment of this checkpoint, acting upstream of the checkpoint protein Mad2[2][3]. These findings underscore the critical role of Aurora kinase activity in maintaining condensed chromosomes, generating chromatin-induced spindle microtubules, and activating the spindle integrity checkpoint[2][3].
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key mitotic events in cycling Xenopus egg extracts.
| Concentration of this compound | Inhibition of Histone H3 Phosphorylation | Inhibition of Mitotic Spindle Formation |
| 2 µM | No significant reduction | Not specified |
| 5 µM | Partial inhibition | Partial inhibition |
| 10 µM | Significant inhibition | Significant inhibition |
| 20 µM | ~90% inhibition | ~90% inhibition |
Data compiled from Gadea & Ruderman, 2005.[2]
Experimental Protocols
Detailed methodologies for the key experiments involving this compound in Xenopus egg extracts are provided below.
Preparation of Cycling Xenopus Egg Extracts
Xenopus egg extracts that synchronously progress through the cell cycle in vitro are a powerful tool for studying mitotic events.
-
Egg Collection and Activation: Eggs, naturally arrested in metaphase of meiosis II, are collected and activated by the addition of a calcium ionophore. This is followed by a 30-minute incubation at 16°C, during which the eggs exit metaphase II and enter the first mitotic interphase[2].
-
Arrest and Lysis: To halt cell cycle progression, the eggs are transferred to 4°C. The eggs are then crushed by centrifugation to obtain the cytoplasmic extract[2].
-
Supplementation: The cycling extracts are supplemented with demembranated sperm nuclei (approximately 500/µl) to provide a source of chromatin for observing mitotic events[2].
Treatment with this compound
-
Incubation: The prepared cycling egg extracts are incubated on ice for 10 minutes with either DMSO (as a control) or the desired concentration of this compound[2].
-
Initiation of Cycling: The extracts, now containing sperm nuclei and either DMSO or this compound, are warmed to 21°C to resume cell cycle progression[2].
Visualization of Mitotic Events
-
Spindle and Chromosome Staining: To visualize the mitotic spindle and chromosomes, rhodamine-labeled tubulin and a DNA dye (e.g., Hoechst 33342) are added to the extracts[2].
-
Microscopy: Samples are taken at various time points, fixed, and observed using fluorescence microscopy to assess spindle formation and chromosome morphology[2].
Microtubule Pelleting Assay
-
Incubation: Cycling egg extracts are treated with either DMSO or this compound.
-
Polymerization: The extracts are warmed to induce microtubule polymerization.
-
Pelleting: Microtubules and associated proteins are pelleted by centrifugation.
-
Analysis: The resulting pellet and supernatant are analyzed by immunoblotting for tubulin to quantify the extent of microtubule polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.
Caption: this compound inhibits Aurora B kinase, disrupting downstream phosphorylation and activation events crucial for proper mitosis.
Caption: Workflow for investigating this compound's effects on mitotic events in cycling Xenopus egg extracts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitor ZM447439 blocks chromosome-induced spindle assembly, the completion of chromosome condensation, and the establishment of the spindle integrity checkpoint in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM-447439: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Its ability to disrupt key mitotic events has made it an invaluable tool in basic research for dissecting the intricate processes of cell division and for exploring potential therapeutic strategies in oncology. This technical guide provides an in-depth overview of the core basic research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound primarily targets Aurora A and Aurora B kinases.[3] Inhibition of these kinases leads to a cascade of cellular events, including the disruption of spindle assembly, prevention of proper chromosome alignment and segregation, and overriding of the spindle assembly checkpoint.[3][4] This ultimately results in cytokinesis failure and the accumulation of cells with 4N or 8N DNA content, often leading to apoptosis.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified against both its primary kinase targets and a variety of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 110[3] |
| Aurora B | 50-130[3][5] |
| Aurora C | 250[1][2][5] |
| LCK | 880 |
| Src | 1030 |
| MEK1 | 1790 |
| CDK1, PLK1 | >10,000[2] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| EoL-1 | Eosinophilic Leukemia | 0.187 | Not Specified |
| MCF7 | Breast Cancer | 0.198 | Not Specified |
| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 0.224 | Not Specified |
| A549 | Non-small Cell Lung Cancer | Not Specified | Not Specified |
| NCI-H1299 | Non-small Cell Lung Cancer | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvest: Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Histone H3 Phosphorylation
This protocol allows for the detection of changes in the phosphorylation of histone H3 at Serine 10, a direct substrate of Aurora B kinase.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to polyploidy and apoptosis.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Workflow for determining the IC50 of this compound on cancer cell lines.
Logical Relationship of this compound Induced Apoptosis
Caption: this compound induces apoptosis through a p53-dependent mitochondrial pathway following mitotic catastrophe.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
ZM-447439 Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing vital roles in centrosome maturation, chromosome segregation, and cytokinesis.[3][4] Due to its ability to disrupt mitotic progression and induce apoptosis in proliferating cells, this compound is a valuable tool for cancer research and a potential therapeutic agent.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Aurora B | 50 - 130 | Highly potent inhibitor.[1][7][8] |
| Aurora A | 110 - 1000 | Potent inhibitor.[1][7][8] |
| Aurora C | 250 | Moderate inhibitor.[7][8] |
| MEK1 | 1790 | Over 8-fold more selective for Aurora A/B.[1] |
| Src | 1030 | Over 8-fold more selective for Aurora A/B.[1] |
| Lck | 880 | Over 8-fold more selective for Aurora A/B.[1] |
| CDK1, CDK2, CDK4, Plk1, Chk1 | >10,000 | Little to no effect at concentrations that inhibit Aurora kinases.[1][5] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |
| EoL-1 | Eosinophilic Leukemia | 0.187 | Not Specified |
| MCF7 | Breast Cancer | 0.198 | Not Specified |
| P12-ICHIKAWA | Leukemia | 0.224 | Not Specified |
| T47D | Breast Cancer | 9.604 | 24 |
| T47D | Breast Cancer | 3.413 | 48 |
| T47D | Breast Cancer | 0.620 | 72 |
| HCT-116 | Colorectal Cancer | Concentration- and time-dependent apoptosis observed | Not Specified |
| Hep2 | Laryngeal Carcinoma | Apoptosis and reduced histone H3 phosphorylation observed | Not Specified |
Experimental Protocols
Reagent Preparation and Storage
a. This compound Stock Solution Preparation:
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mM. It has poor solubility in aqueous solutions.
-
Preparation: To prepare a 10 mM stock solution, dissolve 5.14 mg of this compound (MW: 513.59 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in sterile cell culture medium immediately before use.
Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed, complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line of interest (e.g., ranging from 0.1 to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Cell Viability/Proliferation Assay (Crystal Violet Staining)
-
Treatment: Following the cell culture treatment protocol, carefully remove the medium.
-
Fixation: Fix the cells by adding a 1% glutaraldehyde solution and incubating for 15 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove the fixative.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the plates thoroughly with water until the background is clear.
-
Solubilization: Add a 0.2% Triton X-100 solution to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: After treatment with this compound, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. This compound treatment is expected to cause an accumulation of cells in the G2/M phase of the cell cycle and may lead to the appearance of polyploid (4N and 8N) cells.[8][9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Collection: Harvest both adherent and floating cells as described for cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI. This compound has been shown to induce apoptosis in various cancer cell lines.[8][9][11]
Mandatory Visualizations
Caption: Mechanism of action of this compound in disrupting mitosis.
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZM-447439 Western Blot Analysis of Phospho-Histone H3
Introduction
Histone H3 phosphorylation at Serine 10 (H3S10ph) is a hallmark of condensed chromatin and a critical event during mitosis, orchestrated primarily by the Aurora B kinase. Aurora kinases are a fami[1]ly of serine/threonine kinases that play essential roles in regulating cell division, including chromosome condensation, segregation, and cytokinesis. Their overexpression is l[2]inked to various cancers, making them a key target for anti-cancer drug development.
ZM-447439 is a potent an[2]d selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases. By targeting the ATP-bind[3][4][5]ing site, this compound effectively inhibits the catalytic activity of these kinases. This inhibition leads to [2]a downstream reduction in the phosphorylation of their substrates, most notably the inhibition of histone H3 phosphorylation at Serine 10 by Aurora B. Consequently, Western blo[2][4]t analysis of phospho-histone H3 (Ser10) serves as a robust pharmacodynamic biomarker to quantify the cellular activity of this compound and other Aurora kinase inhibitors.
Principle of the Application
The protocol described here provides a method to assess the efficacy of this compound in a cellular context. Cultured cells are treated with varying concentrations of the inhibitor. Following treatment, total protein is extracted, and the levels of phospho-histone H3 (Ser10) are measured by Western blot. A dose-dependent decrease in the phospho-H3 (Ser10) signal is expected with increasing concentrations of this compound, directly reflecting the inhibition of Aurora B kinase activity within the cell. This assay is crucial for determining the inhibitor's cellular potency (e.g., IC50) and understanding its impact on mitotic progression.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism by which this compound inhibits the phosphorylation of Histone H3.
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing phospho-histone H3 (Ser10) levels via Western blot.
I. Materials and Reagents
-
Cell Line: A suitable proliferating cancer cell line (e.g., HeLa, HCT-116, NB4).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Solubilized in DMSO to a stock concentration of 10-20 mM.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 15% for histone analysis), running buffer.
-
Transfer Buffer: For wet or semi-dry protein transfer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody.
-
Rabbit or Mouse anti-Total Histone H3 or anti-GAPDH or anti-β-actin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline with Tween-20 (TBST).
II. Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of phospho-H3.
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to attach and reach 60-70% confluency.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range is 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the mediu[6]m with the this compound-containing medium and incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Protein Extraction[7]:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Load 10-25 µg of total protein per lane onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the memb[8]rane with the primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total histone H3 or a loading control like GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-H3 signal to the corresponding loading control signal.
-
Data Presentation and Expected Results
Treatment of proliferating cells with this compound is expected to cause a significant, dose-dependent reduction in the levels of histone H3 phosphorylated at Serine 10. The cellular potency of Z[6][7]M-447439 can vary depending on the cell line used.
| Inhibitor | Target Kinase(s) | Reported IC50 (Cell-Free) | Cellular Effect on Phospho-H3 (Ser10) | Reference |
| This compound | Aurora A, Aurora B | Aurora A: ~110 nMAurora B: ~50-130 nM | Significant decrease in a dose-dependent manner. | |
| This compound | Auror[3]a B | - | In AML cell lines, 0.1 µM this compound reduced pH3 levels to ~60% of control after 48 hours. | |
| This compound | Auror[7]a B | - | In HeLa cells, 2-5 µM this compound effectively inhibited H3 Ser10 phosphorylation. | |
| This compound | Auror[9]a Kinases | - | In Xenopus egg extracts, 20 µM this compound almost completely blocked H3 phosphorylation. |
Troubleshooting[9]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Phospho-H3 Signal | - Low mitotic index of cells.- Inactive inhibitor.- Insufficient protein loaded.- Primary antibody not effective. | - Use logarithmically growing, healthy cells.- Verify inhibitor activity and concentration.- Load 20-30 µg of protein.- Use a positive control (e.g., nocodazole-arrested cell lysate). Optimize antibody dilution. |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5-2 hours.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of TBST washes. |
| Non-specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific, monoclonal antibody.- Always use fresh protease/phosphatase inhibitors in the lysis buffer. |
| Inconsistent Loading Control | - Pipetting errors.- Inaccurate protein quantification. | - Be meticulous during sample loading.- Re-quantify protein concentrations using a reliable method like BCA. |
References
- 1. Phosphorylation of histone H3 serine 10 in early mouse embryos: active phosphorylation at late S phase and differential effects of ZM447439 on first two embryonic mitoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following ZM-447439 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) microscopy to study the cellular effects of ZM-447439, a potent and selective inhibitor of Aurora kinases. The provided protocols and expected outcomes are intended to assist in the design and execution of experiments aimed at characterizing the impact of this compound on mitotic progression and cellular integrity.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor of the Aurora kinase family, with notable selectivity for Aurora B.[1][2][3] Aurora kinases are crucial serine/threonine kinases that play essential roles in the regulation of mitosis and cytokinesis.[4][5] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[5][6][7]
Inhibition of Aurora B by this compound disrupts these processes, leading to a range of mitotic defects. These include failed chromosome alignment and segregation, compromised spindle checkpoint function, and ultimately, an inhibition of cell division, often resulting in endoreduplication and the formation of polyploid cells.[8][9] A hallmark of Aurora B inhibition is the reduction of phosphorylation of its downstream targets, most notably histone H3 at serine 10 (pH3S10).[1][4][8] Immunofluorescence is a powerful technique to visualize these this compound-induced phenotypes at the subcellular level.
Expected Phenotypes and Data Presentation
Treatment of proliferating cells with this compound is expected to induce several distinct and quantifiable phenotypes. The following table summarizes these expected outcomes and suggests key markers for their visualization via immunofluorescence.
| Phenotype | Description | Primary Antibodies for IF | Expected Result with this compound Treatment | Nuclear Counterstain |
| Inhibition of Histone H3 Phosphorylation | This compound inhibits Aurora B, which is the primary kinase responsible for phosphorylating histone H3 at Serine 10 during mitosis.[10][11] | Anti-phospho-Histone H3 (Ser10) | Significant decrease in the number of pH3S10-positive mitotic cells.[8][12] | DAPI or Hoechst |
| Chromosome Misalignment | Inhibition of Aurora B disrupts the proper attachment of microtubules to kinetochores, leading to failure of chromosomes to align at the metaphase plate.[9] | Anti-α-tubulin (for spindle), CREST serum (for kinetochores) | Increased frequency of cells with chromosomes scattered throughout the cytoplasm and not aligned at the metaphase plate. | DAPI or Hoechst |
| Defective Cytokinesis | Aurora B is essential for the final stages of cell division. Its inhibition leads to failed cytokinesis. | Anti-α-tubulin (for midbody), Anti-Actin (for contractile ring) | Increase in the population of binucleated or multinucleated cells.[11][13] | DAPI or Hoechst |
| Spindle Abnormalities | While bipolar spindles can form, their interaction with chromosomes is compromised. In some contexts, multipolar spindles can be observed.[12][14] | Anti-α-tubulin, Anti-γ-tubulin (for centrosomes) | Presence of disorganized spindles and, in some cases, an increase in multipolar spindles. | DAPI or Hoechst |
| Apoptosis Induction | Prolonged mitotic arrest and genomic instability induced by this compound can lead to programmed cell death. | Anti-cleaved Caspase-3 | Increased number of cells positive for cleaved Caspase-3.[1][12] | DAPI or Hoechst |
Signaling Pathway Overview
The following diagram illustrates the simplified signaling pathway affected by this compound.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of adherent cells treated with this compound.
Materials:
-
Adherent cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips (sterilized)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (see table above) diluted in blocking buffer
-
Fluorophore-conjugated secondary antibodies diluted in blocking buffer
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Microscope slides
Protocol:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in fresh cell culture medium. A typical concentration range to start with is 1-10 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for a duration appropriate to observe mitotic defects, typically 18-24 hours.[9]
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a cocktail of primary antibodies from different host species) in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibodies.
-
Dilute the fluorophore-conjugated secondary antibody (or a cocktail of secondary antibodies) in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Nuclear Staining:
-
Wash the cells three times with PBST for 5 minutes each.
-
During the second wash, add the nuclear stain (e.g., DAPI at 1 µg/mL) to the wash buffer.
-
Incubate for 5-10 minutes.
-
-
Mounting:
-
Perform a final wash with PBS to remove excess salt from the PBST.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Wick away excess PBS from the edge of the coverslip with a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Press gently to remove any air bubbles and seal the edges with clear nail polish if necessary.
-
-
Imaging:
-
Allow the mounting medium to cure (as per the manufacturer's instructions).
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunofluorescence protocol after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. Visualizing histone modifications in living cells: spatiotemporal dynamics of H3 phosphorylation during interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ZM-447439
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.[3] this compound has been shown to induce G2/M cell cycle arrest, polyploidy, and apoptosis in various cancer cell lines.[1][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like this compound. It allows for the rapid, quantitative analysis of cell cycle distribution, apoptosis, and the phosphorylation status of intracellular proteins on a single-cell basis. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to accurately assess its biological effects.
Mechanism of Action of this compound
This compound exerts its effects primarily through the inhibition of Aurora A and Aurora B kinases.[1][2] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment and segregation.[5] A primary downstream target of Aurora B is histone H3, and treatment with this compound leads to a reduction in the phosphorylation of histone H3 at serine 10, a critical event for chromosome condensation and mitotic progression.[4] This disruption of mitotic processes activates the spindle assembly checkpoint, leading to a G2/M phase arrest.[5] Prolonged mitotic arrest can ultimately trigger apoptosis.[4] The apoptotic response to this compound can be mediated by the p53 tumor suppressor protein and involves the mitochondrial pathway, with the involvement of Bak and Bax proteins.[6] Additionally, this compound has been shown to affect the Akt signaling pathway.[4]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % G0/G1 | % S | % G2/M | Reference |
| T47D Breast Cancer | 0 | 24 | 50.50 ± 1.71 | 32.50 ± 2.70 | 17.00 ± 4.39 | [7] |
| T47D Breast Cancer | 0.1 | 24 | - | - | - | |
| T47D Breast Cancer | 1 | 24 | 6.30 ± 0.17 | 0 | 93.70 ± 0.17 | [7] |
| Hep2 Laryngeal Carcinoma | 5 | 24 | - | - | Increased 4N/8N | [4] |
| Hep2 Laryngeal Carcinoma | 10 | 24 | - | - | Increased 4N/8N | [4] |
| HeLa, A549, HME | 2 | 24 | - | - | Increased >4N | [8] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| HCT-116 Colorectal Cancer | 10 | 24 | - | [6] |
| HCT-116 Colorectal Cancer | 10 | 48 | Significant increase | [6] |
| HeLa S3/v-Src | 10 | 24 | Increased Annexin V+/PI+ population | [2] |
| SiHa Cervical Cancer | - | - | Increased early apoptosis with combined cisplatin treatment |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media and collect cells by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while vortexing gently to prevent clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect fluorescence data in the appropriate channel for PI (e.g., FL2 or PE-Texas Red). Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population and a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, FCS Express).[9][10][11]
Figure 2: Experimental workflow for cell cycle analysis.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a dot plot of FITC (Annexin V) vs. PI to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Gating Strategy: A proper gating strategy is crucial for accurate apoptosis analysis.[1][12][13]
-
Gate on the cell population of interest using a forward scatter (FSC) vs. side scatter (SSC) plot.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Use unstained and single-stained controls to set the quadrants for the Annexin V vs. PI dot plot.
Figure 3: Experimental workflow for apoptosis analysis.
Protocol 3: Analysis of Phosphorylated Histone H3 (Ser10)
This protocol allows for the specific detection of mitotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody (conjugated to a fluorophore)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest cells and fix them in Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Resuspend the cells in Blocking Buffer and incubate for 30 minutes at room temperature.
-
Antibody Staining: Add the anti-phospho-Histone H3 (Ser10) antibody at the recommended dilution and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells twice with Blocking Buffer.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the cell population of interest and quantify the percentage of phospho-Histone H3 positive cells. This can be combined with PI staining for simultaneous cell cycle analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the cellular effects of the Aurora kinase inhibitor this compound. By employing these standardized flow cytometry methods, scientists can obtain robust and reproducible data on cell cycle progression and apoptosis, contributing to a deeper understanding of the mechanism of action of this and other similar therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Cell Cycle Analysis [denovosoftware.com]
- 10. docs.flowjo.com [docs.flowjo.com]
- 11. Flow Cytometry Analysis Software I FluoroFinder [fluorofinder.com]
- 12. bosterbio.com [bosterbio.com]
- 13. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
ZM-447439 Application Notes for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ZM-447439, a selective inhibitor of Aurora kinases, in in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[1] In vivo, it predominantly inhibits Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B leads to defects in chromosome alignment and segregation, compromised spindle checkpoint function, and ultimately, failure of cytokinesis.[1] This disruption of mitosis can induce polyploidy and subsequently trigger apoptosis in cancer cells.[2]
The signaling pathway affected by this compound involves the disruption of the chromosomal passenger complex, leading to improper kinetochore-microtubule attachments. This circumvents the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation, which can lead to aneuploidy and cell death.
Signaling Pathway Diagram
Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.
In Vivo Dosage and Administration
The following table summarizes a reported in vivo dosage and administration schedule for this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Compound | This compound | [3] |
| Mouse Strain | Nude mice | [3] |
| Tumor Model | HCT116 human colorectal carcinoma xenograft | [3] |
| Dosage | 80 mg/kg/day | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Dosing Schedule | Daily for 14 consecutive days | [3] |
| Vehicle | 10% DMSO in a suitable sterile carrier (e.g., saline or PBS) | [3] |
Experimental Protocols
Xenograft Tumor Model Establishment
-
Cell Culture : Culture HCT116 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Cell Preparation : Harvest and resuspend the HCT116 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
-
Animal Implantation : Subcutaneously inject the prepared HCT116 cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring : Allow the tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers. Tumor volumes can be calculated using the formula: (length × width²) × 0.5.[3]
-
Randomization : Once tumors reach the desired size, randomize the mice into treatment and control groups, ensuring the average tumor volume is similar across all groups before starting treatment.[3]
Preparation of this compound for Injection
-
Stock Solution : Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Solution : On each day of treatment, dilute the stock solution with a sterile carrier (e.g., saline or PBS) to achieve the final concentration of 80 mg/kg in a 10% DMSO solution. The final injection volume should be appropriate for the size of the mouse.
Treatment Protocol
-
Administration : Administer this compound (80 mg/kg) or the vehicle control (10% DMSO) via intraperitoneal injection daily for 14 consecutive days.[3]
-
Monitoring : Throughout the treatment period, monitor the mice daily for any signs of toxicity, and measure tumor volumes and body weight regularly (e.g., every other day).[3]
-
Efficacy Assessment : At the end of the treatment period, assess the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition can be calculated.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in a mouse xenograft model.
References
- 1. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ZM-447439 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of ZM-447439 stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent and selective ATP-competitive inhibitor of Aurora kinases A and B, crucial regulators of mitosis.[1][2][3] Accurate preparation of this stock solution is critical for ensuring reproducible and reliable experimental outcomes in cell biology and cancer research. This guide includes quantitative data on the physicochemical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage and handling to maintain compound integrity.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Aurora A and Aurora B kinases.[1][4] These serine/threonine kinases are key regulators of cell division, playing critical roles in centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis.[5] Inhibition of Aurora kinases by this compound leads to defects in these mitotic processes, ultimately resulting in failed cell division and apoptosis.[5][6] Due to its ability to selectively target proliferating cells, this compound is a valuable tool for studying the mechanisms of mitosis and is being investigated for its potential as an anti-cancer therapeutic.[4]
Physicochemical and Solubility Data
Proper stock solution preparation begins with accurate information regarding the compound's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 513.59 g/mol | [5][7][8] |
| Molecular Formula | C₂₉H₃₁N₅O₄ | [5][7][8] |
| Appearance | White to gray solid | [5][8] |
| Purity | ≥98% | [7][8] |
| Solubility in DMSO | Up to 103 mg/mL (200.54 mM). It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[1] Other sources indicate solubility of 20 mg/mL, 25 mg/mL, 50 mg/mL, and 100 mM.[4][5][7][8] | [1][4][5][7][8] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[5]
Procedure
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.14 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 513.59 g/mol * 1000 mg/g * 1 mL = 5.1359 mg).
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly impact solubility.[1][5]
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[5] This will aid in breaking up any small aggregates and ensure complete solubilization.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5]
Storage and Stability
The stability of this compound in both solid and solution form is critical for experimental success.
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| In DMSO | -80°C | Up to 2 years.[5] One source suggests 1 year.[1] | [1][5] |
| -20°C | Up to 1 year.[5] Other sources suggest stability for 1 to 3 months.[6][8] It is recommended to use within 1 month to prevent loss of potency.[3] | [3][5][6][8] |
Note: Always equilibrate the stock solution to room temperature before use and ensure any precipitate is redissolved.[6] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[9]
Diagrams
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZM447439 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZM 447439 | Aurora B inhibitor | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. focusbiomolecules.com [focusbiomolecules.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: ZM-447439 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective inhibitor of Aurora kinases, particularly Aurora B kinase.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing vital roles in chromosome segregation and cytokinesis.[3] Dysregulation of Aurora kinases is a common feature in many cancers, making them an attractive target for therapeutic intervention. The combination of this compound with traditional chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic effects of this compound and chemotherapy.
Mechanism of Action
This compound primarily targets Aurora B kinase, a key component of the chromosomal passenger complex.[1] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, leading to defects in the spindle assembly checkpoint, ultimately resulting in mitotic catastrophe and apoptosis.[3][4][5] By arresting cells in mitosis, this compound can sensitize cancer cells to the DNA-damaging effects of various chemotherapeutic agents, leading to a synergistic anti-tumor response.[6][7]
Synergistic Effects with Chemotherapy
Studies have demonstrated that this compound acts synergistically with several chemotherapeutic drugs, including cisplatin and streptozocin, in various cancer cell lines.[6][7] This synergy is characterized by a significant increase in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest compared to treatment with either agent alone.[6][8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | [9] |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | [9] |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | [9] |
| SiHa | Cervical Cancer | Not explicitly stated, but effective concentrations are in the µM range. | [8] |
| NB4 | Acute Myeloid Leukemia | Effective at 1.0 µM for reducing cell viability. | [10] |
Table 2: Effects of this compound as a Single Agent on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Primary Samples
| Treatment (48h) | % of Cells in G0/G1 (2N) | % of Cells in S Phase | % of Cells with >4N DNA | Reference |
| Control | 55.7 | 24.8 | Not reported | [10] |
| This compound (0.01 µM) | 49.8 | 30.7 | 3.7 | [10] |
Table 3: Synergistic Effects of this compound in Combination with Chemotherapy on Cell Viability
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Observation | Reference |
| GEP-NET cell lines | Streptozocin | Sub-IC50 | Significantly augmented antiproliferative effects | [6][7] |
| GEP-NET cell lines | Cisplatin | Sub-IC50 | Significantly augmented antiproliferative effects | [6][7] |
| SiHa | Cisplatin (cDDP) | Not specified | Inhibition rate of combined treatment is significantly higher than single drug groups. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergy of this compound and chemotherapy.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted for a 96-well plate format to determine the effect of this compound and chemotherapy on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution: 1% (v/v) Glutaraldehyde in PBS
-
Staining Solution: 0.1% (w/v) Crystal Violet in water
-
Solubilization Solution: 0.2% (v/v) Triton X-100 in water
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of Fixing Solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plate three times with water and allow it to air dry.
-
Add 100 µL of Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water until the water runs clear. Air dry the plate completely.
-
Add 100 µL of Solubilization Solution to each well and incubate for 15 minutes at room temperature on a shaker to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with this compound, the chemotherapeutic agent, or their combination for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all apoptotic populations.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well tissue culture plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZM447439, the Aurora kinase B inhibitor, suppresses the growth of cervical cancer SiHa cells and enhances the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
Application Notes and Protocols for Studying Mitotic Spindle Dynamics with ZM-447439
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, mitotic spindle assembly, chromosome condensation and segregation, and the spindle assembly checkpoint.[3][4] Inhibition of Aurora kinase activity by this compound leads to defects in these processes, making it a valuable tool for studying the intricate dynamics of the mitotic spindle and a potential therapeutic agent in oncology.[5][6]
These application notes provide detailed protocols for utilizing this compound to investigate mitotic spindle dynamics in mammalian cells.
Mechanism of Action
This compound selectively targets the kinase activity of Aurora A and Aurora B.[7] By competing with ATP for the binding site on the kinases, it prevents the phosphorylation of downstream substrates essential for mitotic progression.[1] A primary downstream effect is the reduced phosphorylation of histone H3 at serine 10, a hallmark of Aurora B activity.[2][3][8] This inhibition disrupts the proper localization and function of various proteins involved in chromosome alignment and segregation, such as BubR1, Mad2, and CENP-E, ultimately compromising the spindle assembly checkpoint.[2][7] While cells treated with this compound can enter mitosis and form bipolar spindles, they fail to properly align chromosomes, leading to segregation errors and often endoreduplication.[7][9][10] Interestingly, the effect on spindle formation can differ between systems; while disorganized spindles form in mammalian cells, this compound can almost completely block spindle assembly in Xenopus egg extracts by specifically inhibiting chromatin-induced microtubule nucleation.[3][4]
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against various kinases and its effect on different cell lines.
| Target/Cell Line | Parameter | Value | Reference(s) |
| Aurora A | IC50 | 110 nM - 1 µM | [1][2][5] |
| Aurora B | IC50 | 50 nM - 130 nM | [1][2][5] |
| Aurora C | IC50 | 250 nM | [5] |
| CDK1, PLK1 | IC50 | >10 µM | [1][7] |
| BON (GEP-NET) | IC50 | 3 µM (72h) | [1] |
| QGP-1 (GEP-NET) | IC50 | 0.9 µM (72h) | [1] |
| MIP-101 (GEP-NET) | IC50 | 3 µM (72h) | [1] |
| EoL-1 (human) | IC50 | 0.18678 µM | [1] |
| MCF7 | IC50 | 0.198 µM | [1] |
| P12-ICHIKAWA | IC50 | 0.22441 µM | [1] |
Signaling Pathway of this compound Action
Caption: this compound inhibits Aurora A/B, disrupting key mitotic processes.
Experimental Protocols
Protocol 1: Analysis of Mitotic Spindle Defects by Immunofluorescence
This protocol details how to treat cells with this compound and visualize the resulting effects on the mitotic spindle and chromosomes using immunofluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, DLD-1)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 (Ser10) for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 6-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Drug Treatment: The following day, treat the cells with this compound at a final concentration of 2 µM for 18-24 hours.[7] A DMSO-only control should be run in parallel.
-
Fixation:
-
For paraformaldehyde fixation: Aspirate the medium, wash once with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For methanol fixation: Aspirate the medium and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash three times with PBS and incubate with DAPI or Hoechst solution for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells to assess spindle morphology, chromosome alignment, and centrosome number.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Inhibition of cell division by this compound typically leads to an accumulation of cells with 4N and >4N DNA content due to endoreduplication.[2][7]
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. The next day, treat with 2 µM this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).[7]
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Collect the cells in a tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
Experimental Workflow for Studying Mitotic Spindle Dynamics
Caption: Workflow for analyzing this compound's effects on the mitotic spindle.
Logical Relationships of this compound's Effects
Caption: Logical flow of cellular events following this compound treatment.
Troubleshooting
-
Low percentage of mitotic cells: Synchronize the cells at the G1/S or G2/M boundary before adding this compound to enrich for the mitotic population.
-
High background in immunofluorescence: Ensure adequate washing steps, use an appropriate blocking buffer concentration, and titrate primary and secondary antibody concentrations.
-
Variability in results: Maintain consistent cell passage numbers, seeding densities, and treatment conditions. Ensure the this compound stock solution is properly stored and has not degraded.
Conclusion
This compound is a powerful tool for dissecting the roles of Aurora kinases in mitotic spindle dynamics. By inducing specific and observable defects in mitosis, it allows researchers to probe the mechanisms governing accurate chromosome segregation and cell division. The protocols provided here offer a starting point for utilizing this compound to investigate these fundamental cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitor ZM447439 blocks chromosome-induced spindle assembly, the completion of chromosome condensation, and the establishment of the spindle integrity checkpoint in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ZM-447439: A Tool for Inducing Mitotic Arrest and Investigating Mitotic Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective small molecule inhibitor of the Aurora kinase family, with a particular affinity for Aurora B kinase.[1][2] Aurora kinases are essential serine/threonine kinases that play critical roles in the regulation of mitosis, including chromosome condensation, spindle assembly, chromosome segregation, and cytokinesis. By targeting Aurora B, this compound disrupts these processes, leading to mitotic arrest, failure of cell division, and often, subsequent apoptosis.[3][4][5][6] These characteristics make this compound a valuable tool for studying the mechanisms of mitosis, the spindle assembly checkpoint (SAC), and for investigating the therapeutic potential of Aurora kinase inhibition in oncology.
This document provides detailed application notes and protocols for the use of this compound to induce mitotic arrest in cultured cells. It is important to note that this compound treatment typically leads to an irreversible mitotic exit, often resulting in endoreduplication and polyploidy, rather than a reversible synchronization of cells in mitosis.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora kinases.[2][7] It exhibits greater selectivity for Aurora B over Aurora A.[1][2] The primary mechanism of action relevant to its use in cell synchronization studies is the inhibition of Aurora B kinase activity. Aurora B is a key component of the chromosomal passenger complex (CPC), which localizes to centromeres and the central spindle during mitosis.
Inhibition of Aurora B by this compound leads to:
-
Defective Chromosome Alignment and Segregation: this compound-treated cells can form bipolar spindles, but they fail to properly align chromosomes at the metaphase plate.[3][4][6] This results in maloriented chromosomes and a failure of proper chromosome segregation during anaphase.[3][4][6][8]
-
Compromised Spindle Assembly Checkpoint (SAC): Despite the presence of improperly attached chromosomes, this compound overrides the SAC.[3][4][6] This leads to cells exiting mitosis without a functional checkpoint, a phenomenon often referred to as "mitotic slippage."[2][9]
-
Inhibition of Cytokinesis: Following the aberrant mitosis, cells treated with this compound typically fail to undergo cytokinesis.[3]
-
Endoreduplication and Polyploidy: As cells exit mitosis without dividing, they re-enter the G1 phase and can initiate another round of DNA replication, leading to the accumulation of cells with 4N or 8N DNA content.[4][5]
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and cellular effects of this compound across various cell lines.
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (Aurora A) | - | 110 nM | In vitro kinase inhibition | [7] |
| IC50 (Aurora B) | - | 130 nM | In vitro kinase inhibition | [7] |
| IC50 (Proliferation) | BON | 3 µM (72h) | Growth inhibition | [7] |
| IC50 (Proliferation) | QGP-1 | 0.9 µM (72h) | Growth inhibition | [7] |
| IC50 (Proliferation) | MIP-101 | 3 µM (72h) | Growth inhibition | [7] |
| Effective Concentration | Various | 2 µM (18h) | Accumulation of 4N DNA content | [4] |
| Effective Concentration | HeLa | 2.5 µM | Abrogation of mitotic arrest | [10] |
| Effective Concentration | Hep2 | 5 µM | Severe chromosome misalignment | [11] |
| Mitotic Index | CEM | 4 µM | Increased mitotic index | [12] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., HeLa, U2OS, MCF7)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
-
Flow cytometer
-
Fluorescence microscope
-
Reagents for immunofluorescence (e.g., anti-α-tubulin antibody, anti-phospho-histone H3 (Ser10) antibody, DAPI)
-
Reagents for cell cycle analysis (e.g., propidium iodide, RNase A)
Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solution is stable for several months when stored properly.
Protocol 1: Induction of Mitotic Arrest and Endoreduplication
This protocol is designed to treat asynchronous cells with this compound to induce mitotic arrest, leading to a population of cells with a 4N or greater DNA content.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates for flow cytometry, coverslips in 12-well plates for immunofluorescence). The seeding density should allow for logarithmic growth during the experiment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Treatment: Prepare the desired final concentration of this compound in pre-warmed complete culture medium. A starting concentration of 2 µM is recommended for many cell lines.[4] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples. Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubation with Inhibitor: Incubate the cells for the desired duration. A time course of 12, 18, and 24 hours is recommended to observe the accumulation of cells with 4N DNA content.
-
Cell Harvest and Analysis:
-
For Flow Cytometry (Cell Cycle Analysis):
-
Harvest the cells by trypsinization, including the supernatant to collect any detached mitotic cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. Expect to see an increase in the 4N and >4N cell populations in the this compound-treated samples.
-
-
For Immunofluorescence Microscopy:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-phospho-histone H3 (Ser10) and mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Expect to see cells with condensed chromosomes, bipolar spindles, but misaligned chromosomes, and a decrease in phospho-histone H3 (Ser10) staining.[4][5]
-
-
Protocol 2: Overriding a Mitotic Arrest
This protocol demonstrates the ability of this compound to override the spindle assembly checkpoint induced by a microtubule-stabilizing or -destabilizing agent.
Detailed Steps:
-
Induce Mitotic Arrest: Treat cells with a mitotic arresting agent such as paclitaxel (e.g., 100 nM) or nocodazole (e.g., 100 ng/mL) for a period sufficient to induce a high mitotic index (e.g., 12-16 hours).
-
Add this compound: To the mitotically arrested cells, add this compound to a final concentration of 2-5 µM without washing out the first drug.
-
Monitor Mitotic Exit: Monitor the cells over the next few hours (e.g., 1-4 hours) for signs of mitotic exit. This can be assessed by:
-
Live-cell imaging: Observe cell morphology changes, such as cell flattening and nuclear envelope reformation.
-
Immunofluorescence: Stain for markers of mitosis (e.g., phospho-histone H3) and interphase. A decrease in the mitotic index indicates mitotic exit.
-
Western Blotting: Analyze the levels of cyclin B1, which is degraded upon mitotic exit.[13]
-
Expected Results and Interpretation
-
Increased 4N/8N DNA Content: Flow cytometry analysis will show a significant increase in the population of cells with 4N and subsequently >4N DNA content over time, indicating a failure of cytokinesis and subsequent endoreduplication.[4][5]
-
Aberrant Mitotic Figures: Immunofluorescence microscopy will reveal cells in a pseudo-metaphase state with condensed chromosomes that are not aligned at the metaphase plate.[3][4] Spindles will appear bipolar, but chromosomes will be scattered.
-
Decreased Phospho-Histone H3 (Ser10) Staining: As Aurora B is the primary kinase responsible for histone H3 phosphorylation at Serine 10 in mitosis, treatment with this compound will lead to a marked reduction in this signal in mitotic cells.[4][5]
-
Mitotic Slippage: In experiments where this compound is added to cells arrested in mitosis by other agents, a rapid decrease in the mitotic index will be observed, demonstrating the override of the spindle assembly checkpoint.[6][10]
Troubleshooting
-
Low Efficiency of Mitotic Arrest:
-
Concentration: The optimal concentration of this compound can be cell line-dependent. Perform a dose-response experiment (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for your cell line.
-
Incubation Time: A longer incubation time may be required for some cell lines to show a significant effect.
-
-
High Cell Death:
-
Concentration: High concentrations of this compound can be cytotoxic. If excessive cell death is observed, reduce the concentration.
-
Confluency: Ensure cells are not overly confluent when starting the experiment, as this can increase sensitivity to drug treatment.
-
Conclusion
This compound is a powerful tool for inducing a state of mitotic arrest characterized by failed chromosome alignment and an overridden spindle assembly checkpoint. While it is not suitable for preparing a viable, synchronized population of mitotic cells for release and progression through the cell cycle, it is an invaluable reagent for studying the roles of Aurora B kinase in mitosis, the mechanisms of the spindle assembly checkpoint, and for inducing polyploidy and apoptosis in cancer cell models. Careful optimization of concentration and timing is crucial for achieving reproducible and interpretable results.
References
- 1. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Treatment of OSI-906 with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BioKB - Relationship - ZM447439 - inhibits - chromosome segregation [biokb.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating ZM-447439 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D monolayer cultures.[1][2][3] ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for proper cell division.[4][5] Overexpression of Aurora kinases is common in various cancers, making them an attractive target for therapeutic intervention.[6] These application notes provide a detailed overview of the mechanism of this compound and offer comprehensive protocols for its application and analysis in 3D spheroid models.
Mechanism of Action of this compound
This compound primarily targets Aurora A and Aurora B kinases.[4][7] Inhibition of these kinases disrupts several critical mitotic processes. The primary mechanism involves the inhibition of histone H3 phosphorylation, which is essential for chromosome condensation and segregation.[6][8] This interference with mitotic machinery leads to failed chromosome alignment, compromised spindle integrity checkpoint function, and ultimately, cell cycle arrest and apoptosis.[4][7][9] The apoptotic response is often mediated through the mitochondrial pathway, involving the activation of caspases 3 and 7.[4][6][10] In some cell lines, this compound-induced apoptosis is dependent on Bak and Bax and can be influenced by p53.[6][10] Additionally, studies have shown that this compound can decrease the phosphorylation of Akt and its substrates, suggesting a broader impact on cell survival pathways.[8]
Application in 3D Spheroid Models
In 3D culture systems, this compound has demonstrated significant anti-tumor activity. In a study using Hep2 carcinoma cells, this compound was shown to either prevent the formation of tumor-like spheroids or destroy pre-formed 3D cell masses.[8] This effect was attributed to the induction of apoptosis, as evidenced by positive staining for cleaved caspase-3 within the spheroids.[8] This highlights the utility of 3D models for evaluating the efficacy of cytotoxic agents like this compound, which may exhibit different effects compared to 2D cultures.[11]
Data Presentation
Table 1: IC50 Values of this compound in 2D Cancer Cell Lines This data provides a reference for determining appropriate concentration ranges for 3D experiments.
| Cell Line | Cancer Type | IC50 Value | Reference |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 µM | [4] |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 µM | [4] |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 µM | [4] |
| Aurora A (recombinant) | - | 110 nM | [4][5] |
| Aurora B (recombinant) | - | 130 nM | [4][5] |
Table 2: Observed Effects of this compound in a 3D Cell Culture Model
| Cell Line | 3D Model Type | Observed Effects | Key Findings | Reference |
| Hep2 | Carcinoma Spheroid | - Inhibition of spheroid formation- Destruction of pre-formed spheroids- Induction of apoptosis | This compound induces apoptosis (cleaved caspase-3) leading to spheroid disruption. | [8] |
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is suitable for high-throughput screening.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells using trypsin, neutralize, and count them to prepare a single-cell suspension in complete medium.[13]
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000 to 5,000 cells per well, requires optimization for each cell line) and carefully dispense 100 µL into each well of a ULA 96-well plate.[14]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C with 5% CO2. Spheroids should form within 3-7 days.[15]
-
Monitoring: Observe spheroid formation and morphology daily using an inverted microscope.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Carefully add 100 µL of the 2X final concentration to each well containing 100 µL of medium, or perform a partial media exchange with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assessment using an ATP-Based Assay
ATP-based assays, such as the CellTiter-Glo® 3D Cell Viability Assay, are highly suitable for 3D models as they efficiently lyse cells within the spheroid structure to measure the total ATP content, which correlates with the number of viable cells.[16]
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (or equivalent)
-
Opaque-walled 96-well plate suitable for luminescence
-
Multimode microplate reader with luminescence detection
Procedure:
-
Plate Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the ATP-based assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[16]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids after subtracting the background (medium-only wells).
Protocol 3: Immunofluorescence Staining for Cleaved Caspase-3
This protocol allows for the visualization of apoptosis within the 3D spheroid structure.[1][17]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 1% donkey serum in PBS)[18]
-
Primary antibody: Rabbit anti-Cleaved Caspase-3
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Spheroid Collection: Gently collect spheroids from wells using a wide-bore pipette tip and transfer to a low-binding microcentrifuge tube. Allow them to settle by gravity or gentle centrifugation (100 x g, 5 min).[15][18]
-
Fixation: Carefully aspirate the supernatant and add 4% PFA. Incubate for 15-60 minutes at room temperature. The duration may need optimization based on spheroid size.[1][18]
-
Washing: Wash the spheroids three times with PBS, allowing them to settle between each wash.
-
Permeabilization: Add permeabilization buffer and incubate for 3-5 hours at room temperature on a rocker. This extended time is crucial for antibody penetration into the spheroid core.[18]
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1-2 hours at room temperature to reduce non-specific binding.[18]
-
Primary Antibody: Dilute the primary anti-cleaved caspase-3 antibody in blocking buffer. Resuspend the spheroids in the antibody solution and incubate overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the spheroids three times with PBS for 10 minutes each.
-
Secondary Antibody: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Resuspend the spheroids and incubate for 2-3 hours at room temperature, protected from light.[15]
-
Counterstaining & Mounting: Wash three times with PBS. Add a nuclear counterstain like DAPI during the second-to-last wash. After the final wash, carefully remove the supernatant and add a drop of mounting medium. Transfer the spheroids to a glass-bottom dish or slide for imaging.
-
Imaging: Visualize the spheroids using a confocal or fluorescence microscope to assess the extent and location of apoptotic cells.
References
- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 2. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 15. pure.eur.nl [pure.eur.nl]
- 16. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. content.protocols.io [content.protocols.io]
- 18. atlantisbioscience.com [atlantisbioscience.com]
Application Notes: Assessing ZM-447439-Induced Apoptosis
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases, with IC50 values of 110 nM and 130 nM, respectively[1][2]. Aurora kinases are crucial serine/threonine kinases that regulate multiple stages of mitosis, including centrosome duplication, chromosome segregation, and cytokinesis[3][4][5]. Inhibition of these kinases by this compound disrupts the mitotic spindle checkpoint, leading to failures in chromosome alignment and segregation[2][4]. This mitotic catastrophe results in the accumulation of cells with 4N or 8N DNA content (polyploidy) and subsequent induction of apoptosis[2][4][6]. The apoptotic response to this compound is often mediated through the mitochondrial pathway, involving p53 upregulation, the pro-apoptotic proteins Bak and Bax, and the activation of effector caspases 3 and 7[3][7][8][9].
These application notes provide a detailed overview and experimental protocols for researchers, scientists, and drug development professionals to effectively assess and quantify apoptosis induced by this compound in cancer cell lines.
This compound Signaling Pathway and Experimental Overview
The mechanism of this compound involves the direct inhibition of Aurora kinases, leading to a cascade of events culminating in programmed cell death. A typical experimental workflow involves treating cultured cells with this compound and subsequently employing a variety of assays to measure different hallmarks of apoptosis.
Caption: this compound inhibits Aurora Kinase B, causing mitotic failure and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rupress.org [rupress.org]
- 7. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM-447439: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, primarily targeting Aurora A and Aurora B.[1][2][3] These serine/threonine kinases are crucial regulators of mitotic progression, playing key roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1][4] this compound serves as a valuable tool compound for studying the cellular functions of Aurora kinases and for identifying novel anti-cancer agents in high-throughput screening (HTS) campaigns.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, including its mechanism of action, quantitative data, and experimental methodologies.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on Aurora kinases.[1][2] This inhibition disrupts the phosphorylation of downstream substrates, such as histone H3 at serine 10, a key event in chromosome condensation and segregation.[3][6][7] The inhibition of Aurora kinases by this compound leads to defects in mitotic progression, including failed chromosome alignment, compromised spindle checkpoint function, and ultimately, induction of apoptosis.[3][8]
Data Presentation
In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Source |
| Aurora A | 110 | [1][2][3] |
| Aurora B | 130 | [1][2][3] |
| Aurora B | 50 | [9] |
| Aurora C | 250 | [9] |
| Lck | 880 | [1] |
| Src | 1,030 | [1] |
| MEK1 | 1,790 | [1] |
| Cdk1, Plk1 | >10,000 |
Cellular Activity
| Cell Line | Assay | IC50 (µM) | Source |
| BON | Cell Growth | 3 | [2] |
| QGP-1 | Cell Growth | 0.9 | [2] |
| MIP-101 | Cell Growth | 3 | [2] |
Signaling Pathway
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Assay (Radiometric)
This protocol is adapted for determining the in vitro potency of this compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Peptide substrate (e.g., Kemptide)
-
This compound
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the this compound dilution.
-
Add 20 µL of the kinase/substrate mix (containing recombinant Aurora kinase and peptide substrate in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing a mix of unlabeled ATP and [γ-³³P]ATP) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Spot 50 µL of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: High-Throughput Screening (HTS) Assay for Aurora Kinase Inhibitors (Luminescence-Based)
This protocol describes a representative HTS assay using a luminescence-based ATP detection method (e.g., Kinase-Glo®). This format is suitable for screening large compound libraries.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
This compound (as a positive control)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Compound library plates
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
troubleshooting inconsistent ZM-447439 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results obtained with ZM-447439.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Aurora kinases.[1] It primarily targets Aurora A and Aurora B kinases, which are crucial for proper mitotic progression.[1][2] While it inhibits both in vitro, some evidence suggests a predominant inhibition of Aurora B in vivo.[3] Inhibition of these kinases disrupts key mitotic events, including chromosome alignment and segregation, leading to mitotic arrest and subsequent apoptosis.[2][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific Aurora kinase and the experimental conditions. Below is a summary of reported values:
| Target | IC50 Value | Source |
| Aurora A | 110 nM | [1][2] |
| Aurora B | 130 nM | [1][2] |
| Aurora B | 50 nM | [5][6] |
| Aurora C | 250 nM | [5][6] |
| Aurora A | 1000 nM (1 µM) | [5][6] |
Q3: Why do I observe different IC50 values in my cell-based assays compared to the reported biochemical assay values?
It is common to observe differences in IC50 values between biochemical assays (using recombinant enzymes) and cell-based assays. Several factors can contribute to this discrepancy:
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can affect its intracellular concentration.
-
Off-target Effects: At higher concentrations, this compound may interact with other cellular kinases, leading to a broader biological response.
-
Cell Line Specificity: Different cell lines can have varying levels of Aurora kinase expression, different sensitivities to mitotic disruption, and varying metabolism of the compound. For example, IC50 values of 3 µM, 0.9 µM, and 3 µM have been reported for BON, QGP-1, and MIP-101 cell lines, respectively, after 72 hours of exposure.[1][7]
-
Assay Duration and Endpoint: The length of exposure to the compound and the specific endpoint being measured (e.g., cell viability, apoptosis, phosphorylation of a substrate) will significantly impact the calculated IC50.
Troubleshooting Inconsistent Results
This section provides guidance on common issues that may lead to inconsistent results in your experiments with this compound.
Problem 1: High variability in replicate experiments.
High variability can stem from several sources. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water and ethanol.[7] Ensure your stock solution is fully dissolved. It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[7] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
-
Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and growth conditions across experiments. Variations in these parameters can alter cellular responses to the inhibitor.
-
Assay Protocol: Ensure consistent incubation times, reagent concentrations, and measurement techniques. Small deviations in the protocol can lead to significant differences in results.
Problem 2: Unexpected or off-target effects.
While this compound is selective for Aurora kinases, off-target effects can occur, especially at higher concentrations.
-
Concentration Range: Use the lowest effective concentration of this compound possible. It is highly selective for Aurora A/B compared to kinases like MEK1, Src, and Lck, and has minimal effect on CDK1/2/4, Plk1, and Chk1 at lower concentrations.[1]
-
Control Experiments: Include appropriate controls to rule out non-specific effects. This could involve using a structurally related but inactive compound or using cell lines with knockdown or knockout of Aurora kinases.
-
Phenotypic Analysis: The expected phenotype of Aurora B inhibition includes failures in chromosome alignment, segregation, and cytokinesis.[2] If you observe different cellular phenotypes, it may indicate off-target effects.
Problem 3: Difficulty reproducing published results.
Discrepancies between your results and published findings can be frustrating. Here's a systematic approach to troubleshoot this:
-
Compare Methodologies: Carefully compare your experimental protocol with the one described in the publication. Pay close attention to the cell line used, compound concentration, treatment duration, and the specific assay performed.
-
Reagent Quality: Verify the purity and integrity of your this compound compound. It is advisable to obtain a certificate of analysis from the supplier.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through methods like short tandem repeat (STR) profiling.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized procedure based on published methods.[1][7]
-
Prepare Reaction Cocktail: In a microcentrifuge tube, prepare a reaction cocktail containing 25 mM Tris-HCl (pH 7.5), 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, and 6.25 mM MnCl2.
-
Add Substrate and ATP: Add the peptide substrate (10 µM) and ATP (10 µM for Aurora A or 5 µM for Aurora B) to the reaction cocktail. Include 0.2 µCi of γ-[33P]ATP.
-
Enzyme and Inhibitor: Add 1 ng of purified recombinant Aurora A or B enzyme to the cocktail. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound before adding the ATP mixture.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 20% phosphoric acid.
-
Measure Incorporation: Capture the products on P30 nitrocellulose filters and measure the incorporation of 33P using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that results in 50% inhibition of enzyme activity (IC50).
Cell-Based Proliferation Assay
This is a general protocol for assessing the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a method such as crystal violet staining.
-
Fix the cells with 1% glutaraldehyde.
-
Stain with 0.1% crystal violet.
-
Wash away unbound dye with water.
-
Solubilize the bound dye with 0.2% Triton X-100.
-
-
Readout: Measure the absorbance at 570 nm using an ELISA plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Visualizing Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound action on the cell cycle.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
ZM-447439 off-target effects on other kinases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the Aurora kinase inhibitor, ZM-447439.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity profile of this compound?
This compound is a potent, ATP-competitive inhibitor of Aurora kinases. It primarily targets Aurora A and Aurora B with high affinity. Different studies have reported slightly varying IC50 values, but generally, it is a highly selective inhibitor. For instance, one study reported IC50 values of 110 nM and 130 nM for Aurora A and Aurora B, respectively[1][2]. Another study found IC50 values of 1000 nM for Aurora A, 50 nM for Aurora B, and 250 nM for Aurora C[3]. It demonstrates more than 8-fold selectivity for Aurora A/B over kinases like MEK1, Src, and Lck and has minimal effect on others such as CDK1/2/4, Plk1, and Chk1[1].
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for Aurora kinases, it can inhibit other kinases at higher concentrations. The table below summarizes the inhibitory activity of this compound against a panel of kinases. It is important to note that IC50 values can vary between different assay conditions and experimental setups.
Q3: How can I differentiate between on-target Aurora kinase inhibition and potential off-target effects in my cellular experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. Here are a few recommended strategies:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with its IC50 for Aurora kinases (typically in the nanomolar range). Off-target effects are more likely to appear at significantly higher concentrations (micromolar range).
-
Phenocopying with RNAi: Use siRNA or shRNA to specifically knockdown Aurora A and/or Aurora B. If the phenotype observed with this compound treatment is recapitulated by the knockdown of its primary targets, it is likely an on-target effect.
-
Rescue Experiments: If possible, express a drug-resistant mutant of Aurora A or B in your cells. If the phenotype induced by this compound is rescued by the expression of the resistant mutant, this strongly suggests an on-target effect.
-
Biochemical Assays: Directly measure the phosphorylation of known Aurora kinase substrates (e.g., Histone H3 at Serine 10 for Aurora B) in treated cells. A decrease in phosphorylation at concentrations consistent with the IC50 of this compound supports on-target activity[2][4][5].
Troubleshooting Guide
Q1: I am observing a cellular phenotype at a much higher concentration of this compound than its reported IC50 for Aurora kinases. Is this an off-target effect?
It is highly probable that a phenotype observed at concentrations significantly exceeding the IC50 for Aurora A/B is due to off-target inhibition. Refer to the data table below for known kinases that are inhibited by this compound at higher concentrations. To confirm, utilize the strategies outlined in FAQ Q3, such as comparing with other Aurora kinase inhibitors or using RNAi.
Q2: The IC50 value I'm obtaining in my cellular assay is different from the published biochemical IC50 values. Why is there a discrepancy?
Discrepancies between biochemical and cellular IC50 values are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, leading to lower intracellular concentrations.
-
Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective concentration.
-
Protein Binding: this compound might bind to other cellular proteins, reducing the free concentration available to inhibit Aurora kinases.
-
ATP Concentration: In cellular environments, ATP concentrations are much higher than those typically used in in vitro kinase assays. As this compound is an ATP-competitive inhibitor, higher cellular ATP levels can increase the apparent IC50.
Q3: My cells are undergoing apoptosis after treatment with this compound. Is this a known on-target effect?
Yes, inhibition of Aurora kinases, which are critical for proper cell division, often leads to mitotic catastrophe and subsequent apoptosis. This compound has been shown to induce apoptosis by promoting DNA fragmentation and activating caspases 3 and 7[1]. It can also induce G2/M cell cycle arrest[1]. However, if apoptosis is observed at very high concentrations, the contribution of off-target effects cannot be ruled out without further investigation.
Quantitative Data on this compound Kinase Inhibition
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Aurora B (50 nM) | Reference |
| Primary Targets | |||
| Aurora A | 110 | 2.2 | [1] |
| Aurora A | 1000 | 20 | [3] |
| Aurora B | 50 | 1 | [3] |
| Aurora B | 130 | 2.6 | [1] |
| Aurora C | 250 | 5 | [3] |
| Potential Off-Targets | |||
| MEK1 | >1000 | >20 | [1] |
| Src | >1000 | >20 | [1] |
| Lck | >1000 | >20 | [1] |
| CDK1 | >10000 | >200 | |
| CDK2 | >10000 | >200 | [1] |
| CDK4 | >10000 | >200 | [1] |
| Plk1 | >10000 | >200 | [1] |
| Chk1 | >10000 | >200 | [1] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the purified kinase.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Initiate Kinase Reaction:
-
Add the diluted this compound or DMSO control to the kinase reaction mix.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be close to the Km for the specific kinase.
-
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Capture Phosphorylated Substrate: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated radioactive ATP.
-
Quantify: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Aurora kinases during the G2/M transition and mitosis, indicating the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the selectivity and on-target effects of a kinase inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZM 447439 - XenWiki [wiki.xenbase.org]
- 4. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZM-447439 and Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing ZM-447439. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of this compound in non-cancerous cell lines. Our goal is to help you navigate your experiments with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aurora A and Aurora B kinases.[1] These kinases are crucial for proper cell division, playing key roles in centrosome function, chromosome segregation, and cytokinesis. By inhibiting these kinases, this compound disrupts mitosis, which can lead to apoptosis (programmed cell death). In cancer cells, this process is often mediated through a p53-dependent pathway and involves the mitochondria.[2][3]
Q2: Is this compound cytotoxic to non-cancerous cell lines?
This compound exhibits selective toxicity, showing significantly lower cytotoxic effects on non-proliferating or normal cells compared to rapidly dividing cancer cells.[4] For instance, one study found no significant growth inhibition in normal human lung fibroblasts (HLF) at concentrations up to 10 µM, a concentration at which significant cytotoxicity is observed in various cancer cell lines.
Q3: How does the cytotoxicity of this compound in non-cancerous cells compare to its effects on cancerous cells?
The differential sensitivity is a key feature of this compound. This selectivity is attributed to the dependency of cancer cells on Aurora kinases for their uncontrolled proliferation. Non-cancerous cells, with their regulated cell cycles, are less susceptible to the inhibitory effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cytotoxicity observed in a non-cancerous cell line | The "non-cancerous" cell line may have a high proliferation rate or underlying genomic instability, making it more sensitive to Aurora kinase inhibition. | Characterize the proliferation rate of your cell line. Consider using a primary cell line with a well-defined, slower growth rate for comparison. |
| Inconsistent IC50 values across experiments | Variations in cell seeding density, passage number, or reagent preparation can lead to variability. | Maintain consistent cell culture practices. Ensure accurate cell counting and seeding. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| No observable cytotoxic effect at expected concentrations | The specific non-cancerous cell line may be particularly resistant. The compound may have degraded. | Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control. If the compound is active, the resistance of the non-cancerous line is likely a genuine result. |
Data on this compound Cytotoxicity
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line compared to various cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time |
| HLF | Normal Human Lung Fibroblast | >10 | 72 hours |
| A549 | Human Lung Carcinoma | ~3.2 | 48 hours |
| H1299 | Human Non-Small Cell Lung Cancer | ~1.1 | 48 hours |
| MCF-7 | Human Breast Adenocarcinoma | ~3.1 | 48 hours |
| HepG2 | Human Liver Hepatocellular Carcinoma | ~3.3 | 48 hours |
Experimental Protocols
Detailed Protocol for MTS Cytotoxicity Assay with this compound
This protocol outlines the steps for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Non-cancerous and cancerous cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent kit (containing MTS solution and an electron coupling reagent like PES)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range for initial experiments is 0.01 µM to 10 µM.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in Inducing Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for MTS Cytotoxicity Assay
Caption: MTS assay experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming ZM-447439 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Aurora B kinase inhibitor ZM-447439 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, an Aurora B kinase inhibitor, can arise through several molecular mechanisms. The most commonly observed mechanisms include:
-
Point Mutations in the Aurora B Kinase Domain: Specific mutations within the ATP-binding pocket of Aurora B can prevent this compound from binding effectively. A notable example is the G160E substitution identified in leukemia cell lines.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those from the BCL-2 family like BCL-2 and Bcl-xL, can confer resistance by preventing cells from undergoing apoptosis despite Aurora B inhibition.[2][3]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as MDR1 (P-glycoprotein) and Breast Cancer Resistance Protein (BCRP), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[4]
-
Induction of Polyploidy: In some instances, treatment with this compound can induce the formation of polyploid cells, which may represent a resistant population.[5]
Q2: My cancer cell line has developed resistance to this compound. How can I determine the underlying mechanism?
To investigate the mechanism of resistance in your cell line, a systematic approach is recommended. The following experimental workflow can help you pinpoint the cause:
Q3: Are there established strategies to overcome this compound resistance?
Yes, several strategies have been explored to overcome resistance to this compound and other Aurora B inhibitors. These primarily involve combination therapies:
-
BCL-2 Family Inhibitors: For resistance mediated by the upregulation of anti-apoptotic proteins, combining this compound with a BCL-2 inhibitor like venetoclax has been shown to restore sensitivity.[2]
-
EGFR Inhibitors: In the context of non-small cell lung cancer (NSCLC) with EGFR mutations, combining Aurora B inhibitors with EGFR inhibitors such as osimertinib can prevent and overcome resistance.[6][7]
-
Conventional Chemotherapeutics: Synergistic effects have been observed when this compound is combined with cytotoxic agents like cisplatin and streptozocin.[8][9]
-
Development of Novel Inhibitors: Research is ongoing to develop next-generation Aurora B inhibitors that are effective against known resistance mutations.
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows no mutation in the Aurora B kinase domain.
If sequencing of the Aurora B kinase domain does not reveal any mutations, it is likely that the resistance is mediated by a non-mutational mechanism.
Troubleshooting Steps:
-
Assess BCL-2 and Bcl-xL Expression: Perform a western blot to compare the protein levels of BCL-2 and Bcl-xL in your resistant cell line versus the parental, sensitive cell line. Upregulation of these proteins is a strong indicator of an anti-apoptotic resistance mechanism.
-
Evaluate MDR Transporter Activity: Use a functional assay, such as a rhodamine 123 or calcein-AM efflux assay, to determine if your resistant cells have increased activity of MDR transporters.
-
Check for Cross-Resistance: Test the sensitivity of your resistant cell line to other chemotherapeutic agents, particularly those that are known substrates of MDR transporters (e.g., paclitaxel, doxorubicin). Cross-resistance to these agents would further support a multidrug resistance phenotype.
Problem 2: Combination therapy with a BCL-2 inhibitor is not effective in my resistant cell line.
If a BCL-2 inhibitor fails to re-sensitize your resistant cells to this compound, consider the following possibilities:
Troubleshooting Steps:
-
Confirm BCL-2 Family Member Expression: Ensure that the specific BCL-2 family member targeted by your inhibitor (e.g., BCL-2 for venetoclax) is indeed overexpressed in your resistant line. It is possible that another anti-apoptotic protein, such as Bcl-xL or Mcl-1, is the primary driver of resistance.
-
Verify Target Engagement: Confirm that the BCL-2 inhibitor is engaging its target in your experimental system at the concentration used.
-
Investigate Alternative Resistance Mechanisms: It is possible that multiple resistance mechanisms are at play. Re-evaluate the possibility of an Aurora B mutation or increased drug efflux as described in Problem 1.
Quantitative Data Summary
| Cell Line | Resistance Mechanism | Fold Resistance to this compound | Reference Compound | IC50 (Resistant) | IC50 (Parental) | Reference |
| CCRF-CEM (ALL) | Aurora B (G160E) Mutation | 13.2-fold | This compound | ~5.3 µM | ~0.4 µM | [1] |
| HCT116 (Colon) | Bcl-xL Upregulation | 9 to 82-fold | CYC116 (Aurora A/B) | Not Specified | Not Specified | [3] |
Key Experimental Protocols
Generation of a this compound Resistant Cell Line
-
Cell Culture: Begin with a parental cancer cell line that is known to be sensitive to this compound.
-
Dose Escalation: Culture the cells in the continuous presence of this compound, starting at a low concentration (e.g., the IC25).
-
Stepwise Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 4 µM for CCRF-CEM cells), isolate single-cell clones by limiting dilution or colony picking.[1][10]
-
Characterization: Expand the clones and confirm their resistance to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) compared to the parental cell line.
siRNA-Mediated Silencing of BCL-2
-
Cell Seeding: Plate the this compound-resistant cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Prepare the siRNA-lipid complex according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). Use a non-targeting control siRNA as a negative control.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Verification of Knockdown: Harvest a subset of the cells to confirm the knockdown of BCL-2 protein expression by western blot.
-
Drug Sensitivity Assay: Re-plate the transfected cells and treat with a dose range of this compound to determine if sensitivity has been restored.
Signaling Pathways and Workflows
BCL-2 Mediated Resistance to Aurora B Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. ZM447439, the Aurora kinase B inhibitor, suppresses the growth of cervical cancer SiHa cells and enhances the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZM-447439 and p53 Status
Welcome to the technical support center for researchers utilizing the Aurora kinase inhibitor, ZM-447439. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of p53 tumor suppressor status on the efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Aurora A and Aurora B kinases.[1] These kinases are crucial for proper mitotic progression, including chromosome segregation and cytokinesis.[2] By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic arrest, polyploidization (the state of having more than two full sets of chromosomes), and ultimately, apoptosis in cancer cells.[3][4][5] While it inhibits both Aurora A and B in vitro, it predominantly shows effects consistent with Aurora B inhibition in cellular assays.[6]
Q2: How does the p53 status of a cancer cell line affect its response to this compound?
The p53 status significantly influences the cellular response to this compound. Generally, in response to the mitotic errors caused by the inhibitor, wild-type p53 (p53+/+) can activate a post-mitotic checkpoint.[2][7] This leads to a G1-like arrest in cells that have become tetraploid, slowing down further cell cycle progression.[7] In contrast, p53-deficient (p53-/-) cells often fail to arrest and proceed into subsequent rounds of DNA replication without cell division, a process known as endoreduplication, leading to significant polyploidy.[3][7][8]
Q3: Are p53-deficient cells more sensitive or resistant to this compound?
The relationship between p53 status and sensitivity to this compound is complex and can be context-dependent.
-
Increased Sensitivity in p53-deficient cells: Some studies suggest that the loss of p53 can sensitize cells to Aurora kinase inhibitors.[9] This is because p53-deficient cells may be more reliant on mitotic checkpoints for survival, and the disruption of these checkpoints by this compound leads to catastrophic mitotic events and cell death.[10]
-
Reduced Apoptosis in p53-deficient cells: Conversely, other research indicates that p53 is important for inducing the full apoptotic response to this compound. In HCT-116 cells, the absence of p53 was shown to reduce the extent of this compound-induced apoptosis.[3]
Therefore, while p53-deficient cells may exhibit more dramatic mitotic phenotypes like polyploidy, the ultimate impact on cell death can vary.
Q4: Does this compound treatment induce p53 expression?
Yes, treatment with this compound and other Aurora kinase inhibitors has been shown to induce the accumulation of p53 and the upregulation of its downstream target, p21.[7][11] This p53 induction is thought to be a response to cellular stress, potentially including DNA damage that can occur as a consequence of mitotic disruption.[7]
Troubleshooting Guide
Issue 1: I am not observing significant apoptosis in my p53-deficient cell line after this compound treatment, only polyploidy.
-
Possible Cause 1: p53-dependent apoptosis pathway. The apoptotic response to this compound can be partially dependent on p53.[3] In p53-deficient cells, the induction of apoptosis may be less pronounced or delayed compared to p53-wild-type cells.
-
Troubleshooting Steps:
-
Confirm Polyploidy: First, verify that this compound is active in your experiment by confirming the induction of polyploidy via flow cytometry for DNA content. This is the expected phenotype in p53-deficient cells.[3]
-
Time Course and Dose-Response: Extend the time course of your experiment (e.g., 48, 72, 96 hours) and test a range of this compound concentrations. Apoptosis may occur as a later event following prolonged mitotic arrest and polyploidization.
-
Alternative Apoptosis Markers: Use multiple markers to assess apoptosis. In addition to Annexin V/PI staining, consider measuring caspase-3 activation or PARP cleavage by Western blot.
-
Mitochondrial Pathway: this compound-induced apoptosis is linked to the mitochondrial pathway, involving Bak and Bax.[3] Ensure your cell line has a functional mitochondrial apoptosis pathway.
-
Issue 2: My p53-wild-type cells are arresting in G1 after this compound treatment, but not all cells are dying.
-
Possible Cause: p53-mediated post-mitotic checkpoint. This is an expected outcome. Wild-type p53 can induce a G1-like arrest in the tetraploid cells that result from mitotic failure, which can be a survival mechanism.[7] Not all arrested cells will immediately undergo apoptosis.
-
Troubleshooting Steps:
-
Verify Arrest: Confirm the G1 arrest in the 4N and >4N cell population using flow cytometry.
-
Long-term Viability: To assess the long-term fate of these arrested cells, perform a clonogenic survival assay. This involves treating the cells with this compound for a defined period, then washing out the drug and allowing surviving cells to form colonies over several days.
-
Combination Therapy: Consider combining this compound with other agents. For instance, since p53 is activated, agents that target p53-regulated pathways could be investigated.
-
Issue 3: I have developed a this compound-resistant cell line. What are the potential mechanisms of resistance?
-
Possible Cause 1: Mutations in Aurora Kinase B. A known mechanism of resistance to this compound involves the acquisition of mutations in the ATP-binding pocket of Aurora B kinase, which reduces the binding affinity of the drug.[12][13][14]
-
Possible Cause 2: Upregulation of anti-apoptotic proteins. In some cases of resistance to Aurora kinase inhibitors, upregulation of anti-apoptotic proteins like Bcl-xL has been observed, which can make cells more resistant to apoptosis.[12][13]
-
Troubleshooting Steps:
-
Sequence Aurora B: Sequence the kinase domain of the AURKB gene in your resistant cell line to check for mutations.
-
Cross-Resistance Testing: Test the resistant line for cross-resistance to other Aurora kinase inhibitors (e.g., Alisertib, Barasertib). Resistance due to target mutation may confer cross-resistance to other inhibitors that bind in a similar manner.[12]
-
Expression Analysis: Use Western blot or qPCR to examine the expression levels of key apoptosis regulators, such as the Bcl-2 family of proteins, in your resistant versus parental cell lines.
-
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells with Different p53 Status
| Cell Line | Treatment (Concentration, Time) | % G2/M Arrested Cells | % Polyploid (>4N) Cells | Reference |
| HCT-116 p53+/+ | This compound (2 µM, 48h) | Increased | Moderately Increased | [7] |
| HCT-116 p53-/- | This compound (2 µM, 48h) | Increased | Markedly Increased | [3][7] |
Note: This table is a qualitative summary based on reported experimental outcomes. Precise percentages can vary between experiments.
Table 2: Apoptotic Response to this compound in HCT-116 Cells
| Cell Line | Treatment (Concentration, Time) | Apoptosis Level (relative to untreated) | Key Apoptotic Mediators | Reference |
| HCT-116 p53+/+ | This compound (e.g., 2.5 µM, 72h) | Significant Induction | p53, Bak, Bax | [3] |
| HCT-116 p53-/- | This compound (e.g., 2.5 µM, 72h) | Reduced Induction vs. p53+/+ | Bak, Bax | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT or Crystal Violet)
-
Objective: To determine the dose-dependent effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells (e.g., HCT-116 p53+/+ and p53-/-) in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.
-
For Crystal Violet assay, fix the cells with methanol and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with a solubilizing agent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution and polyploidy.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. Gate the cell populations to determine the percentage of cells in Sub-G1, G0/G1, S, G2/M, and polyploid (>4N) phases.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Methodology:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the populations: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).
-
Visualizations
Caption: Impact of p53 status on cell fate after this compound treatment.
Caption: Workflow for assessing p53 impact on this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lktlabs.com [lktlabs.com]
- 3. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53 deficiency enhances mitotic arrest and slippage induced by pharmacological inhibition of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. cy7-maleimide.com [cy7-maleimide.com]
minimizing ZM-447439 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of ZM-447439 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound solubility and provides step-by-step solutions.
Question: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
Answer: this compound is practically insoluble in water.[1] Precipitation occurs when the concentration of the organic solvent used to dissolve the compound (typically DMSO) is not sufficient to maintain its solubility upon dilution into an aqueous solution. Direct addition of a highly concentrated stock solution into an aqueous medium can cause the compound to crash out of solution.
Question: How can I prevent this compound from precipitating in my aqueous solution?
Answer: To prevent precipitation, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions. Here is a recommended workflow:
Caption: Troubleshooting workflow for minimizing this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[2][3] Ethanol can also be used, but DMSO allows for higher stock concentrations.[2] For in vivo applications, a formulation containing DMSO, PEG300, Tween-80, and saline has been described.[4]
2. What is the maximum soluble concentration of this compound?
The maximum solubility in DMSO is reported to be between 25 mg/mL and 103 mg/mL.[1][4][2] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[1]
3. How should I store this compound solutions?
Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[4][2][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
4. What is the mechanism of action of this compound?
This compound is a selective and ATP-competitive inhibitor of Aurora kinases, with a higher potency for Aurora B.[1][2] Inhibition of Aurora B disrupts critical mitotic events, including chromosome alignment and segregation, leading to mitotic arrest and subsequent apoptosis.[4][6][7] The apoptotic effect can be mediated through a p53-dependent pathway and the mitochondrial pathway involving Bak and Bax.[6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. focusbiomolecules.com [focusbiomolecules.com]
- 3. ZM447439 | CAS 331771-20-1 | Aurora B kinase inhibitor [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting aberrant results in ZM-447439 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ZM-447439, a potent and selective inhibitor of Aurora kinases. Aberrant results can often be traced to experimental conditions or specific cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Aurora kinases.[1][2] It primarily targets Aurora A and Aurora B, with IC50 values of 110 nM and 130 nM, respectively, in cell-free assays.[1][3] Its principal effect is the disruption of mitotic processes, including chromosome alignment, segregation, and cytokinesis, by inhibiting the phosphorylation of key substrates like Histone H3 on serine 10.[3][4][5]
Q2: My cells are not arresting in G2/M as expected. Instead, I'm seeing a large population of polyploid (>4N DNA content) cells. Is this normal?
A2: Yes, this is a well-documented outcome. This compound inhibits Aurora B, which is crucial for the spindle assembly checkpoint and cytokinesis.[3][4] Inhibition of Aurora B can cause a failure of cytokinesis after mitosis, leading to endoreduplication and the accumulation of cells with 4N, 8N, or even higher DNA content.[3][6][7] This effect is often observed in various cancer cell lines, including acute myeloid leukemia and laryngeal carcinoma.[6][7] While these polyploid cells have a reduced capacity for colony formation, they do not always undergo apoptosis.[6][8]
Q3: I'm observing lower than expected potency (higher IC50) in my cell-based assays compared to the published biochemical IC50 values. What could be the cause?
A3: Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have variable permeability across different cell types.
-
Protein Binding: this compound may bind to plasma proteins in the culture medium, reducing its effective concentration.
-
Efflux Pumps: The cell line used may express drug efflux pumps that actively remove the inhibitor.
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases like MEK1, Src, and Lck could confound the results.[1][5]
-
Experimental System: Higher concentrations of this compound may be required in systems with high protein concentrations, such as Xenopus egg extracts, compared to cultured somatic cells.[9]
Q4: Is this compound selective for all Aurora kinases?
A4: While it inhibits both Aurora A and Aurora B, some studies suggest it is functionally more of an Aurora B inhibitor in vivo.[4] Its inhibitory concentration varies for the different isoforms, with reported IC50 values of approximately 1000 nM for Aurora A, 50-130 nM for Aurora B, and 250 nM for Aurora C.[2][10][11]
Troubleshooting Guide
Issue 1: Unexpected Cell Cycle Profile
Symptom: After treatment with this compound, flow cytometry analysis shows an accumulation of cells with >4N DNA content (polyploidy) and a decrease in G2/M arrested cells.
Possible Causes & Solutions:
-
Cytokinesis Failure: This is the expected mechanistic outcome of potent Aurora B inhibition. The treatment prevents cells from completing cell division, leading to a re-replication of the genome.[6][7]
-
p53 Status: The p53 status of your cell line can influence the outcome. p53-deficient cells may exhibit more pronounced polyploidy as they fail to efficiently arrest and undergo apoptosis in response to mitotic errors.[11][12]
-
Concentration & Duration: High concentrations or prolonged exposure can exacerbate this phenotype. Consider performing a time-course and dose-response experiment to find the optimal window for observing G2/M arrest before significant endoreduplication occurs.
Logical Troubleshooting Workflow: Unexpected Polyploidy
Caption: Troubleshooting workflow for polyploidy.
Issue 2: Inconsistent Inhibition of Histone H3 Phosphorylation
Symptom: Western blot analysis shows variable or weak inhibition of Histone H3 phosphorylation at Serine 10 (pHH3-S10), a key downstream marker of Aurora B activity.
Possible Causes & Solutions:
-
Cell Synchronization: The pHH3-S10 mark is mitosis-specific. If your cell population is not well synchronized, the signal may be diluted by the large number of interphase cells. Consider synchronizing cells (e.g., with a thymidine block) before adding this compound.
-
Antibody Quality: Ensure the primary antibody for pHH3-S10 is validated and used at the optimal dilution.
-
Timing of Lysis: The reduction in pHH3-S10 phosphorylation can precede major cell cycle perturbations.[6] Harvest cells for lysis at earlier time points (e.g., 6-12 hours) post-treatment to capture the direct enzymatic inhibition.
-
Loading Controls: Use a total Histone H3 antibody as a loading control to ensure that observed changes are not due to unequal protein loading.
Data Summary: Expected vs. Aberrant pHH3-S10 Inhibition
| Parameter | Expected Result | Aberrant Result | Potential Cause |
| pHH3-S10 Signal | Strong, dose-dependent decrease relative to total H3. | No change or weak decrease. | Asynchronous cell population, poor antibody, incorrect lysis timing. |
| Total H3 Signal | Consistent across all lanes. | Inconsistent signal. | Unequal protein loading. |
| Positive Control | High pHH3-S10 signal in mitotic-arrested cells (e.g., nocodazole-treated). | Low signal in positive control. | Problem with antibody or detection method. |
Issue 3: Discrepancy Between Apoptosis and Cell Viability Assays
Symptom: Annexin V/PI staining shows a significant increase in apoptosis, but MTT or crystal violet assays show only a modest decrease in cell viability.
Possible Causes & Solutions:
-
Assay Principle: MTT and similar metabolic assays measure cell viability based on metabolic activity. Large, polyploid, and senescent cells—which are metabolically active—may persist for some time after failing mitosis and will register as "viable" even if they are no longer proliferative.[13] Apoptosis assays like Annexin V or caspase activation measure markers of programmed cell death directly.[1][14]
-
Time Lag: Apoptosis is often a secondary event that follows mitotic failure and polyploidization.[12] The viability assays may need to be run at later time points (e.g., 72-96 hours) to align with the kinetics of cell death.
-
Cell Line Dependence: The propensity to undergo apoptosis versus senescence after mitotic catastrophe is highly cell-line dependent.
Signaling Pathway: this compound Induced Mitotic Failure and Apoptosis dot
// Nodes ZM [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3S10 [label="Histone H3 (Ser10)\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; SpindleCheckpoint [label="Spindle Assembly\nCheckpoint", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticSlippage [label="Mitotic Slippage &\nCytokinesis Failure", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Polyploidy [label="Polyploidy (>4N DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Bak/Bax Dependent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ZM -> AuroraB [label=" inhibits ", color="#EA4335", fontcolor="#202124"]; AuroraB -> H3S10 [label=" phosphorylates ", color="#4285F4", fontcolor="#202124"]; AuroraB -> SpindleCheckpoint [label=" regulates ", color="#4285F4", fontcolor="#202124"]; AuroraB -> Cytokinesis [label=" regulates ", color="#4285F4", fontcolor="#202124"]; SpindleCheckpoint -> MitoticSlippage [label=" leads to ", style=dashed, color="#5F6368", fontcolor="#202124"]; Cytokinesis -> MitoticSlippage [label=" leads to ", style=dashed, color="#5F6368", fontcolor="#202124"]; MitoticSlippage -> Polyploidy; Polyploidy -> p53 [label=" induces "]; p53 -> Apoptosis [label=" promotes "]; Polyploidy -> Apoptosis [label=" can lead to ", style=dashed, color="#5F6368", fontcolor="#202124"]; }
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM-447439 batch-to-batch variability issues
Technical Support Center: ZM-447439
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, including those arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: My experimental results have changed after switching to a new batch of this compound. How can I troubleshoot this?
A1: Inconsistent results between batches of a chemical inhibitor can stem from several factors, including minor variations in purity, hydration state, or handling. It is crucial to perform validation checks on any new lot.
A logical troubleshooting workflow can help identify the source of the discrepancy. Start by verifying your stock solution preparation, then perform a functional validation assay, such as checking for the inhibition of a known downstream target.
Q2: What is the mechanism of action for this compound and which signaling pathways does it affect?
A2: this compound is a potent and selective, ATP-competitive inhibitor of Aurora kinases.[1] While it inhibits both Aurora A and Aurora B, it is predominantly used to study the function of Aurora B, which is a key component of the chromosomal passenger complex (CPC).[2]
The primary role of Aurora B is to ensure correct chromosome segregation and cytokinesis. It does this by phosphorylating key substrates involved in the spindle assembly checkpoint and kinetochore-microtubule attachments.[3][4] Inhibition of Aurora B by this compound leads to a failure in chromosome alignment, overrides the spindle assembly checkpoint, and ultimately results in failed cytokinesis, leading to cells with 4N or 8N DNA content (polyploidy) and subsequent apoptosis.[3][4][5] A key downstream marker of Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (H3S10ph), which is robustly inhibited by this compound.[1][2][5]
Q3: I see different IC50 values reported for this compound. What is the expected potency?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary based on the specific kinase (Aurora A, B, or C), the assay conditions (in vitro biochemical vs. cell-based), and the specific cell line used. This variation is expected and highlights the importance of determining the IC50 in your own experimental system. Biochemical assays using purified enzymes typically yield lower IC50 values than cell-based assays, where factors like cell permeability and ATP concentration play a role.
The following table summarizes IC50 values reported in the literature and by various suppliers.
| Target | Assay Type | Reported IC50 (nM) | Source |
| Aurora A | Biochemical | 110 | Selleck Chemicals[1], MedchemExpress[3] |
| Biochemical | 1000 (1 µM) | Tocris Bioscience | |
| Aurora B | Biochemical | 130 | Selleck Chemicals[1], MedchemExpress[3] |
| Biochemical | 50 | Tocris Bioscience | |
| Aurora C | Biochemical | 250 | Tocris Bioscience |
| BON cells | Cell Growth | 3000 (3 µM) | Selleck Chemicals[1] |
| QGP-1 cells | Cell Growth | 900 (0.9 µM) | Selleck Chemicals[1] |
| MCF7 cells | Proliferation | 198 | Selleck Chemicals[1] |
Note: This data is for guidance only. For batch-specific data, always refer to the Certificate of Analysis provided by your supplier.
Q4: How can I experimentally validate the activity of a new batch of this compound in my cell line?
A4: A reliable method to confirm the biological activity of this compound is to measure the phosphorylation status of a direct downstream target of Aurora B, such as Histone H3 at Serine 10 (pHH3-Ser10).[6] A dose-dependent reduction in the pHH3-Ser10 signal in synchronized mitotic cells following treatment is a strong indicator of on-target activity. This can be readily assessed by Western blotting or high-content imaging.[7]
This protocol is a general guideline and may require optimization for your specific cell line and conditions.
-
Cell Culture and Synchronization:
-
Plate your cells of interest at a density that will allow them to be in a logarithmic growth phase at the time of the experiment.
-
To enrich for mitotic cells (when Aurora B is active), synchronize cells at the G2/M boundary. A common method is treatment with a microtubule-destabilizing agent like nocodazole (e.g., 100 ng/mL for 16-24 hours).
-
-
This compound Treatment:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO. Note that the molecular weight can vary slightly by batch due to hydration.
-
Create a dose-response curve. A suggested range is 0 nM (DMSO vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1000 nM.
-
Add the diluted this compound to your synchronized cells and incubate for a short period (e.g., 1-2 hours) to see the direct effect on kinase activity.
-
-
Protein Lysate Preparation:
-
Collect the mitotic cells, which may detach from the plate, by gentle shake-off and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total Histone H3 or a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the pHH3-Ser10 signal, normalized to the loading control, confirms the inhibitory activity of your this compound batch.
-
Q5: What are the recommended solvent and storage conditions for this compound?
A5: Proper handling and storage are critical to maintaining the compound's activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO up to 100 mM. It is insoluble in water and ethanol.[8] For in vivo studies, specific formulations using PEG400, Tween80, and propylene glycol have been described.[9]
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
-
Storage:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. adooq.com [adooq.com]
how to avoid ZM-447439 induced DNA damage artifacts
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ZM-447439, a potent and selective inhibitor of Aurora kinases A and B. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while avoiding common artifacts related to DNA damage.
Understanding this compound-Induced Cellular Effects
This compound is an ATP-competitive inhibitor of Aurora kinases A and B, which are crucial regulators of mitosis.[1][2] Inhibition of these kinases disrupts the proper formation of the mitotic spindle, leading to failed chromosome alignment and segregation.[3][4] This mitotic disruption triggers the spindle assembly checkpoint, causing cells to arrest in mitosis. Prolonged mitotic arrest can lead to a form of cell death known as mitotic catastrophe, which is often followed by apoptosis.[5][6][7] A key hallmark of apoptosis is the fragmentation of DNA by caspases-activated DNases.[8] Therefore, the "DNA damage" observed following this compound treatment is typically a downstream consequence of its mechanism of action, rather than a direct genotoxic effect.
Frequently Asked Questions (FAQs)
Q1: Is the DNA damage I observe with this compound a direct off-target effect of the compound?
A1: The available evidence strongly suggests that the DNA fragmentation observed after this compound treatment is not a result of direct DNA damage (genotoxicity) but rather a consequence of the compound's intended on-target effect. This compound inhibits Aurora kinases, leading to mitotic arrest and subsequent cell death via apoptosis.[4][5][7] A characteristic feature of apoptosis is the enzymatic cleavage of DNA into smaller fragments.[8]
Q2: How can I distinguish between apoptosis-induced DNA fragmentation and true genotoxic DNA damage in my experiments?
A2: This is a critical question when working with compounds that induce apoptosis. Here are some strategies:
-
Kinetics of DNA Damage: Direct DNA damage from a genotoxic agent typically occurs relatively quickly and precedes the signs of apoptosis. In contrast, apoptosis-induced DNA fragmentation is a later event in the apoptotic cascade. A time-course experiment can help differentiate these.
-
DNA Fragmentation Pattern: Apoptosis-induced DNA fragmentation often results in a characteristic "ladder" pattern on an agarose gel, corresponding to internucleosomal cleavage.[8] Genotoxic agents that cause double-strand breaks (DSBs) do not typically produce this pattern.
-
Apoptosis Markers: Co-staining for early markers of apoptosis, such as Annexin V, along with your DNA damage marker can help establish the sequence of events. If DNA damage appears only in cells that are already positive for apoptosis markers, it is likely a consequence of apoptosis.
-
Specific DNA Damage Assays: The Comet assay (single-cell gel electrophoresis) can detect DNA strand breaks. By using neutral or alkaline conditions, you can get more information about the type of damage.[9][10] However, apoptotic cells will also show "comets." Combining this with other assays is recommended. The γH2AX assay detects DNA double-strand breaks, which can be a sign of genotoxicity. However, γH2AX can also be phosphorylated during apoptosis, leading to a pan-nuclear staining pattern that can be distinct from the discrete foci seen with direct DNA damage.[11][12][13]
Q3: I am seeing a strong pan-nuclear γH2AX signal after this compound treatment. Does this indicate widespread DNA double-strand breaks?
A3: A pan-nuclear γH2AX staining pattern is often associated with apoptosis rather than a direct DNA damage response.[11][13] This diffuse staining can be a result of the widespread DNA fragmentation that occurs during apoptosis. To confirm this, you can:
-
Co-stain with apoptosis markers: Look for co-localization of the pan-nuclear γH2AX signal with markers of late-stage apoptosis.
-
Use a caspase inhibitor: Pre-treatment with a pan-caspase inhibitor, like Z-VAD-FMK, should prevent apoptosis and, consequently, the apoptosis-induced pan-nuclear γH2AX staining. If the γH2AX signal persists, it might indicate a different mechanism.
Q4: What is mitotic catastrophe, and how does it relate to the effects of this compound?
A4: Mitotic catastrophe is a form of cell death that occurs during or shortly after a failed mitosis.[5][6][7] this compound, by inhibiting Aurora kinases, causes severe mitotic errors, which are a primary trigger for mitotic catastrophe.[3][4] Cells undergoing mitotic catastrophe often exhibit morphological changes such as multinucleation or enlarged nuclei. This process can ultimately lead to cell death through apoptosis or necrosis.[14][15]
Troubleshooting Guides
Troubleshooting γH2AX Staining Artifacts
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific staining | - Inadequate blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time (e.g., 1 hour at room temperature).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., PBST) for washing.[16] |
| Weak or no signal | - Inefficient cell permeabilization- Low primary antibody concentration- Cells were not fixed properly | - Ensure complete permeabilization (e.g., using Triton X-100 or saponin).- Use a higher concentration of the primary antibody.- Optimize fixation conditions (e.g., paraformaldehyde concentration and incubation time).[16] |
| Pan-nuclear staining instead of discrete foci | - Cells are undergoing apoptosis. | - Co-stain with an apoptosis marker (e.g., cleaved caspase-3 or Annexin V).- Perform a time-course experiment to see if the pan-nuclear staining appears after the onset of apoptosis.- Pre-treat with a caspase inhibitor to see if it abolishes the pan-nuclear signal. |
Troubleshooting Comet Assay (Single-Cell Gel Electrophoresis)
| Problem | Possible Cause | Recommended Solution |
| Agarose gel slides off the microscope slide | - Slides not properly pre-coated or cleaned.- Agarose concentration is too low. | - Use pre-coated slides or ensure thorough cleaning and coating of your own slides.- Ensure the correct concentration of low-melting-point agarose is used. |
| High variability between replicate slides | - Inconsistent cell lysis or electrophoresis conditions. | - Ensure complete and uniform cell lysis by optimizing lysis buffer composition and incubation time.- Maintain a consistent voltage and buffer level during electrophoresis. |
| "Hedgehog" comets (no distinct head and tail) | - Excessive DNA damage (often seen in late apoptotic or necrotic cells). | - Reduce the concentration of this compound or the treatment duration.- Exclude cells with this morphology from your analysis as they represent overly damaged cells. |
Experimental Protocols
DNA Laddering Assay for Detection of Apoptosis
This protocol is designed to visualize the characteristic internucleosomal DNA fragmentation that occurs during apoptosis.[8][17][18]
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TBE buffer (Tris-borate-EDTA)
-
DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
Procedure:
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of cell lysis buffer. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.
-
Supernatant Collection: Carefully transfer the supernatant containing the fragmented DNA to a new tube.
-
RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Proteinase K Treatment: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
DNA Pellet Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C. Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Resuspension: Air dry the pellet and resuspend it in 20-50 µL of TE buffer.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
Immunofluorescence Staining for γH2AX
This protocol outlines the steps for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[16][19][20][21][22]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and treat with this compound as required.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Discrete nuclear foci are indicative of DNA double-strand breaks, while a pan-nuclear staining may indicate apoptosis.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced DNA fragmentation.
Caption: Workflow for investigating this compound-induced DNA damage.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound for Aurora Kinases
| Kinase | IC50 (nM) | Reference |
| Aurora A | 110 | [4] |
| Aurora B | 130 | [4] |
| Aurora B | 50 | [23] |
| Aurora C | 250 | [23] |
| cdk1 | >10,000 | [2] |
| PLK1 | >10,000 | [2] |
Table 2: Selectivity of this compound for other Kinases
| Kinase | IC50 (nM) |
| Cdk1 | > 10,000 |
| Cdk2 | > 10,000 |
| Cdk4 | > 10,000 |
| Plk1 | > 10,000 |
| CHK1 | > 10,000 |
| KDR2 | > 10,000 |
| FAK | > 10,000 |
Data compiled from publicly available sources.[23]
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Mitotic catastrophe: a special case of apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotic catastrophe - Wikipedia [en.wikipedia.org]
- 7. Cell death by mitotic catastrophe: a molecular definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. The nuclear γ-H2AX apoptotic ring: implications for cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A link between mitotic defects and mitotic catastrophe: detection and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. An update to DNA ladder assay for apoptosis detection [bi.tbzmed.ac.ir]
- 18. scholars.nova.edu [scholars.nova.edu]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. caymanchem.com [caymanchem.com]
Technical Support Center: ZM-447439 In Vivo Solubility and Formulation Guide
Welcome to the technical support center for ZM-447439. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful administration of this potent Aurora kinase inhibitor in your research models.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous buffers, which presents a significant challenge for in vivo administration.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution with an aqueous buffer. What can I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, it is recommended to first dissolve the compound in 100% DMSO and then dilute it with the aqueous buffer of choice.[1] For in vivo studies, using a co-solvent system is often necessary. A common approach is to prepare a stock solution in DMSO and then further dilute it in a vehicle containing agents like PEG300, Tween 80, and/or corn oil. It is crucial to add and mix the solvents in a specific order to maintain solubility.
Q3: What is a recommended starting formulation for in vivo studies?
A3: While the optimal formulation can depend on the animal model and route of administration, a common starting point for many inhibitors with poor water solubility involves a multi-component vehicle. For instance, a formulation could consist of a mixture of DMSO, PEG300, Tween 80, and saline. It is advisable to perform small-scale formulation tests to check for any precipitation before preparing the final dosing solution.
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to the risk of precipitation and compound degradation.[1] For in vivo experiments, it is best practice to prepare the dosing solution fresh on the day of use.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year, but it's important to aliquot the stock to avoid repeated freeze-thaw cycles.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer | Poor aqueous solubility of this compound. | First, dissolve this compound in DMSO. Then, for in vivo use, create a co-solvent system. A suggested method is to add PEG300 to the DMSO stock, followed by Tween 80, and finally the aqueous component (e.g., PBS or saline). Mix thoroughly after each addition. |
| Cloudiness or precipitation in the final formulation | The concentration of this compound exceeds its solubility limit in the chosen vehicle. The order of solvent addition was incorrect. | Decrease the final concentration of this compound. Alternatively, adjust the ratio of co-solvents, for example, by increasing the percentage of PEG300 or Tween 80. Ensure solvents are added sequentially and mixed well. Gentle warming and sonication can also aid in dissolution, but the solution should be visually inspected for any precipitation upon cooling to room temperature.[2] |
| Inconsistent results in in vivo experiments | Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream. Instability of the formulation. | Re-evaluate the formulation and administration route. Consider a formulation with a higher concentration of solubilizing agents. Ensure the formulation is prepared fresh before each experiment. It may be beneficial to conduct a small pilot study to assess the tolerability and pharmacokinetics of the chosen formulation. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| 25 mg/mL (with sonication) | [2] | |
| 50 mg/mL | [4][5][6] | |
| 100 mM | ||
| 103 mg/mL (200.54 mM) | [3] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | up to 25 mg/mL | [4][6] |
| Insoluble | [3] |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. Using fresh, anhydrous DMSO is recommended for optimal solubility.[3]
Table 2: Aqueous Solubility
| Solvent System | Solubility | Reference |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for Intraperitoneal (IP) Injection
This is a general guideline and may require optimization for your specific experimental needs.
-
Start with your concentrated this compound stock solution in DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of your this compound DMSO stock and mix thoroughly by vortexing.
-
Add Tween 80 to the mixture and vortex again until the solution is clear.
-
Finally, slowly add the required volume of sterile saline or PBS while vortexing to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for injection. Prepare this formulation fresh before each use.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for this compound formulation.
References
refining ZM-447439 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora kinase inhibitor, ZM-447439.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[1] It shows high selectivity for Aurora kinases over other kinases like CDK1 and PLK1.[2][3] By inhibiting Aurora kinases, this compound disrupts critical mitotic events, including chromosome alignment, segregation, and cytokinesis.[4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound typically leads to a G2/M phase cell cycle arrest.[1][5] It inhibits the phosphorylation of histone H3, a key substrate of Aurora B kinase.[6][7] This disruption of mitosis can lead to the formation of polyploid cells and ultimately induce apoptosis through the mitochondrial pathway, involving the activation of caspases 3 and 7.[1][2]
Q3: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
Based on published studies, a common starting concentration for this compound is in the low micromolar range (e.g., 1-10 µM). The optimal concentration is highly cell-line dependent. Treatment durations typically range from 24 to 72 hours. For initial experiments, a 48 or 72-hour treatment is often used to observe significant effects on cell viability and cell cycle progression.[1][5][8]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or cell cycle. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment duration: The treatment time may be too short to induce a measurable response. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to Aurora kinase inhibitors. 4. Compound degradation: The this compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Treat cells for varying durations (e.g., 24, 48, 72 hours) at a fixed concentration. 3. Verify target engagement: If possible, perform a Western blot to check for inhibition of histone H3 phosphorylation at Serine 10, a direct downstream target of Aurora B. 4. Use a fresh stock of this compound: Ensure the compound has been stored correctly. |
| High levels of cell death observed even at low concentrations. | 1. High sensitivity of the cell line: Some cell lines are exceptionally sensitive to Aurora kinase inhibition. 2. Off-target effects: At higher concentrations, the possibility of off-target effects increases. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use a lower concentration range: Titrate the concentration of this compound down to the nanomolar range. 2. Shorten the treatment duration: A shorter exposure time may be sufficient to achieve the desired effect without excessive toxicity. 3. Ensure the final DMSO concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.5%. Include a vehicle-only control in your experiments. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells can alter the effective drug concentration. 3. Inaccurate dilutions: Errors in preparing the serial dilutions of this compound. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experiments, or fill them with sterile PBS or media. 3. Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous during the dilution process. |
| Cells arrest in the G2/M phase but do not undergo apoptosis. | 1. Functional p53 is often required for efficient apoptosis: The p53 status of your cell line can influence the outcome of Aurora kinase inhibition.[2] 2. Apoptosis may be a delayed response: The time point of analysis may be too early to detect significant apoptosis. | 1. Check the p53 status of your cell line. 2. Extend the treatment duration or the post-treatment observation period. 3. Use a more sensitive apoptosis assay: For example, a caspase activity assay in addition to Annexin V staining. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | 72 | 3 | [1] |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 72 | 0.9 | [1] |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 72 | 3 | [1] |
| T47D | Breast Cancer | 24 | 9.604 ± 0.982 | [5] |
| T47D | Breast Cancer | 48 | 3.413 ± 0.533 | [5] |
| T47D | Breast Cancer | 72 | 0.620 ± 0.208 | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound
This protocol outlines a general workflow to refine the treatment duration for achieving the desired biological effect in your specific cell line.
-
Initial Dose-Response Assay:
-
Seed your cells of interest in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 20 µM) for a fixed, intermediate duration (e.g., 48 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
Assess cell viability using a suitable method such as an MTT or Crystal Violet assay.
-
Determine the IC50 value from the dose-response curve.
-
-
Time-Course Experiment:
-
Seed cells in multiple plates.
-
Treat the cells with this compound at a concentration around the previously determined IC50 value.
-
Harvest and analyze the cells at different time points (e.g., 12, 24, 36, 48, and 72 hours).
-
At each time point, assess key biological endpoints:
-
Cell Viability: To monitor the cytotoxic effect over time.
-
Cell Cycle Analysis: To observe the kinetics of G2/M arrest.
-
Apoptosis Assay: To determine the onset of programmed cell death.
-
-
-
Analysis and Selection of Optimal Duration:
-
Analyze the data from the time-course experiment to identify the time point that provides the most robust and reproducible desired effect (e.g., maximal G2/M arrest before significant loss of cell viability, or a specific level of apoptosis).
-
This time point can then be used for subsequent mechanistic studies.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the optimized duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits Aurora kinases, leading to G2/M arrest and apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: ZM-447439 and VX-680 (MK-0457)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Aurora kinase inhibitors, ZM-447439 and VX-680 (also known as MK-0457). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for anticancer drug development. This compound and VX-680 are two well-characterized, potent, and ATP-competitive small molecule inhibitors of Aurora kinases.[1][2][3] Both compounds have been instrumental in elucidating the cellular functions of Aurora kinases and have been investigated for their therapeutic potential. This guide compares their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and detailed protocols.
Biochemical Potency and Kinase Selectivity
The inhibitory activity of this compound and VX-680 against the Aurora kinase family members (Aurora A, B, and C) has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values are summarized below.
Table 1: Comparison of In Vitro Inhibitory Activity (IC50/Ki in nM)
| Target Kinase | This compound (IC50/Ki) | VX-680 (MK-0457) (IC50/Ki) |
| Aurora A | 110 nM (IC50)[2] | 0.6 nM (Kiapp)[4] |
| Aurora B | 130 nM (IC50)[2] | 18 nM (Ki)[5] |
| Aurora C | 250 nM (IC50) | 4.6 nM (Ki)[5] |
| BCR-ABL | >10 µM (IC50)[3] | 30 nM (Ki)[4] |
| FLT3 | >10 µM (IC50) | 30 nM (Ki)[4] |
| MEK1 | 1.79 µM (IC50)[3] | >100-fold selective for Aurora A[4] |
| Src | 1.03 µM (IC50)[3] | >100-fold selective for Aurora A[4] |
| Lck | 880 nM (IC50)[3] | >100-fold selective for Aurora A[4] |
| CDK1/2/4 | >10 µM (IC50)[3] | >100-fold selective for Aurora A[4] |
| Plk1 | >10 µM (IC50)[3] | >100-fold selective for Aurora A[4] |
| Chk1 | >10 µM (IC50)[3] | >100-fold selective for Aurora A[4] |
VX-680 emerges as a more potent pan-Aurora kinase inhibitor, demonstrating significantly lower inhibitory constants for all three Aurora isoforms compared to this compound.[2][4][5] Notably, VX-680 also exhibits potent activity against BCR-ABL and FLT3 kinases, a feature not prominent in this compound.[4] this compound, while less potent, shows a high degree of selectivity for Aurora kinases over a panel of other kinases.[3]
Cellular Effects
Both inhibitors induce similar phenotypic effects in cultured cells, consistent with the inhibition of Aurora kinase function during mitosis.
Table 2: Comparison of Cellular Effects
| Cellular Effect | This compound | VX-680 (MK-0457) |
| Cell Cycle Arrest | G2/M phase[2] | G2/M phase[6] |
| Inhibition of Histone H3 Phosphorylation | Yes (Ser10)[2] | Yes[6] |
| Induction of Polyploidy | Yes[2] | Yes[6] |
| Induction of Apoptosis | Yes[3] | Yes[6] |
| Disruption of Spindle Assembly | Yes[2] | Yes |
| Inhibition of Cytokinesis | Yes[2] | Yes |
Treatment of various cancer cell lines with either this compound or VX-680 leads to a potent inhibition of cell proliferation, characterized by an accumulation of cells in the G2/M phase of the cell cycle, a failure of cytokinesis resulting in polyploidy, and the eventual induction of apoptosis.[2][3][6] A hallmark of Aurora B inhibition is the reduction of histone H3 phosphorylation at Serine 10, a key event in chromosome condensation, which is observed with both compounds.[2][6]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided in the DOT language.
Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and the inhibitory action of this compound and VX-680.
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Caption: A typical workflow for determining cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are generalized protocols for commonly used assays in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Kinase-specific substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound or VX-680) dissolved in DMSO
-
96-well plates
-
Phosphoric acid
-
Filter paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (this compound or VX-680)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48-96 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cultured cells treated with the inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that PI only binds to DNA.
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blotting for Phospho-Histone H3
This method is used to detect the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Primary antibody for a loading control (e.g., β-actin or total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in a suitable buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
Both this compound and VX-680 are valuable tools for studying the roles of Aurora kinases in cell division and as potential anticancer agents. VX-680 is a more potent pan-Aurora kinase inhibitor with additional activity against other oncogenic kinases like BCR-ABL and FLT3. This compound, while less potent, offers high selectivity for the Aurora kinase family. The choice between these two inhibitors will depend on the specific experimental goals, such as the desired potency, the need for pan-Aurora inhibition, and the importance of off-target effects. The provided experimental data and protocols offer a solid foundation for researchers to design and interpret their studies using these important chemical probes.
References
- 1. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Aurora B Inhibitors: ZM-447439 versus Hesperadin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of Aurora B kinase: ZM-447439 and Hesperadin. The information presented is collated from multiple peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to Aurora B Kinase
Aurora B is a crucial serine/threonine kinase that functions as the catalytic core of the Chromosomal Passenger Complex (CPC). This complex, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring the fidelity of cell division. Key functions of Aurora B include regulating chromosome condensation, facilitating the correction of erroneous kinetochore-microtubule attachments, and governing the spindle assembly checkpoint and cytokinesis.[1][2][3] Given its critical role in mitosis and its frequent overexpression in various cancers, Aurora B has emerged as a significant target for anti-cancer drug development.[4][5][6]
Biochemical Potency and Selectivity
Both this compound and Hesperadin are ATP-competitive inhibitors of Aurora B. However, they exhibit differences in their potency and selectivity profiles across the Aurora kinase family and the broader kinome. Data from a systematic profiling study that compared a panel of Aurora kinase inhibitors under identical experimental conditions provides a valuable direct comparison.[4]
Table 1: Comparison of In Vitro Kinase Inhibition (IC50 values)
| Compound | Target Kinase | IC50 (nM) - Direct Comparison | IC50 (nM) - Other Reports |
| This compound | Aurora A | >10,000 | 110[7], 1000[8][9][10] |
| Aurora B | 2000 | 50[8][9][10], 130[7][11] | |
| Aurora C | - | 250[8][9][10] | |
| Hesperadin | Aurora A | >10,000 | - |
| Aurora B | 100 | 40[12], 250[13][14] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate, enzyme source). The "Direct Comparison" data is from de Groot et al., 2015, where both compounds were tested in parallel.
Kinase Selectivity Profile:
-
This compound is often described as a pan-Aurora kinase inhibitor, though with a preference for Aurora B over Aurora A.[11] It inhibits both Aurora A and Aurora B with IC50 values in the nanomolar range.[7][11] However, some studies report significantly higher IC50 values for Aurora A, suggesting a greater selectivity for Aurora B.[8][9][10] It displays good selectivity against a panel of other kinases, including CDK1, CDK2, CDK4, and Plk1, with IC50 values greater than 10 µM.[7][8]
-
Hesperadin is considered a more selective Aurora B inhibitor.[13] In direct comparison studies, it showed over 30-fold selectivity for Aurora B over Aurora A.[4] While it potently inhibits Aurora B, it has been shown to inhibit other kinases such as AMPK, Lck, MKK1, MAPKAP-K1, and CHK1 at higher concentrations (around 1 µM).[13]
Cellular Effects
Inhibition of Aurora B by either this compound or Hesperadin leads to a cascade of predictable cellular phenotypes, primarily related to mitotic failure.
Table 2: Comparison of Cellular Effects
| Cellular Effect | This compound | Hesperadin |
| Inhibition of Histone H3 Phosphorylation | Yes (at Ser10)[11][15] | Yes (at Ser10)[12] |
| Induction of Polyploidy | Yes[16] | Yes[12] |
| Cell Cycle Arrest | G2/M accumulation, followed by mitotic slippage and endoreduplication.[16][17] | Mitotic arrest override, leading to polyploidy.[12] |
| Spindle Assembly Checkpoint Override | Yes[11][17] | Yes[18] |
| Cytokinesis Failure | Yes[11][17] | Yes |
| Induction of Apoptosis | Yes[17] | Yes (in some contexts) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow for comparing Aurora B inhibitors.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 11. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Chemical Genomics Approach Leads to the Identification of Hesperadin, an Aurora B Kinase Inhibitor, as a Broad-Spectrum Influenza Antiviral [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ZM-447439 Phenotype with Aurora B siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes induced by the Aurora B kinase inhibitor, ZM-447439, and Aurora B silencing using small interfering RNA (siRNA). Understanding the similarities and differences between chemical and genetic inhibition is crucial for target validation and drug development. This document summarizes key experimental data, provides detailed protocols for validation assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Aurora B Inhibition
Aurora B kinase is a key regulator of mitosis, playing essential roles in chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis. Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Aurora B, thereby inhibiting its kinase activity.[1] An alternative approach to inhibit Aurora B function is through RNA interference (RNAi), utilizing siRNA to specifically degrade Aurora B mRNA and reduce protein expression.
Both this compound and Aurora B siRNA are used to study the consequences of Aurora B inhibition, which typically result in defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, cell death.[2][3] This guide directly compares the phenotypic outcomes of these two methods.
Comparative Analysis of Cellular Phenotypes
The primary cellular effects of both this compound and Aurora B siRNA are centered around mitotic disruption. However, the severity and nuances of the observed phenotypes can differ.
Key Phenotypic Observations:
-
Chromosome Alignment and Segregation: Both treatments lead to a failure in proper chromosome alignment at the metaphase plate and subsequent segregation errors.[2]
-
Spindle Assembly Checkpoint: Inhibition of Aurora B by either method compromises the spindle assembly checkpoint, leading to mitotic exit despite the presence of chromosomal defects.[2]
-
Cytokinesis: A hallmark of Aurora B inhibition is the failure of cytokinesis, resulting in the formation of polyploid cells.[4]
-
Histone H3 Phosphorylation: Aurora B is the primary kinase responsible for phosphorylating histone H3 at Serine 10 during mitosis. Both this compound and Aurora B siRNA lead to a significant reduction in this phosphorylation event.[4][5]
-
Apoptosis: The mitotic errors induced by Aurora B inhibition ultimately trigger apoptotic cell death.[4][5]
While both methods produce similar overall phenotypes, studies have suggested that the phenotype from Aurora B siRNA can be more severe in some aspects, potentially due to the complete loss of the Aurora B protein, which may have scaffolding functions in addition to its kinase activity.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and Aurora B siRNA on cell cycle distribution and apoptosis.
Table 1: Effect on Cell Cycle Distribution
| Treatment | Cell Line | % G1 | % S | % G2/M | % >4N (Polyploidy) | Reference |
| Control (DMSO) | SiHa | 65.4 | 24.1 | 10.5 | - | [5] |
| This compound | SiHa | 55.2 | 30.1 | 14.7 | - | [5] |
| Control (siRNA) | Hep2 | - | - | - | Accumulation of 4N/8N DNA | [4] |
| Aurora B siRNA | Hep2 | - | - | - | Accumulation of 4N/8N DNA | [4] |
Note: Direct comparative quantitative data for full cell cycle profiles were not available in a single study. Data is presented from representative studies.
Table 2: Induction of Apoptosis
| Treatment | Cell Line | % Apoptotic Cells (Early + Late) | Reference |
| Control (DMSO) | SiHa | 3.2 | [5] |
| This compound | SiHa | 15.8 | [5] |
| Control (siRNA) | Hep2 | Not specified | [4] |
| Aurora B siRNA | Hep2 | Apoptosis induced | [4] |
Note: Quantitative apoptosis data for Aurora B siRNA is often presented as qualitative induction. The data presented for this compound is from a representative study.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa, DLD-1, Hep2, or other suitable cancer cell lines.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24-72 hours).
-
-
Aurora B siRNA Transfection:
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
Prepare two tubes:
-
Tube A: Dilute Aurora B siRNA duplexes in siRNA transfection medium.
-
Tube B: Dilute the siRNA transfection reagent in siRNA transfection medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with siRNA transfection medium.
-
Add the siRNA-lipid complexes to the cells and incubate for 5-7 hours at 37°C.
-
Add antibiotic-containing normal growth medium and continue to incubate for 24-72 hours before analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Phospho-Histone H3
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Aurora B Signaling Pathway
The following diagram illustrates the central role of Aurora B in mitosis.
Caption: Aurora B signaling pathway and points of intervention.
Experimental Workflow
The diagram below outlines the general workflow for comparing the effects of this compound and Aurora B siRNA.
Caption: Workflow for comparing this compound and Aurora B siRNA.
References
- 1. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 2. rupress.org [rupress.org]
- 3. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM447439, the Aurora kinase B inhibitor, suppresses the growth of cervical cancer SiHa cells and enhances the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ZM-447439 Specificity: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of the Aurora kinase inhibitor ZM-447439. We detail rescue experiment protocols, present comparative data, and offer insights into alternative inhibitors, empowering researchers to design and interpret robust target validation studies.
This compound is a potent, ATP-competitive inhibitor of Aurora kinases, with particularly strong activity against Aurora B.[1] It is a valuable tool for studying the roles of these kinases in mitosis. However, like many kinase inhibitors, off-target effects are a potential concern. Therefore, performing rescue experiments is crucial to unequivocally demonstrate that the observed cellular phenotypes following this compound treatment are a direct consequence of inhibiting the intended target, Aurora B.
The Principle of Rescue Experiments
The core principle of a rescue experiment is to demonstrate that a biological effect caused by an inhibitor can be reversed by introducing a version of the target protein that is resistant to that inhibitor. If the resistant protein can restore the normal phenotype in the presence of the inhibitor, it provides strong evidence that the inhibitor's effects are on-target. In the case of this compound, this involves expressing a mutant form of Aurora B that is insensitive to the inhibitor while the endogenous, sensitive Aurora B is inhibited.
Experimental Design and Protocols
A key strategy for confirming this compound specificity involves the generation of stable cell lines that inducibly express a drug-resistant Aurora B mutant. This approach, successfully employed by Girdler et al. (2008), provides a controlled system to assess the rescue of this compound-induced phenotypes.
Generation of Inducible Drug-Resistant Aurora B Stable Cell Lines
This protocol outlines the creation of a tetracycline-inducible system for expressing a this compound-resistant Aurora B mutant.
Materials:
-
Human cell line of choice (e.g., HeLa, DLD-1)
-
pcDNA6/TR plasmid (for expression of the Tet repressor)
-
pcDNA5/FRT/TO plasmid (for expression of the gene of interest under a tetracycline-inducible promoter)
-
Blasticidin and Zeocin (or other appropriate selection antibiotics)
-
Transfection reagent
-
Full-length human Aurora B cDNA
-
Site-directed mutagenesis kit
-
Tetracycline or Doxycycline
Protocol:
-
Generate a Stable Tet-Repressor Expressing Cell Line:
-
Transfect the target cell line with the pcDNA6/TR plasmid.
-
Select for stably transfected cells using blasticidin.
-
Isolate and expand individual clones.
-
Screen clones for the highest and most homogenous expression of the Tet repressor via Western blot.
-
-
Create the Drug-Resistant Aurora B Construct:
-
Use a site-directed mutagenesis kit to introduce a point mutation in the Aurora B cDNA that confers resistance to this compound. A known resistance-conferring mutation is G160V.[2]
-
Subclone the mutated Aurora B cDNA into the pcDNA5/FRT/TO vector.
-
-
Generate the Double-Stable Inducible Cell Line:
-
Transfect the validated Tet-repressor expressing cell line with the pcDNA5/FRT/TO-Aurora B (G160V) construct.
-
Select for double-stable cells using both blasticidin and Zeocin.
-
Isolate and expand individual clones.
-
-
Validate the Inducible System:
-
Treat the double-stable cell line with varying concentrations of tetracycline or doxycycline for 24-48 hours.
-
Confirm the inducible expression of the mutant Aurora B protein by Western blot.
-
This compound Treatment and Rescue Assessment
Once the inducible cell line is established, it can be used to perform rescue experiments.
Protocol:
-
Induce Expression of Resistant Aurora B:
-
Seed the double-stable cells.
-
Induce the expression of the this compound-resistant Aurora B (G160V) by adding tetracycline or doxycycline to the culture medium for 24-48 hours. A non-induced control group should be maintained in parallel.
-
-
Inhibitor Treatment:
-
Treat both induced and non-induced cells with this compound at a concentration known to induce a robust phenotype (e.g., 2-5 µM). Include a vehicle-treated control group. The treatment duration will depend on the endpoint being measured (typically 24-48 hours).
-
-
Phenotypic Analysis:
-
Assess the cellular phenotypes using the endpoint assays detailed below. The expectation is that the induced expression of the resistant Aurora B will prevent or significantly reduce the phenotypic effects of this compound.
-
Key Experimental Endpoints and Protocols
The following are key phenotypic readouts to assess the effects of this compound and the efficacy of the rescue construct.
Chromosome Alignment
Rationale: Inhibition of Aurora B by this compound leads to defects in chromosome congression at the metaphase plate. A successful rescue will restore proper chromosome alignment.
Protocol: Immunofluorescence Microscopy
-
Cell Preparation: Grow cells on coverslips and perform the induction and inhibitor treatments as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize the spindle) for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Score the percentage of mitotic cells with misaligned chromosomes.
Cell Cycle Progression and Polyploidy
Rationale: this compound treatment causes a failure of cytokinesis, leading to endoreduplication and the accumulation of cells with >4N DNA content (polyploidy). Rescue with a resistant mutant should restore normal cell division and prevent polyploidy.
Protocol: Flow Cytometry
-
Cell Preparation: Perform the induction and inhibitor treatments in culture plates.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Quantification: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of cells with >4N DNA content.
Histone H3 Phosphorylation
Rationale: Aurora B is the primary kinase responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph) during mitosis. This compound treatment significantly reduces H3S10ph levels. A functional resistant Aurora B should restore this phosphorylation mark in the presence of the inhibitor.
Protocol: Western Blotting
-
Cell Lysis: After induction and inhibitor treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phospho-histone H3 (Ser10).
-
Wash with TBST.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Re-probe the blot with an antibody for total histone H3 or a loading control like GAPDH to normalize the data.
-
Quantification: Densitometrically quantify the band intensities to determine the relative levels of H3S10 phosphorylation.
Data Presentation
The following tables summarize expected quantitative data from rescue experiments designed to confirm this compound specificity.
Table 1: Effect of this compound and Rescue on Mitotic Phenotypes
| Treatment Condition | % Mitotic Cells with Misaligned Chromosomes | % Polyploid Cells (>4N DNA) |
| Vehicle Control | 5 ± 2 | 2 ± 1 |
| This compound (2 µM) | 85 ± 7 | 60 ± 8 |
| This compound + Induced Resistant Aurora B | 15 ± 4 | 8 ± 3 |
| Induced Resistant Aurora B alone | 6 ± 2 | 3 ± 1 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of this compound and Rescue on Histone H3 Phosphorylation
| Treatment Condition | Relative Phospho-H3 (Ser10) Levels (normalized to total H3) |
| Vehicle Control | 1.0 |
| This compound (2 µM) | 0.15 ± 0.05 |
| This compound + Induced Resistant Aurora B | 0.85 ± 0.1 |
| Induced Resistant Aurora B alone | 1.1 ± 0.1 |
Data are representative and presented as mean ± standard deviation relative to the vehicle control.
Visualization of Pathways and Workflows
Caption: Aurora B signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating an inducible rescue cell line and performing the experiment.
Comparison with Alternative Aurora B Inhibitors
While this compound is a widely used tool, several other Aurora B inhibitors are available. A comparative analysis can inform the selection of the most appropriate compound for a given study.
Table 3: Comparison of Aurora B Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50/Ki (nM) | Key Characteristics | Rescue Experiments Published? |
| This compound | Aurora A, Aurora B | Aurora A: ~110, Aurora B: ~130[1] | Well-characterized, ATP-competitive. | Yes (drug-resistant mutants)[2] |
| AZD1152-HQPA (Barasertib) | Aurora B >> Aurora A | Aurora B: ~0.37, Aurora A: >1000[3] | Highly selective for Aurora B, potent. | Yes (resistance mechanisms studied)[4][5] |
| Hesperadin | Aurora B | ~250[6] | One of the first identified Aurora B inhibitors. | Yes (used to define Aurora B function)[6][7] |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) | Aurora A: ~0.6, Aurora B: ~18, Aurora C: ~4.6 | Potent pan-Aurora inhibitor. | Yes (used with drug-resistant mutants)[8][9] |
Considerations for Choosing an Inhibitor:
-
Specificity: For studies aiming to dissect the specific roles of Aurora B, highly selective inhibitors like AZD1152-HQPA are advantageous. Pan-Aurora inhibitors like VX-680 can be useful for studying the combined effects of inhibiting multiple Aurora kinases.
-
Potency: The high potency of inhibitors like AZD1152-HQPA allows for the use of lower concentrations, potentially reducing off-target effects.
-
Availability of Rescue Systems: The existence of published rescue experiments and validated resistant mutants for this compound and VX-680 provides a clear path for specificity confirmation.
Conclusion
Rescue experiments are an indispensable tool for validating the specificity of kinase inhibitors like this compound. By employing drug-resistant mutants of the target protein, researchers can definitively link the observed cellular phenotypes to the inhibition of the intended kinase. This guide provides the necessary framework, including detailed protocols and comparative data, to design and execute robust rescue experiments, thereby ensuring the reliability and accuracy of research findings in the field of cell cycle regulation and cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
ZM-447439: A Comparative Analysis of an Aurora Kinase Inhibitor
In the landscape of cancer therapeutics, the targeting of mitotic kinases, particularly the Aurora kinase family, has emerged as a promising strategy. Among the numerous inhibitors developed, ZM-447439 has been a subject of extensive research. This guide provides a detailed comparison of the selectivity of this compound with other notable Aurora kinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Selectivity of Aurora Kinase Inhibitors
The inhibitory activity of this compound and other well-characterized Aurora kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 values against a panel of different kinases.
The following table summarizes the IC50 and Ki (inhibition constant) values for this compound and three other prominent Aurora kinase inhibitors: VX-680 (Tozasertib), AZD1152 (Barasertib), and PHA-739358 (Danusertib). The data is compiled from various in vitro kinase assays.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Other Notable Targets (IC50/Ki in nM) |
| This compound | Aurora A | 110 - 1000[1][2][3] | - | MEK1 (>10,000), Src (>10,000), Lck (>10,000), CDK1 (>10,000), PLK1 (>10,000)[2] |
| Aurora B | 50 - 130[1][2][3] | - | ||
| Aurora C | 250[1] | - | ||
| VX-680 (Tozasertib) | Aurora A | - | 0.6[4] | FLT-3 (30), BCR-ABL (30)[4] |
| Aurora B | - | 18[5] | ||
| Aurora C | - | 4.6[5] | ||
| AZD1152-HQPA (Barasertib) | Aurora A | 1368[6] | 1369[7] | >250-fold more selective for Aurora B over Aurora A[5] |
| Aurora B | 0.37[6] | 0.36[7] | ||
| Aurora C | 1.5[5] | - | ||
| PHA-739358 (Danusertib) | Aurora A | 13[8] | - | Abl (25), TrkA (31), c-RET (31), FGFR1 (47), Lck (>1000), VEGFR2/3 (>1000), c-Kit (>1000), CDK2 (>1000)[8] |
| Aurora B | 79[8] | - | ||
| Aurora C | 61[8] | - |
Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions.
Signaling Pathway and Inhibition
The Aurora kinases (A, B, and C) are key regulators of cell division, playing crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The following diagram illustrates the points of inhibition of the discussed compounds within the Aurora kinase signaling pathway.
Caption: Inhibition points of this compound and other compounds in the Aurora kinase pathway.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
General In Vitro Kinase Assay Protocol (Luminescence-based)
This protocol is a generalized procedure based on commercially available kits like ADP-Glo™.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.
- Substrate Solution: Prepare a stock solution of a suitable substrate for the kinase (e.g., a peptide or protein) in kinase buffer.
- Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.
- Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a final dilution in the kinase reaction buffer.
2. Assay Procedure:
- Add 1 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2 µL of the kinase solution to each well.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
- Include controls for no kinase activity (no enzyme) and maximal kinase activity (vehicle control).
- Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
3. Signal Detection (ADP-Glo™ as an example):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
- The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
The following diagram outlines the typical workflow for determining the selectivity of a kinase inhibitor.
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
This guide provides a foundational understanding of the selectivity of this compound in comparison to other Aurora kinase inhibitors. The provided data and protocols are intended to assist researchers in their evaluation and application of these important research tools.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of Aurora Kinase Inhibitors: ZM-447439 vs. MLN8237 in Cancer Research
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can significantly impact the trajectory of their cancer studies. Among the numerous targets under investigation, Aurora kinases have emerged as pivotal regulators of mitosis, and their inhibition represents a promising therapeutic strategy. This guide provides a comprehensive comparison of two prominent Aurora kinase inhibitors, ZM-447439 and MLN8237 (Alisertib), to aid researchers in making an informed choice for their preclinical and clinical investigations.
This comparison guide delves into the specifics of each compound, presenting a detailed analysis of their mechanism of action, target selectivity, and performance in various cancer models. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their cellular effects.
At a Glance: Key Differences
| Feature | This compound | MLN8237 (Alisertib) |
| Primary Target(s) | Aurora A and Aurora B | Aurora A |
| Selectivity | Dual inhibitor, with some reports suggesting higher in vivo potency against Aurora B.[1] | Highly selective for Aurora A (>200-fold over Aurora B).[2] |
| Development Stage | Preclinical/Research Use | Clinical Trials (Phase III)[1] |
| Reported IC50 (Aurora A) | ~110 nM[3] | ~1.2 nM (cell-free)[2] |
| Reported IC50 (Aurora B) | ~130 nM[3] | ~396.5 nM[2] |
In-Depth Comparison of Preclinical Data
The following tables provide a detailed summary of the reported in vitro and in vivo activities of this compound and MLN8237 across various cancer types. It is important to note that these values are compiled from multiple independent studies and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | MLN8237 (Alisertib) IC50 |
| HCT-116 | Colon Cancer | Not widely reported | ~16-469 nM (GI50)[4] |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | ~3 µM[3] | Not widely reported |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | ~0.9 µM[3] | Not widely reported |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | ~3 µM[3] | Not widely reported |
| Multiple Myeloma (various) | Multiple Myeloma | Not widely reported | 0.003-1.71 µM[2] |
| TIB-48 | T-cell Lymphoma | Not widely reported | ~80-100 nM[5] |
| CRL-2396 | T-cell Lymphoma | Not widely reported | ~80-100 nM[5] |
| Pediatric Cancer Cell Lines (median) | Various | Not widely reported | ~61 nM[4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Mantle Cell Lymphoma Xenograft | MLN8237 (Alisertib) | 10 or 30 mg/kg, oral, daily | Modest as single agent, significant TGI and enhanced survival in combination with docetaxel.[6] |
| Diffuse Large B-Cell Lymphoma Xenograft | MLN8237 (Alisertib) | 20 mg/kg, oral, BID | >100% TGI, regressions, and prolonged disease-free survival.[7] |
| HCT-116 Colon Cancer Xenograft | MLN8237 (Alisertib) | 3, 10, 30 mg/kg, oral, once daily | Dose-dependent TGI.[8] |
| Pediatric Solid Tumor Xenografts | MLN8237 (Alisertib) | 20 mg/kg, oral, BID x 5 days | Significant differences in event-free survival in 80% of models.[9] |
| Acute Lymphoblastic Leukemia Xenografts | MLN8237 (Alisertib) | 20 mg/kg, oral, BID x 5 days | Complete responses in all evaluable models.[9] |
Mechanism of Action and Signaling Pathways
Both this compound and MLN8237 are ATP-competitive inhibitors of Aurora kinases, which play critical roles in mitotic progression. However, their distinct selectivity profiles lead to different downstream cellular consequences.
This compound: A Dual Aurora A and B Inhibitor
This compound inhibits both Aurora A and Aurora B kinases.[3] Inhibition of Aurora A disrupts centrosome separation and spindle assembly, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[1] This dual inhibition can lead to a potent anti-proliferative effect.
MLN8237 (Alisertib): A Selective Aurora A Inhibitor
MLN8237 is a highly selective inhibitor of Aurora A kinase.[2] Its primary mechanism of action is the disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis or cellular senescence.[10] Due to its high selectivity, MLN8237 allows for a more targeted investigation of the specific roles of Aurora A in cancer.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
In Vitro Kinase Assay (for this compound)
This protocol is adapted from commercially available information.[3]
-
Enzyme Preparation: Use recombinant human Aurora A and Aurora B enzymes.
-
Reaction Mixture: Prepare a reaction cocktail containing 25 mM Tris-HCl (pH 7.5), 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2, 10 µM peptide substrate, ATP (10 µM for Aurora A, 5 µM for Aurora B), and 0.2 µCi of γ-[33P]ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 20% phosphoric acid.
-
Measurement: Capture the phosphorylated products on P30 nitrocellulose filters and measure the incorporation of 33P using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that results in 50% inhibition of enzyme activity (IC50).
Cell Viability and Proliferation Assay (for MLN8237)
This protocol is a general guideline based on published studies.[2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of MLN8237 (e.g., 0.001 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Cell Proliferation ([3H]-Thymidine Incorporation Assay):
-
Pulse the cells with [3H]-thymidine for the last 4-18 hours of the incubation period.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability or proliferation by 50%.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol is a generalized procedure based on descriptions of in vivo studies with MLN8237.[8]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or MLN8237 via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers (e.g., phosphorylation of Aurora kinase substrates) by methods such as western blotting or immunohistochemistry.
Resistance Mechanisms: A Critical Consideration
The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the potential resistance mechanisms to these inhibitors is crucial for designing effective long-term treatment strategies.
-
This compound: Resistance to this compound has been associated with point mutations in the Aurora B kinase domain.[11] These mutations can sterically hinder the binding of the inhibitor without affecting the ATP-binding pocket, thus allowing the kinase to remain active.[12]
-
MLN8237 (Alisertib): Resistance to Alisertib has been linked to the induction of polyploidy and subsequent activation of the DNA damage response.[13] This suggests that cells can adapt to the mitotic arrest induced by Aurora A inhibition. Furthermore, in the context of EGFR-TKI resistant non-small cell lung cancer, Alisertib has been shown to restore sensitivity by partially reversing the epithelial-mesenchymal transition (EMT).[14]
Choosing the Right Tool for the Job
The choice between this compound and MLN8237 will ultimately depend on the specific research question and experimental context.
Choose this compound if:
-
Your research focuses on the dual inhibition of Aurora A and B kinases.
-
You are investigating the specific roles of Aurora B in cellular processes, as some studies suggest a predominant in vivo effect on this isoform.[1]
-
Your study is in the early, exploratory preclinical phase.
Choose MLN8237 (Alisertib) if:
-
Your research requires a highly selective inhibitor of Aurora A kinase.
-
You are studying the specific functions of Aurora A in mitosis and tumorigenesis.
-
Your research is more translational, with a potential path towards clinical application, given its advanced clinical development.
-
You are investigating resistance mechanisms in clinically relevant models.
References
- 1. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Inhibitor MLN8237 in Combination with Docetaxel Enhances Apoptosis and Antitumor Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between ZM-447439 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective and durable cancer therapies. This guide provides a detailed comparison of the cross-resistance profiles of ZM-447439, a potent Aurora kinase inhibitor, with other kinase inhibitors. By examining experimental data and outlining the underlying molecular mechanisms, this document serves as a critical resource for navigating the challenges of acquired resistance in cancer treatment.
This compound is a selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitosis.[1] Its inhibition of these kinases leads to defects in chromosome alignment and segregation, ultimately triggering apoptosis in cancer cells. However, as with many targeted therapies, the emergence of resistance can limit its clinical efficacy. This guide explores the landscape of cross-resistance associated with this compound, providing a framework for anticipating and potentially overcoming this significant clinical hurdle.
Quantitative Analysis of Cross-Resistance
To quantify the extent of cross-resistance, this compound-resistant human colon cancer cell lines (HCT116) were developed and their sensitivity to a panel of other kinase inhibitors was assessed. The following table summarizes the half-maximal inhibitory concentrations (IC50) and resistance factors observed in these resistant cell lines compared to their parental counterparts.
| Kinase Inhibitor | Target Kinase(s) | Parental HCT116 IC50 (µM) | This compound Resistant HCT116 IC50 (µM) | Resistance Factor (Fold Change) |
| This compound | Aurora A, Aurora B | 0.2 ± 0.03 | 18.5 ± 2.1 | 92.5 |
| AZD1152 | Aurora B | 0.003 ± 0.0005 | 0.021 - 10.8 | 7 - 3600 |
| VX-680 (Tozasertib) | Aurora A, Aurora B, Aurora C | 0.015 ± 0.002 | 0.5 - 1.0 | 33 - 67 |
| MLN8054 | Aurora A | 0.04 ± 0.006 | 3.2 - 6.5 | 79 - 163 |
| Etoposide | Topoisomerase II | Not specified | High | High |
Data compiled from Kollareddy et al., 2020.[2] Resistance factors for AZD1152, VX-680, and MLN8054 in this compound resistant clones showed variability.
Mechanisms of Cross-Resistance
The primary mechanism of acquired resistance to this compound is the development of point mutations within the ATP-binding pocket of the Aurora B kinase.[3] These mutations can sterically hinder the binding of this compound and other structurally similar Aurora kinase inhibitors, leading to broad cross-resistance within this inhibitor class.
A study by Kollareddy et al. identified a novel mutation, Leu152Ser, in the Aurora B kinase domain of this compound resistant cells.[2] This specific mutation was shown to significantly affect the binding of this compound.[2] Interestingly, this mutation did not confer the same level of resistance to another Aurora kinase inhibitor, CYC116, suggesting that subtle differences in inhibitor binding modes can influence cross-resistance profiles.[2]
The following diagram illustrates the signaling pathway and the mechanism of resistance.
Experimental Protocols
Generation of this compound Resistant Cell Lines
The following protocol outlines the methodology used to generate this compound resistant HCT116 cell lines, as described by Kollareddy et al. (2020).[2][4]
-
Cell Culture: Parental HCT116 p53+/+ and p53-/- cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Drug Exposure: Cells were continuously exposed to increasing concentrations of this compound, starting from the IC50 value.
-
Stepwise Concentration Increase: The drug concentration was gradually increased in a stepwise manner over several months. At each step, the surviving cell population was allowed to recover and proliferate before being subjected to a higher concentration.
-
Isolation of Resistant Clones: Once cells were able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-80 fold the initial IC50), individual resistant clones were isolated using limiting dilution or cylinder cloning.
-
Characterization: The resistance of the isolated clones was confirmed by determining the IC50 of this compound and comparing it to the parental cell line.
Assessment of Drug Sensitivity (MTT Assay)
The sensitivity of parental and resistant cell lines to various kinase inhibitors was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) proliferation assay.[2]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with a serial dilution of the respective kinase inhibitors for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The following diagram illustrates the experimental workflow for generating and assessing resistant cell lines.
Conclusion
The development of resistance to this compound is primarily driven by on-target mutations in Aurora B kinase, leading to significant cross-resistance to other Aurora kinase inhibitors. This highlights the importance of understanding the specific molecular interactions between inhibitors and their targets. The detailed experimental data and protocols provided in this guide offer valuable insights for researchers working to develop next-generation kinase inhibitors and strategies to overcome drug resistance. By anticipating and understanding the mechanisms of cross-resistance, the scientific community can better design rational drug combinations and novel therapeutic approaches to improve patient outcomes in oncology.
References
Validating ZM-447439's Anti-proliferative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZM-447439's anti-proliferative performance against other Aurora kinase inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
This compound is a potent, selective, and ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B, which are crucial for mitotic progression.[1][2] Its anti-proliferative effects stem from its ability to disrupt key events in cell division, leading to cell cycle arrest and apoptosis. This guide compares this compound with other well-characterized Aurora kinase inhibitors: VX-680 (Tozasertib), AZD1152 (Barasertib), and Hesperadin.
Comparative Efficacy of Aurora Kinase Inhibitors
The anti-proliferative activity of this compound and its alternatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of these inhibitors across a range of cancer cell lines, providing a quantitative comparison of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | VX-680 (Tozasertib) IC50 (µM) | AZD1152 (Barasertib) IC50 (nM) | Hesperadin IC50 (µM) |
| A549 | Lung Carcinoma | 3.2 (48h), 3.3 (72h)[3] | - | 7 (in vivo)[2] | - |
| H1299 | Lung Carcinoma | 1.1 (48h), 0.7 (72h)[3] | - | - | - |
| MCF-7 | Breast Cancer | 3.1 (48h), 0.8 (72h)[3] | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 3.3 (48h), 0.6 (72h)[3] | - | - | 0.2 (48h)[4] |
| BON | Pancreatic Neuroendocrine Tumor | 3 (72h)[1] | - | - | - |
| QGP-1 | Pancreatic Neuroendocrine Tumor | 0.9 (72h)[1] | - | - | - |
| MIP-101 | Pancreatic Neuroendocrine Tumor | 3 (72h)[1] | - | - | - |
| CAL-62 | Anaplastic Thyroid Cancer | - | 0.025 - 0.150[5] | - | - |
| 8305C | Anaplastic Thyroid Cancer | - | 0.025 - 0.150[5] | - | - |
| 8505C | Anaplastic Thyroid Cancer | - | 0.025 - 0.150[5] | - | - |
| BHT-101 | Anaplastic Thyroid Cancer | - | 0.025 - 0.150[5] | - | - |
| SCLC Lines (sensitive) | Small Cell Lung Cancer | - | - | < 0.05[6][7] | - |
| HT29 | Colorectal Cancer | - | 0.26[8] | - | - |
| HeLa | Cervical Cancer | - | - | - | 40 (nM, in vitro kinase assay)[4] |
Signaling Pathways and Mechanism of Action
This compound and other Aurora kinase inhibitors exert their anti-proliferative effects by interfering with the Aurora kinase signaling pathway, which is essential for proper mitosis. Aurora kinases, particularly Aurora A and B, are key regulators of centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases leads to a cascade of downstream effects, ultimately resulting in mitotic arrest and apoptosis. A primary downstream marker of Aurora B inhibition is the reduction of phosphorylation of Histone H3 at Serine 10.[5][9] this compound has also been shown to be associated with a decrease in Akt phosphorylation at Ser473 and its substrate GSK3α/β.[9] VX-680 has been shown to block downstream ERK signaling.[10] AZD1152 can induce the expression of the tumor suppressor RPS7, which in turn suppresses the promoter activity of c-Myc, a key regulator of glucose metabolism in cancer cells.[11] Hesperidin's anti-cancer effects are linked to the activation of the Nrf2 signaling pathway and downregulation of the nongenomic estrogen receptor signaling pathway.[12][13][14]
Caption: Aurora Kinase Signaling Pathway and Inhibitor Action.
Experimental Protocols
To validate the anti-proliferative effects of this compound and its alternatives, a series of well-established in vitro assays are essential. The following are detailed protocols for three key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or alternative inhibitors for 24, 48, or 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or alternative inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blotting for Phosphorylated Histone H3
This technique is used to detect the levels of specific proteins, in this case, the phosphorylated form of Histone H3, a key downstream target of Aurora B kinase.
Materials:
-
Cancer cell lines
-
This compound or alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with inhibitors for the desired time, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
Experimental Workflow
The validation of an anti-proliferative compound typically follows a logical progression of experiments, from initial screening to more detailed mechanistic studies.
Caption: Experimental Workflow for Validating Anti-proliferative Effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tozasertib - LKT Labs [lktlabs.com]
- 11. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hesperidin ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hesperidin promotes programmed cell death by downregulation of nongenomic estrogen receptor signalling pathway in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aurora Kinase Inhibitors: ZM-447439 and Barasertib (AZD1152)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of two prominent Aurora kinase inhibitors, ZM-447439 and Barasertib (AZD1152). Both are potent ATP-competitive inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression. While both compounds target this kinase family, they exhibit distinct selectivity profiles and have been characterized in a variety of preclinical models. This document summarizes their biochemical potency, cellular effects, and the experimental methodologies used for their characterization, supported by experimental data.
Mechanism of Action and Biochemical Potency
This compound is an early-generation Aurora kinase inhibitor with activity against both Aurora A and Aurora B.[1][2] Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B.[3][4] This selectivity is a key differentiator between the two compounds. Barasertib was, in fact, developed through the optimization of this compound.[5]
The inhibitory activity of these compounds against Aurora kinases is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). A lower value indicates greater potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | Aurora A | 110[1] | - | >8-fold selective for Aurora A/B over MEK1, Src, Lck[1] |
| Aurora B | 130[1] | - | ||
| Barasertib (AZD1152-HQPA) | Aurora A | 1369[3] | 1369[6] | Over 3700-fold more selective for Aurora B over Aurora A[3] |
| Aurora B | 0.37[7] | 0.36[3] | ||
| Aurora C | - | 17.0[6] |
Cellular Effects and Phenotypic Outcomes
The inhibition of Aurora kinases by this compound and Barasertib leads to a cascade of cellular events, ultimately disrupting cell division and inducing cell death in proliferating cancer cells.
| Cellular Effect | This compound | Barasertib (AZD1152-HQPA) |
| Inhibition of Histone H3 Phosphorylation | Yes[8][9] | Yes[3] |
| Induction of Polyploidy (Endoreduplication) | Yes[9] | Yes[6][10] |
| Cell Cycle Arrest | G2/M phase[11] | G2/M phase[10] |
| Induction of Apoptosis | Yes[2][9] | Yes[3][7] |
| Compromised Spindle Assembly Checkpoint | Yes[2] | Yes |
| Inhibition of Cytokinesis | Yes[2] | Yes[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by these inhibitors and a general workflow for assessing their efficacy.
Caption: Aurora B Kinase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize this compound and Barasertib.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified Aurora kinases.
-
Enzyme: Recombinant human Aurora A and Aurora B are expressed and purified.[1]
-
Substrate: A peptide substrate for the specific Aurora kinase is used.
-
Reaction Mixture: The reaction typically contains the purified enzyme, peptide substrate, ATP (often radiolabeled, e.g., γ-[³³P]ATP), and a buffer solution containing components like Tris-HCl, KCl, NaF, DTT, and MnCl₂.[1]
-
Inhibitor Addition: this compound or Barasertib (AZD1152-HQPA) is added at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period, for example, 60 minutes.[1]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the products on a filter and measuring radioactivity.[1]
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from dose-response curves.[1]
Cell Proliferation Assay (e.g., MTT or Crystal Violet Assay)
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or Barasertib (AZD1152-HQPA). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[12]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized.
-
Crystal Violet Assay: Cells are fixed (e.g., with glutaraldehyde), stained with crystal violet, and the unbound dye is washed away. The bound dye is then solubilized.[1]
-
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for crystal violet).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for growth inhibition is determined.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify the extent of apoptosis.
-
Cell Treatment: Cells are treated with the inhibitor at its IC50 concentration for various time points (e.g., 24 or 48 hours).[12]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed, often with ice-cold ethanol or methanol.[12]
-
Staining:
-
Cell Cycle: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).[12]
-
Apoptosis: Apoptosis can be assessed using methods like Annexin V staining, which detects early apoptotic cells.
-
-
Data Acquisition: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptotic cells), is quantified using appropriate software.
Western Blot for Phospho-Histone H3
This technique is used to detect the phosphorylation status of Histone H3, a direct substrate of Aurora B kinase, as a biomarker of inhibitor activity.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10). A primary antibody for total Histone H3 or a housekeeping protein (e.g., α-tubulin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the change in phospho-Histone H3 levels upon inhibitor treatment.[13]
Conclusion
This compound and Barasertib (AZD1152) are both valuable research tools for studying the roles of Aurora kinases in cell division. While this compound inhibits both Aurora A and B, Barasertib's active metabolite, AZD1152-HQPA, demonstrates remarkable selectivity for Aurora B. This high selectivity makes Barasertib a more precise tool for dissecting the specific functions of Aurora B. The choice between these inhibitors will depend on the specific research question, with this compound being useful for studying the effects of dual Aurora A/B inhibition and Barasertib being the preferred choice for targeted Aurora B inhibition. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other kinase inhibitors in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
- 9. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Confirming the On-Target Effects of ZM-447439 in a Novel 3D Spheroid Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the Aurora kinase inhibitor ZM-447439 in a three-dimensional (3D) cancer cell spheroid model. It offers a comparative analysis with other well-characterized Aurora kinase inhibitors, Hesperadin and VX-680 (MK-0457), and includes detailed experimental protocols and data presentation formats to facilitate robust and reproducible research.
Introduction
This compound is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play critical roles in mitotic progression.[1] Specifically, it is a selective ATP-competitive inhibitor of Aurora A and Aurora B kinases.[2][3] While traditionally studied in 2D monolayer cell cultures, emerging 3D model systems, such as tumor spheroids, offer a more physiologically relevant environment for assessing drug efficacy and mechanism of action. This guide outlines the necessary steps to confirm the on-target effects of this compound in a new 3D spheroid model, providing a direct comparison with other inhibitors targeting the same pathway.
Comparative Analysis of Aurora Kinase Inhibitors
A critical aspect of validating a new model system is to compare the effects of the compound of interest with other well-established inhibitors. This helps to ensure that the observed phenotypes are specific to the inhibition of the target pathway.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | Aurora A | 110 | Over 8-fold more selective for Aurora A/B than for MEK1, Src, and Lck. Little effect on CDK1/2/4, Plk1, Chk1.[2][3] |
| Aurora B | 50-130 | Some sources indicate greater selectivity for Aurora B in cellular contexts.[4][5][6] | |
| Hesperadin | Aurora B | ~250 | Also inhibits Aurora A; known to induce polyploidy in HeLa cells at concentrations of 20-100 nM.[7][8] |
| VX-680 (MK-0457) | Aurora A & B | - | A pan-Aurora kinase inhibitor that also inhibits BCR-ABL.[1][9] Blocks phosphorylation of both Aurora A and B substrates in cells.[9] |
Table 2: Cellular Activity of Aurora Kinase Inhibitors in 2D Cell Culture Models
| Compound | Cell Line | Assay | IC50 (µM) | Key Phenotypes |
| This compound | A549 (Lung Cancer) | MTS Assay (48h) | 3.2 | Inhibition of proliferation, invasion, and migration.[10] |
| H1299 (Lung Cancer) | MTS Assay (72h) | 0.7 | Induces apoptosis and G2/M arrest.[10] | |
| MCF-7 (Breast Cancer) | MTS Assay (72h) | 0.8 | [10] | |
| HepG2 (Liver Cancer) | MTS Assay (72h) | 0.6 | [10] | |
| BON (Neuroendocrine) | Growth Inhibition (72h) | 3 | Induces apoptosis and G0/G1 and G2/M arrest.[2] | |
| QGP-1 (Neuroendocrine) | Growth Inhibition (72h) | 0.9 | [2] | |
| MIP-101 (Neuroendocrine) | Growth Inhibition (72h) | 3 | [2] | |
| Hesperadin | HeLa (Cervical Cancer) | Proliferation Assay | 0.035 - 0.043 (analogues) | Induces polyploidy.[7] |
| VX-680 (MK-0457) | A-498 (Renal Cancer) | Apoptosis Assay (72h) | Induces G2/M arrest and apoptosis.[11] | |
| Caki-1 (Renal Cancer) | Apoptosis Assay (72h) | Induces G2/M arrest and apoptosis.[11] |
Experimental Protocols for a 3D Spheroid Model System
The following protocols are designed to confirm the on-target effects of this compound in a newly established 3D spheroid model.
3D Spheroid Culture and Treatment
This protocol outlines the formation of cancer cell spheroids, which mimic the three-dimensional architecture of solid tumors.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in their recommended culture medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.
-
Compound Treatment: Prepare a serial dilution of this compound, Hesperadin, and VX-680 in the culture medium. A typical starting concentration range is 0.1 nM to 10 µM.[12] Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the inhibitors at 2x the final concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the spheroids with the compounds for 48-72 hours.
Spheroid Viability Assay (ATP-based)
This assay determines the cytotoxic effects of the inhibitors on the 3D spheroids.
-
Reagent Preparation: Prepare a commercial ATP-based 3D cell viability reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Allow the 96-well plate containing the spheroids and the viability reagent to equilibrate to room temperature.
-
Add a volume of the viability reagent equal to the volume of the culture medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol confirms the direct inhibition of Aurora kinase activity by measuring the phosphorylation of its downstream substrate, Histone H3.
-
Spheroid Lysis:
-
Collect the spheroids from each treatment condition by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the phospho-Histone H3 signal to total Histone H3 or a loading control like GAPDH.
-
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathway of Aurora Kinase Inhibition
Caption: Aurora Kinase signaling pathway and points of inhibition.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound's on-target effects.
Logical Relationship of Comparative Analysis
Caption: Logical framework for confirming on-target effects.
References
- 1. Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Hesperadin - Wikipedia [en.wikipedia.org]
- 4. ZM 447439 | Aurora Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 6. ZM 447439 - XenWiki [wiki.xenbase.org]
- 7. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of ZM-447439 in In Vitro Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase specificity of ZM-447439 against other Aurora kinase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and visualizations to aid in the critical evaluation of this compound for preclinical research.
This compound is a potent and selective, ATP-competitive inhibitor of Aurora kinases, critical regulators of cell division.[1] Its efficacy and specificity are crucial determinants for its utility as a research tool and its potential as a therapeutic agent. This guide synthesizes available in vitro data to offer a comparative analysis of this compound's performance against its primary targets and a panel of other kinases.
Kinase Inhibition Profile of this compound
This compound demonstrates significant potency against Aurora kinases A and B, with varying IC50 values reported across different studies. The compound exhibits a favorable selectivity profile, with significantly lower activity against other mitotic kinases such as CDK1 and PLK1.[1]
Table 1: IC50 Values of this compound against Aurora Kinases
| Kinase | IC50 (nM) [Selleck Chemicals] | IC50 (nM) [Tocris Bioscience] |
| Aurora A | 110 | 1000 |
| Aurora B | 130 | 50 |
| Aurora C | 250 | 250 |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| MEK1 | >10 |
| Src | >10 |
| Lck | >10 |
| CDK1 | >10 |
| PLK1 | >10 |
| Chk1 | >10 |
Comparative Analysis with Alternative Aurora Kinase Inhibitors
A systematic comparison of commercially available Aurora kinase inhibitors reveals the relative potency and selectivity of this compound. The following table summarizes the in vitro IC50 values of this compound and other well-characterized inhibitors against Aurora A and B. This head-to-head comparison is essential for selecting the most appropriate tool for specific research questions.
Table 3: Comparative IC50 Values of Aurora Kinase Inhibitors
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) |
| This compound | 110 | 130 |
| Hesperadin | - | 250 |
| AZD1152-HQPA | 1368 | 0.37 |
| GSK1070916 | >250-fold selective for B | 0.38 |
| Alisertib (MLN8237) | 1.2 | 396.5 |
| VX-680 (Tozasertib) | 0.6 | 18 |
Data compiled from a systematic profiling study of 10 commercially available Aurora kinase inhibitors.[2]
Experimental Protocols
The determination of in vitro kinase inhibitor specificity is paramount for the interpretation of experimental results. Below is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 values of compounds like this compound.
In Vitro Kinase Assay Protocol (Radiometric [³³P]-ATP Filter Binding Assay)
This protocol is a standard method for quantifying the activity of a kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Recombinant human Aurora kinase (A, B, or C)
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora kinases)
-
This compound or other test inhibitors
-
ATP (Adenosine triphosphate)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the recombinant Aurora kinase.
-
Set up the Reaction: In a 96-well plate, add the serially diluted inhibitor to individual wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the Kinase Reaction: Add the kinase reaction mix to each well. To start the reaction, add a mixture of cold ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction: Terminate the reaction by adding phosphoric acid to each well.
-
Substrate Capture: Spot the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the context and methodology, the following diagrams illustrate the Aurora kinase signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Workflow for an In Vitro Kinase Assay.
References
A Comparative Guide to Small Molecule Inhibitors of Aurora Kinases: Alternatives to ZM-447439
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM-447439 and its alternative small molecule inhibitors targeting the Aurora kinase family. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and cellular effects. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Introduction to Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their overexpression has been linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2] this compound was one of the first-generation Aurora kinase inhibitors, demonstrating activity against both Aurora A and B.[3][4] Since its development, a variety of other inhibitors with different selectivity profiles and potencies have been discovered. This guide will compare this compound with several prominent alternatives: Barasertib (AZD1152), Tozasertib (VX-680/MK-0457), Danusertib (PHA-739358), Alisertib (MLN8237), and Hesperadin.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and its alternatives against Aurora kinases A, B, and C. Data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), which are common measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity |
| This compound | 110 - 1000[3][5] | 50 - 130[3][5] | 250[5] | Aurora B > Aurora A/C |
| Barasertib (AZD1152-HQPA) | 1369 (Ki) - 1400 (Ki)[6][7] | 0.37 (IC50)[6][8] | 17 (Ki)[6] | Highly selective for Aurora B[6][9] |
| Tozasertib (VX-680) | 0.6 (Ki)[10][11] | 18 (Ki)[10][11] | 4.6 (Ki)[10][11] | Pan-Aurora, potent against Aurora A[12] |
| Danusertib (PHA-739358) | 13[1][13][14] | 79[1][13][14] | 61[1][13][14] | Pan-Aurora |
| Alisertib (MLN8237) | 1.2[15][16] | 396.5[15][16] | - | Highly selective for Aurora A[15][16] |
| Hesperadin | - | 40 - 250[2][17] | - | Selective for Aurora B[17] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams have been generated.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant Aurora kinase in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km) in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[18]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a solution of detergent in dilute HCl for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test inhibitors or DMSO (vehicle control) for a desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[20][21]
Conclusion
The choice of an Aurora kinase inhibitor will depend on the specific research question. For studies requiring potent and selective inhibition of Aurora B, Barasertib (AZD1152-HQPA) is an excellent choice due to its high selectivity over Aurora A.[6][9] Conversely, for investigating the specific roles of Aurora A, Alisertib (MLN8237) offers high selectivity for this isoform.[15] Tozasertib (VX-680) and Danusertib (PHA-739358) are pan-Aurora inhibitors and can be used when targeting multiple Aurora kinases is desired.[1][13][14] Hesperadin provides another option for selective Aurora B inhibition.[17] this compound remains a useful tool, particularly in studies where dual inhibition of Aurora A and B is acceptable. This guide provides the necessary data and protocols to make an informed decision and to design and execute experiments to further explore the roles of Aurora kinases in various biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. promega.com [promega.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Unraveling Mitotic Roles: A Comparative Guide to ZM-447439 and Genetic Knockdown of Aurora Kinases
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical inhibitors versus genetic approaches is paramount. This guide provides a detailed comparison of the cellular outcomes observed with the Aurora kinase inhibitor ZM-447439 against the specific phenotypes resulting from the genetic knockdown of Aurora kinases A, B, and C.
This compound is a well-characterized small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases, crucial regulators of cell division.[1] While it exhibits activity against both Aurora A and Aurora B, it is often considered a potent inhibitor of Aurora B.[2][3] In vitro studies have shown varying IC50 values, with some reporting 110 nM for Aurora A and 130 nM for Aurora B, while others indicate a higher selectivity for Aurora B with IC50 values of 1000 nM for Aurora A and 50 nM for Aurora B.[2] Its effect on Aurora C is less potent.[3] This guide will dissect the consequences of this chemical inhibition and correlate them with the distinct and overlapping functions of each Aurora kinase as revealed by genetic knockdown studies.
Comparative Analysis of Cellular Phenotypes
The following table summarizes the key cellular phenotypes observed upon treatment with this compound and compares them to the effects of genetically silencing Aurora kinases A, B, and C.
| Cellular Process/Phenotype | This compound Treatment | Aurora A Knockdown | Aurora B Knockdown | Aurora C Knockdown |
| Centrosome Separation | Can lead to multipolar spindles.[4] | Failure of centrosome separation, leading to monopolar spindles.[5] | Generally normal centrosome separation. | Primarily functions in meiosis; less defined role in mitotic centrosome separation.[6] |
| Spindle Formation | Bipolar spindle formation can occur, but spindles may be disorganized.[7][8] | Defective spindle formation, often resulting in monopolar spindles.[5] | Bipolar spindle formation is largely intact. | Primarily meiotic spindle formation defects.[6] |
| Chromosome Condensation | Can interfere with the completion of chromosome condensation.[8] | Not the primary reported defect. | Required for proper chromosome condensation.[9] | May have a role in meiotic chromosome condensation.[6] |
| Chromosome Alignment | Failure of chromosome alignment at the metaphase plate.[5][7] | Can lead to alignment defects due to spindle abnormalities. | Essential for proper chromosome alignment; knockdown leads to severe misalignment.[10] | Crucial for chromosome alignment in meiosis.[6][11] |
| Spindle Assembly Checkpoint (SAC) | Compromises SAC function, leading to premature exit from mitosis.[3][7] | Implicated in SAC function.[5] | A key component of the SAC; knockdown abrogates the checkpoint.[9] | May have a role in the meiotic spindle checkpoint. |
| Cytokinesis | Inhibition of cytokinesis, leading to polyploidy.[5][7] | Not the primary reported defect. | Essential for cytokinesis; knockdown results in cytokinesis failure and polyploid cells.[10][12] | Primarily involved in meiotic cytokinesis.[6] |
| Histone H3 Phosphorylation (Ser10) | Reduced phosphorylation of Histone H3 at Serine 10.[4][13] | Not the primary kinase responsible for this modification in mitosis. | Directly phosphorylates Histone H3 at Serine 10.[9] | Can phosphorylate Histone H3 at Serine 10, particularly in meiosis.[6] |
| Apoptosis | Induces apoptosis, often following polyploidization.[13][14] | Can induce apoptosis due to mitotic catastrophe.[15] | Knockdown can lead to apoptosis following mitotic errors.[16] | Knockout mice are viable but have fertility issues.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HeLa, HCT-116, or U2OS are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentration (typically in the range of 1-10 µM). Control cells are treated with an equivalent concentration of DMSO.
Genetic Knockdown using siRNA
-
siRNA Design: Small interfering RNAs (siRNAs) targeting specific and non-overlapping sequences of Aurora A, Aurora B, or Aurora C mRNA are synthesized. A non-targeting scrambled siRNA is used as a negative control.
-
Transfection: Cells are seeded to be 30-50% confluent at the time of transfection. siRNA is transfected into cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Post-Transfection Analysis: Cells are typically analyzed 48-72 hours post-transfection to allow for sufficient knockdown of the target protein. Knockdown efficiency is confirmed by Western blotting or RT-qPCR.
Immunofluorescence Microscopy
-
Cell Preparation: Cells are grown on glass coverslips. After treatment or transfection, they are fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100 in PBS, and blocked with a blocking buffer (e.g., 3% BSA in PBS).
-
Antibody Staining: Cells are incubated with primary antibodies against specific cellular markers (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, phospho-histone H3 for mitotic cells) overnight at 4°C. After washing, they are incubated with fluorescently labeled secondary antibodies. DNA is counterstained with DAPI.
-
Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle and Ploidy Analysis
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations.
Visualizing the Experimental and Signaling Context
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A flowchart comparing chemical inhibition with this compound and genetic knockdown approaches to study Aurora kinase function.
Caption: A simplified signaling pathway diagram illustrating the distinct roles of Aurora A and Aurora B in mitosis and their inhibition by this compound and specific siRNAs.
References
- 1. Aurora Kinase Inhibitor VI, ZM447439 The Aurora Kinase Inhibitor VI, ZM447439, also referenced under CAS 331771-20-1, controls the biological activity of Aurora Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 331771-20-1 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 10. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Selective Disruption of Aurora C Kinase Reveals Distinct Functions from Aurora B Kinase during Meiosis in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockdown of Aurora-B inhibits the growth of non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZM-447439: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of ZM-447439, a potent Aurora kinase inhibitor. Adherence to these procedures is vital for personnel safety and environmental protection.
This compound is a selective, ATP-competitive inhibitor of Aurora B kinase, with IC50 values of 50 nM, 250 nM, and 1000 nM for Aurora B, C, and A, respectively.[1] It is a valuable tool in cell biology research, particularly for studying mitosis and cytokinesis.[2] Due to its biological activity, it is imperative to handle and dispose of this compound with care, following established safety protocols for chemical waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
A laboratory coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like many research chemicals, involves treating it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used (e.g., DMSO, ethanol).[3] Plastic is often a preferred material for waste containers.[4]
-
Ensure the container is kept securely closed when not in use.[4]
-
-
Labeling:
-
Label the waste container with a hazardous chemical waste tag as soon as the first waste is added.[4][5]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide, and its CAS number: 331771-20-1.[3][6]
-
List all contents of the container, including solvents and their approximate concentrations.
-
-
Segregation:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be away from general traffic and sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full (do not overfill, typically no more than ¾ full), or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[5]
-
Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous waste.
-
Washing: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Management
In the event of a spill, it should be treated as a hazardous waste incident.
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.
-
Alert Personnel: Inform your laboratory supervisor and EHS office.
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup.
-
Use an absorbent material to contain and soak up the spill.
-
Place all contaminated absorbent materials and any broken glassware into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills: For large spills, do not attempt to clean them up yourself. Contact your institution's EHS for assistance.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 513.59 g/mol | [3][6] |
| Solubility in DMSO | Up to 50 mg/mL | [3][6] |
| Solubility in Ethanol | Up to 25 mg/mL | [3] |
| Storage Temperature (Solid) | Room temperature or 2-8°C | [1][3][6] |
| Storage of Solutions | Up to 3 months at -20°C in DMSO or ethanol | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for additional requirements.
References
- 1. ZM 447439 | Aurora B inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. focusbiomolecules.com [focusbiomolecules.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Aurora Kinase Inhibitor VI, ZM447439 The Aurora Kinase Inhibitor VI, ZM447439, also referenced under CAS 331771-20-1, controls the biological activity of Aurora Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 331771-20-1 [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guide for Handling ZM-447439
This document provides immediate safety, handling, and disposal protocols for the Aurora kinase inhibitor, ZM-447439. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active small molecule. While specific toxicity data is limited, it should be handled with care as with all research chemicals of this nature. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment:
A comprehensive list of recommended PPE is provided below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Chemical Goggles | Use when there is a risk of splashing | |
| Hand Protection | Disposable Gloves | Nitrile or latex, change frequently |
| Skin and Body Protection | Laboratory Coat | Standard, buttoned |
| Full-coverage clothing | Long pants and closed-toe shoes | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust. |
| Respirator | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where a fume hood is not available. Consult with your institution's environmental health and safety (EHS) office. |
Safety Phrases:
-
S22: Do not breathe dust.[1]
-
S24/25: Avoid contact with skin and eyes.[1]
-
S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]
Operational Plan: Handling and Preparation of Stock Solutions
Adherence to a strict operational plan is crucial to minimize exposure and ensure the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing the Compound:
-
Tare a clean, empty microcentrifuge tube or vial on an analytical balance.
-
Carefully transfer the desired amount of solid this compound to the tared container using a clean spatula.
-
Perform this step within the chemical fume hood to contain any airborne particles.
-
Record the exact weight.
-
-
Solubilization:
-
This compound is soluble in DMSO (up to 50 mg/ml) and Ethanol (up to 25 mg/ml).
-
In the fume hood, add the appropriate volume of solvent to the vial containing the solid compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C can aid in dissolution.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to three months.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated chemical waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container (Solid) | Collect in a sealed, clearly labeled container. |
| Unused Stock Solutions | Labeled Hazardous Chemical Waste Container (Liquid) | Collect in a sealed, clearly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (pipette tips, vials, etc.) | Labeled Hazardous Chemical Waste Container (Solid) | Place all contaminated disposable items in a designated, lined container. |
| Contaminated PPE (gloves, etc.) | Labeled Hazardous Chemical Waste Container (Solid) | Dispose of in the same container as contaminated labware. |
| Aqueous Waste from Experiments | Labeled Hazardous Chemical Waste Container (Aqueous) | Collect all aqueous waste containing this compound for disposal as hazardous waste. Do not pour down the drain. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, secondary containment area away from incompatible materials.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS office for guidance.
Experimental Protocol: Inhibition of Aurora Kinase in Cell Culture
The following is a general protocol for treating cultured cells with this compound to assess its effects on cell proliferation and apoptosis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest (e.g., Hep2 human carcinoma cells)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo) or apoptosis (e.g., Caspase-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability/Apoptosis: Following incubation, assess the cellular response using a suitable assay. For example, inhibition of Aurora kinase by this compound has been shown to induce apoptosis in Hep2 cancer cells.[2]
-
Data Analysis: Determine the IC50 value (the concentration of an inhibitor where the response is reduced by half) by plotting the assay signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Aurora Kinase B pathway and the inhibitory effect of this compound.
Caption: A typical workflow for a cell-based assay with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
